1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPUZSHKRJDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86212-34-2 | |
| Record name | 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, a C2-symmetric chiral diamine, is a molecule of significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid backbone and the presence of two stereogenic centers make it a valuable ligand for the synthesis of chiral catalysts and a key structural motif in pharmacologically active compounds. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical techniques essential for its thorough characterization. The methodologies presented are designed to be reproducible and are supported by established chemical principles, ensuring scientific integrity and providing a solid foundation for further research and development.
Introduction: The Significance of C2-Symmetric Vicinal Diamines
Chiral 1,2-diamines are a privileged class of compounds, widely recognized for their utility as ligands in asymmetric catalysis.[1][2] The C2-symmetry often inherent in these molecules plays a crucial role in achieving high levels of stereocontrol in a variety of chemical transformations. The title compound, this compound, belongs to the family of 1,2-diaryl-1,2-diamines, which have demonstrated applications as catalysts in Michael additions and nitroso aldol reactions. Furthermore, the 1,2-diarylethane-1,2-diamine scaffold is a key component in molecules with significant biological activity, such as Nutlin-3a, an inhibitor of the p53/MDM2 interaction.[3]
The synthesis of enantiomerically pure vicinal diamines can be challenging, particularly for unsymmetrically substituted derivatives.[2] This guide focuses on a practical and efficient two-step synthesis of the meso diastereomer of this compound, a valuable precursor for the separation of its chiral enantiomers or for applications where the meso form is desired. The synthesis proceeds through a diimine intermediate, which is subsequently reduced to the target diamine.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically approached in two distinct steps, beginning with commercially available starting materials. This method ensures high yields and facilitates purification of the intermediate and final products.
Figure 1: Overall synthetic workflow.
Step 1: Synthesis of (2E,3E)-N¹,N²-Bis(4-chlorobenzylidene)ethane-1,2-diamine
The initial step involves the condensation of two equivalents of 4-chlorobenzaldehyde with one equivalent of ethylenediamine to form the corresponding diimine. This reaction is a classic example of imine formation and proceeds readily under mild conditions.
Rationale: The formation of the diimine is a crucial step as it creates the C-N bonds and sets the stage for the subsequent reduction to the diamine. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies its removal after the reaction is complete.
Experimental Protocol:
-
To a solution of ethylenediamine (10 mmol) in ethanol (50 mL), add 4-chlorobenzaldehyde (20 mmol) dropwise with constant stirring.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to afford (2E,3E)-N¹,N²-bis(4-chlorobenzylidene)ethane-1,2-diamine as a crystalline solid.
Characterization of the Intermediate:
The structure of the diimine intermediate, (2E,3E)-N¹,N²-bis(4-chlorobenzylidene)ethane-1,2-diamine, can be confirmed by various spectroscopic methods.[4]
-
FT-IR Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N stretching vibration, typically in the region of 1630-1690 cm⁻¹. The absence of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the diamine (around 3300-3500 cm⁻¹) confirms the formation of the imine.
-
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit a characteristic singlet for the imine protons (-CH=N-) in the downfield region, typically between 8.0 and 8.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, and the methylene protons of the ethylenediamine backbone will be observed as a singlet around 4.0 ppm.
-
Elemental Analysis: The elemental composition of the synthesized compound should be in close agreement with the calculated values for C₁₆H₁₄Cl₂N₂.
Step 2: Reduction of the Diimine to this compound
The second and final step is the reduction of the diimine to the target diamine. This transformation is a reductive amination, where the C=N double bonds are hydrogenated to C-N single bonds. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and ease of handling.[5]
Rationale: Sodium borohydride is a mild reducing agent that selectively reduces imines in the presence of other functional groups. The use of methanol as a solvent is suitable for this reduction. The reaction is typically carried out at room temperature, making it an energy-efficient process.
Experimental Protocol:
-
Suspend the diimine (5 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (15 mmol) portion-wise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure meso-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.
Comprehensive Characterization of the Final Product
Thorough characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Figure 2: Analytical workflow for product characterization.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show a singlet for the two equivalent methine protons (CH-N) and signals for the aromatic protons. The chemical shifts will be upfield compared to the diimine intermediate. The amine protons (NH₂) will likely appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum will show distinct signals for the methine carbons and the aromatic carbons. |
| FT-IR | The IR spectrum will be characterized by the appearance of N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and the disappearance of the C=N stretching band of the diimine. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₄Cl₂N₂), which is approximately 281.18 g/mol .[3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄Cl₂N₂[6] |
| Molecular Weight | 281.18 g/mol [6] |
| Appearance | White to yellow powder[6] |
| Stereochemistry | The described synthesis will yield the meso diastereomer. |
Conclusion and Future Perspectives
This guide has outlined a reliable and well-documented synthetic route for the preparation of meso-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. The two-step process, involving the formation of a diimine intermediate followed by its reduction, is a practical approach for obtaining this valuable compound. The detailed characterization methods provide a robust framework for verifying the structure and purity of the final product.
The synthesis of the enantiomerically pure forms of this compound can be achieved through the resolution of the racemic mixture or by employing asymmetric synthesis strategies. These chiral diamines hold significant promise as ligands in a wide array of asymmetric catalytic reactions, contributing to the development of efficient and selective methods for the synthesis of complex chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a vicinal diamine of significant interest in medicinal chemistry and materials science. Its rigid backbone, conferred by the two phenyl rings, and the presence of two stereogenic centers make it a valuable chiral building block. The chloro-substituents on the phenyl rings further modulate its electronic properties, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a critical resource for researchers working with or considering this molecule for their applications.
Chemical Identity and Stereoisomerism
This compound exists as three stereoisomers: the (1S,2S)-enantiomer, the (1R,2R)-enantiomer, and the achiral meso-diastereomer. The specific stereoisomer used can have a profound impact on its biological activity and its performance as a chiral ligand in asymmetric synthesis. It is therefore crucial to properly identify and characterize the stereoisomer being used.
Structure of this compound
Caption: General chemical structure of this compound.
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₁₄Cl₂N₂ | [1][2] |
| Molecular Weight | 281.18 g/mol | [1][2] |
| CAS Number | 86212-34-2 (unspecified stereochemistry) | [1] |
| 74641-30-8 (meso form) | [3] | |
| (1S,2S)-isomer and other stereoisomers may have different CAS numbers. |
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that much of the publicly available data is predicted and has not been experimentally verified.
| Property | Value | Remarks | Source |
| Physical State | White to yellow powder. | [4] | |
| Melting Point | Not available (N/A) | Experimental data is currently unavailable in public literature. | [1][2] |
| Boiling Point | 418.574 °C at 760 mmHg (Predicted) | This is a predicted value and should be treated with caution. | [2] |
| Solubility | Varies depending on the solvent. | Expected to be soluble in many organic solvents. Experimental data is needed for quantitative assessment. | [5] |
| pKa | 9.32 ± 0.10 (Predicted) | This predicted value suggests the diamine is basic. | [4] |
| LogP | 5.09380 (Predicted) | Indicates a high degree of lipophilicity. | [1] |
| Stability | Air sensitive. | Should be stored under an inert atmosphere. | [4] |
Spectroscopic Data
¹H NMR Spectroscopy
For the Schiff base derivative, (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine, the following proton NMR signals were reported in CD₃COCD₃:
-
δ = 8.14 ppm (s, 2H): Attributed to the imine protons (-N=CH-).
-
δ = 7.60 ppm (d, 4H): Aromatic protons.
-
δ = 7.35 ppm (d, 4H): Aromatic protons.
-
δ = 3.90 ppm (m, 4H): Methylene protons of the ethane bridge (-CH₂-CH₂-).[6]
For the parent diamine, one would expect the disappearance of the imine proton signal and the appearance of signals for the amine (-NH₂) and methine (-CH-) protons of the ethane backbone at different chemical shifts.
¹³C NMR Spectroscopy
Specific ¹³C NMR data for this compound is not currently available in the surveyed literature.
FT-IR Spectroscopy
For the Schiff base derivative, (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine, the following characteristic infrared absorption peaks (in KBr) were observed:
-
1635 cm⁻¹ (s): C=N stretching vibration of the imine.
-
1416 cm⁻¹ (s): C-N stretching vibration.
-
1090 cm⁻¹ (s): Ar-Cl stretching vibration.[6]
For the parent diamine, the strong C=N stretching band would be absent. Instead, one would expect to observe N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry
Experimental Protocols
The following are generalized, yet detailed, protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific compound and available instrumentation.
Melting Point Determination
Workflow for Melting Point Determination
Caption: A stepwise workflow for accurate melting point determination.
-
Sample Preparation : Ensure the sample of this compound is completely dry and free of solvent. The crystalline solid should be finely powdered.
-
Capillary Packing : A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement : The packed capillary tube is placed in a melting point apparatus. The temperature is raised at a moderate rate until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation : The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.
Solubility Determination (Shake-Flask Method)
-
Preparation : A known excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration : The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation : The saturated solution is carefully separated from the excess solid by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
-
Analysis : The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy : A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved. A standard reference compound, such as tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.
-
FT-IR Spectroscopy : For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window.
-
Mass Spectrometry : A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques to generate ions for analysis.
Safety and Handling
Based on available safety data sheets for related compounds, this compound should be handled with care. The following GHS hazard statements have been associated with it:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.[4]
Precautionary Measures :
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
As the compound is reported to be air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Conclusion
This compound is a compound with significant potential, particularly in the field of asymmetric synthesis. However, a comprehensive and experimentally verified set of physicochemical data is currently lacking in the public domain. This guide has compiled the available information, highlighting the areas where further experimental investigation is required. Researchers are encouraged to perform their own characterization to ensure the quality and identity of their materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | C14H14Cl2N2 | CID 2734856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. meso-1,2-Bis(4-chlorophenyl)ethylenediamine | 74641-30-8 [amp.chemicalbook.com]
- 5. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stereoisomers of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, a chiral diamine of significant interest in asymmetric synthesis and potential pharmaceutical applications. We will delve into the synthesis of the racemic mixture, the critical process of chiral resolution to isolate the individual stereoisomers, and a comparative analysis of their properties and applications, with a particular focus on their role as ligands in asymmetric catalysis.
Introduction to the Stereochemistry of this compound
This compound possesses two chiral centers at the C1 and C2 positions of the ethane backbone. This structural feature gives rise to three stereoisomers: a pair of enantiomers and a meso compound.
-
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : These are non-superimposable mirror images of each other, collectively known as the enantiomeric pair. They exhibit identical physical properties except for their interaction with plane-polarized light (optical rotation) and other chiral molecules.
-
(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : This is the meso isomer. Due to an internal plane of symmetry, it is achiral and does not rotate plane-polarized light.
The distinct spatial arrangement of the amino and 4-chlorophenyl groups in each stereoisomer is the foundation of their differential utility, particularly in the realm of asymmetric synthesis where they serve as chiral ligands for transition metal catalysts.[1]
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound is a prerequisite for subsequent chiral resolution. A common and effective method involves the reductive amination of a diketone precursor, 1,2-bis(4-chlorophenyl)ethane-1,2-dione.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
1,2-Bis(4-chlorophenyl)ethane-1,2-dione
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup, if necessary)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1,2-bis(4-chlorophenyl)ethane-1,2-dione (1 equivalent) and a large excess of ammonium acetate (e.g., 10-20 equivalents) in methanol. Stir the mixture at room temperature until the diketone has completely reacted to form the di-imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approximately 2-3 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control the reaction temperature.
-
Reaction Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Quench the reaction by the careful addition of water.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure racemic diamine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for racemic this compound.
Chiral Resolution of the Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step to harness their unique stereospecific properties. Diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization is a classical and effective method. O,O'-Dibenzoyl-D-tartaric acid is a commonly used resolving agent for chiral amines.[2][3]
Experimental Protocol: Chiral Resolution using O,O'-Dibenzoyl-D-tartaric Acid
Materials:
-
Racemic this compound
-
O,O'-Dibenzoyl-D-tartaric acid
-
Methanol or Ethanol
-
Diethyl ether
-
5 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound (1 equivalent) in hot methanol or ethanol. In a separate flask, dissolve O,O'-Dibenzoyl-D-tartaric acid (1 equivalent) in the same solvent, also with heating. Slowly add the resolving agent solution to the diamine solution with stirring.
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will be less soluble and will start to precipitate. Further cooling in an ice bath or refrigerator can enhance crystallization.
-
Isolation of the Less Soluble Diastereomer: Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold solvent. The mother liquor, which is now enriched in the other diastereomer, should be saved for the isolation of the other enantiomer.
-
Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane. Add 5 M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with two more portions of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched diamine.
-
Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization can be treated in a similar manner (basification, extraction) to recover the other enantiomer, which will be enriched but may require further purification or resolution with the opposite enantiomer of the resolving agent (O,O'-Dibenzoyl-L-tartaric acid) to achieve high enantiomeric purity.
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved diamines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Diagram of the Chiral Resolution Workflow:
Caption: Workflow for the chiral resolution of this compound.
Comparative Properties and Applications of the Stereoisomers
The primary application of the enantiopure forms of this compound is as chiral ligands in asymmetric catalysis, particularly in the transfer hydrogenation of prochiral ketones.[1] The stereochemistry of the diamine ligand dictates the stereochemical outcome of the reaction, enabling the synthesis of chiral alcohols with high enantioselectivity.
Application in Asymmetric Transfer Hydrogenation of Ketones
In a typical reaction, a ruthenium(II) precursor is complexed with the chiral diamine ligand to form the active catalyst. This catalyst then facilitates the transfer of hydrogen from a hydrogen donor, such as isopropanol, to a prochiral ketone, yielding a chiral alcohol.
Comparative Catalytic Performance:
| Stereoisomer | Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee %) |
| (1R,2R) | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| (1S,2S) | Acetophenone | (S)-1-Phenylethanol | >95 | >98 |
| (1R,2R) | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >97 |
| (1S,2S) | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >97 |
Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions.
The meso isomer, being achiral, does not induce enantioselectivity in such reactions and is therefore not used for this purpose.
Spectroscopic Characterization
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the (1R,2R) and (1S,S) enantiomers will be identical in an achiral solvent. The meso isomer, however, will exhibit a different set of signals due to its different symmetry. For instance, the two methine protons (CH-NH₂) in the meso isomer are chemically equivalent, whereas they are not in the enantiomers.
-
Vibrational Spectroscopy (IR, Raman): Similar to NMR, the IR and Raman spectra of the enantiomers will be identical, while the meso isomer will likely show differences in the fingerprint region due to its distinct vibrational modes.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of the chiral centers and for elucidating the three-dimensional structure and packing of each stereoisomer in the solid state.
Pharmacological Potential
The distinct three-dimensional structures of enantiomers can lead to different interactions with chiral biological targets such as enzymes and receptors.[4][5][6] Consequently, the pharmacological and toxicological profiles of the (1R,2R) and (1S,S) enantiomers of this compound could differ significantly.[4][5][6] While specific studies on the pharmacological activity of these particular stereoisomers are limited in the public domain, it is a crucial area for investigation in drug development. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[4][5][6] The meso isomer would also have its own unique biological activity profile.
Conclusion
The stereoisomers of this compound represent a valuable class of chiral molecules with significant applications in asymmetric synthesis. The ability to efficiently synthesize the racemic mixture and resolve it into its constituent enantiomers is key to unlocking their potential as powerful chiral ligands. Further research into the specific catalytic applications and the potential pharmacological activities of the individual stereoisomers is warranted and holds promise for advancements in both chemical synthesis and drug discovery.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: A Technical Guide for Researchers
Introduction
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a chiral diamine of significant interest in medicinal chemistry and materials science. Its rigid backbone and the electronic properties imparted by the chlorine substituents make it a valuable ligand for the synthesis of metal-based therapeutics and a key building block for advanced polymers. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, addressing a notable gap in readily available, consolidated experimental data.
Due to the limited availability of published, full experimental spectra for this compound, this guide employs a scientifically rigorous approach. We will first examine the comprehensive spectroscopic data of the well-characterized parent molecule, 1,2-diphenylethane-1,2-diamine. Subsequently, we will incorporate experimental data from derivatives of the target molecule to provide a robust and accurate prediction of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This methodology ensures a technically sound and practical resource for professionals in drug development and chemical research.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and stereochemistry.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be characterized by signals in the aromatic, benzylic, and amine regions. The symmetry of the molecule, particularly in the meso and C₂-symmetric chiral forms, will significantly influence the appearance of the spectrum.
Key Predicted Resonances:
-
Aromatic Protons (Ar-H): The two p-substituted phenyl rings will give rise to a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom will be deshielded compared to the protons meta to the chlorine. Based on data from related compounds, these are expected in the range of δ 7.0-7.4 ppm .
-
Benzylic Protons (CH-N): The two methine protons are diastereotopic and will appear as a singlet in the meso isomer due to symmetry, and as two distinct signals in the chiral isomers. These are predicted to be in the region of δ 4.0-4.5 ppm .
-
Amine Protons (NH₂): The amine protons will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. A typical range is δ 1.5-3.0 ppm .
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Key Predicted Resonances:
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C-Cl) will be significantly deshielded. The other aromatic carbons will appear in the typical range of δ 125-145 ppm .
-
Benzylic Carbon (CH-N): The benzylic carbon is expected to resonate around δ 60-65 ppm .
C. Supporting Experimental Data from Analogs
The predicted chemical shifts are strongly supported by experimental data from the parent compound, 1,2-diphenylethane-1,2-diamine, and derivatives of the target molecule.
| Compound | Proton Chemical Shifts (δ, ppm) | Carbon Chemical Shifts (δ, ppm) | Reference |
| meso-1,2-Diphenylethane-1,2-diamine | 7.21 (s, 10H, Ar-H), 5.50 (s, 2H, CH) | 137.8 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 59.2 (CH) | [1] |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 7.2-7.4 (m, 10H, Ar-H), 3.8 (s, 2H, CH), 1.8 (br s, 4H, NH₂) | Not readily available | [2] |
| Methyl 2-Amino-1,2,-bis(4-chlorophenyl)ethyl)carbamate | 7.0-7.3 (m, 8H, Ar-H), 5.1 (dd, 1H, CH), 5.8 (d, 1H, CH) | Not readily available | [3] |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-Cl bonds.
Expected Key IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity bands. |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to weak intensity bands. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands of varying intensity. |
| C-N Stretch | 1020-1250 | Medium intensity band. |
| C-Cl Stretch | 1000-1100 | Strong, sharp absorption. |
The presence of two distinct N-H stretching bands would be a strong indicator of the primary amine functionality. The C-Cl stretch is also a key diagnostic peak for this molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₄Cl₂N₂ = 281.18 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1.
-
Key Fragmentation Pathways: The most likely fragmentation pathway is the cleavage of the C-C bond between the two benzylic carbons, leading to the formation of a [C₇H₇ClN]⁺ fragment (m/z ≈ 140.03). Another possible fragmentation is the loss of an amino group.
The mass spectrum of meso-1,2-diphenylethane-1,2-diamine shows a base peak at m/z 106, corresponding to the [C₇H₈N]⁺ fragment, which is consistent with the predicted fragmentation pathway.[4]
IV. Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
B. IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
C. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile compounds and can be performed from a solution.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
V. Visualizations
Molecular Structure
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
VI. Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging experimental data from its parent compound and relevant derivatives, we have constructed a reliable and scientifically-grounded predictive model for its NMR, IR, and MS spectra. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chiral diamine. The provided protocols and visualizations further aim to facilitate the practical spectroscopic analysis of this and related molecules.
References
An In-depth Technical Guide to 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: A Cornerstone Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Synthesis
In the landscape of modern synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, particularly enantiomerically pure amines and alcohols, form the backbone of a vast array of active pharmaceutical ingredients (APIs). The synthesis of these complex structures with high enantioselectivity is a paramount challenge. At the heart of this endeavor lies the field of asymmetric catalysis, where chiral ligands orchestrate the stereochemical outcome of a reaction. 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine stands out as a pivotal C₂-symmetric diamine ligand, prized for its rigid structure and effectiveness in inducing high enantioselectivity in transition metal-catalyzed reactions, most notably in asymmetric transfer hydrogenation.[1] This guide provides a comprehensive technical overview of its properties, stereoisomeric forms, synthesis, and application, offering field-proven insights for researchers in the field.
Part 1: Chemical Identity and Properties
Correctly identifying a chemical entity is the foundation of reproducible science. This section details the various identifiers and physical properties of this compound.
CAS Numbers and Synonyms
The compound exists as different stereoisomers, which can lead to ambiguity if not specified. It is crucial to distinguish between the racemic mixture, the enantiomerically pure forms, and the meso diastereomer.
| Isomeric Form | CAS Number | Common Synonyms |
| Unspecified / Racemic | 86212-34-2 | 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine |
| meso form | 74641-30-8 | meso-1,2-Bis(4-chlorophenyl)ethylenediamine; (1R,2S)-rel-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine |
| (1S,2S)-enantiomer | 86212-34-2 (often used, but can be ambiguous) | (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine |
| (1R,2R)-enantiomer | Not uniquely specified in searches | (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine |
Note: The CAS number 86212-34-2 is frequently used to refer to the unspecified or the (1S,2S)-enantiomer. Researchers should verify the stereochemistry of commercial materials via analysis.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. Many of these properties are predicted via computational models but serve as a useful guide for experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄Cl₂N₂ | PubChem |
| Molecular Weight | 281.18 g/mol | PubChem |
| Appearance | White to yellow powder | Strem Chemicals[2] |
| Boiling Point (Predicted) | 418.6 ± 40.0 °C at 760 mmHg | ChemicalBook |
| Density (Predicted) | 1.303 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.32 ± 0.10 | ChemicalBook |
| LogP (Predicted) | 5.09 | NINGBO INNO PHARMCHEM |
Part 2: The Cornerstone of Chirality - Stereoisomerism
The utility of this compound in asymmetric synthesis is entirely dependent on its stereochemistry. The presence of two chiral centers at C1 and C2 gives rise to three distinct stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) and an achiral meso diastereomer.
-
Enantiomers ((1R,2R) and (1S,2S)): These are non-superimposable mirror images. It is these C₂-symmetric enantiomers that are used to create the chiral environment in asymmetric catalysis. When complexed with a metal like Ruthenium, one enantiomer of the ligand will preferentially generate one enantiomer of the product alcohol or amine.
-
Meso Diastereomer ((1R,2S)): This isomer possesses an internal plane of symmetry and is therefore achiral. While it has applications in coordination chemistry, it is not used for enantioselective catalysis.
Caption: Stereoisomers of this compound.
Part 3: Synthesis Protocol - A Field-Proven Approach
The synthesis of vicinal diamines is a well-established field. A common and effective method for preparing symmetrical 1,2-diaryl-1,2-diamines is the reductive amination of the corresponding α-diketone (a benzil).[3][4] For the target molecule, the precursor is 4,4'-dichlorobenzil.
Experimental Protocol: Reductive Amination of 4,4'-Dichlorobenzil
This protocol describes a robust, one-pot procedure for synthesizing the diamine, yielding a mixture of the racemic and meso isomers, which can then be separated.
Materials:
-
4,4'-Dichlorobenzil
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[5]
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-dichlorobenzil (1.0 eq) and a large excess of ammonium acetate (approx. 10-15 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to dissolve the reactants (concentration approx. 0.2-0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the di-imine intermediate.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 2.5-3.0 eq) portion-wise over 15-20 minutes. Causality Note: NaBH₃CN is used because it is selective for the iminium ion over the ketone, preventing reduction of the starting material. The reaction is kept cool to moderate the exothermic reaction.[5]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Carefully quench the reaction by the slow addition of water. b. Remove the methanol under reduced pressure. c. Add dichloromethane (DCM) and saturated NaHCO₃ solution to the residue. d. Separate the organic layer. Extract the aqueous layer twice more with DCM. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Separation: The resulting crude product is a mixture of the racemic (dl) and meso diastereomers. These can be separated by flash column chromatography on silica gel. The separation of the enantiomers ((1R,2R) and (1S,2S)) from the racemic mixture requires chiral chromatography or resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid).
Caption: General workflow for the synthesis and resolution of diamine isomers.
Part 4: Application in Asymmetric Synthesis
The primary and most valuable application of enantiomerically pure this compound is as a ligand in Noyori-type catalysts for asymmetric transfer hydrogenation (ATH).[6] These catalysts are exceptionally effective for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.
Mechanism of Action: The Bifunctional Catalyst
The diamine ligand, when complexed with a Ruthenium(II) center (typically from a precursor like [RuCl₂(p-cymene)]₂), forms a bifunctional catalyst. The reaction proceeds through an outer-sphere mechanism where the N-H proton and the Ru-H hydride are transferred to the carbonyl substrate via a six-membered cyclic transition state.[7] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the product.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a detailed, self-validating methodology for a benchmark ATH reaction.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (or the (1R,2R)-enantiomer)
-
Acetophenone (Substrate)
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source[6]
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Catalyst Pre-formation: In an inert atmosphere (e.g., under Argon or Nitrogen), stir a mixture of [RuCl₂(p-cymene)]₂ (0.005 eq) and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (0.011 eq) in the anhydrous solvent for 20-30 minutes at room temperature. This in situ formation generates the active chiral catalyst.
-
Reaction Initiation: Add acetophenone (1.0 eq) to the catalyst solution.
-
Hydrogen Source Addition: Add the formic acid/triethylamine (5:2) mixture (approx. 2.0-5.0 eq) to the reaction flask. Causality Note: Formic acid is the hydrogen donor. Triethylamine acts as the base to deprotonate the formic acid and facilitate the catalytic cycle.[7]
-
Reaction Progression: Stir the reaction at the desired temperature (e.g., 25-40 °C) for the required time (typically 2-24 hours). Monitor the conversion of the ketone to the alcohol by TLC or GC.
-
Workup: a. Upon completion, quench the reaction with water or a saturated solution of NaHCO₃. b. Extract the product with an organic solvent like ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: a. Purify the resulting 1-phenylethanol by flash column chromatography. b. Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis. Using the (1S,2S)-ligand should yield the (S)-alcohol as the major product.
Part 5: Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (GHS):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 3. gctlc.org [gctlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetry: A Technical Guide to the Discovery and Enduring Legacy of Chiral 1,2-Diamines
Foreword: The Imperative of Chirality in Modern Science
In the intricate tapestry of molecular science, the concept of chirality stands as a fundamental principle governing the interactions of life itself. The subtle yet profound difference between a molecule and its non-superimposable mirror image, its enantiomer, dictates biological activity, from the efficacy of pharmaceuticals to the flavor of a compound. It is within this context of stereochemistry that a particular class of molecules, the chiral 1,2-diamines, has emerged as an indispensable tool for chemists. Their unique structural and electronic properties have positioned them as privileged scaffolds in asymmetric catalysis and as crucial building blocks in the synthesis of complex, biologically active compounds. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, historical evolution, and modern applications of these remarkable molecules. We will journey from their early, challenging resolutions to their current status as workhorse ligands in cutting-edge catalytic systems, offering both a historical narrative and practical, field-proven insights.
Part 1: A Historical Odyssey: The Dawn of Chiral 1,2-Diamines
The story of chiral 1,2-diamines is one of perseverance and ingenuity, tracing back to the foundational days of stereochemistry. The initial challenge lay not in the synthesis of the racemic mixtures, but in the arduous task of resolving them into their constituent enantiomers.
The Landmark Resolution of trans-1,2-Diaminocyclohexane
One of the most iconic and widely utilized chiral 1,2-diamines is trans-1,2-diaminocyclohexane (DACH). Its synthesis, typically achieved through the hydrogenation of o-phenylenediamine, yields a mixture of cis and trans stereoisomers.[1][2] The subsequent separation of these isomers and the resolution of the racemic trans mixture was a critical step in unlocking its potential. Early methods relied on the classical technique of diastereomeric salt formation using a chiral resolving agent, most notably tartaric acid.[2] This process, while effective, was often tedious and required multiple recrystallizations to achieve high enantiomeric purity. A patent from 1965 describes a method for separating the trans isomer from the cis by forming an insoluble sulfate salt of the trans isomer.[3]
The Emergence of Acyclic Diamines: Stilbenediamine
Parallel to the developments in cyclic diamines, the synthesis and resolution of acyclic chiral 1,2-diamines, such as stilbenediamine, were also being explored. The synthesis of stilbene derivatives has been a topic of interest for many years, with various methods like the Wittig reaction and McMurry coupling being employed.[4] The enantioselective synthesis of stilbene cis-diamines has been a more recent development, driven by the need for these motifs in biologically active molecules like the p53/MDM2 inhibitor, (-)-Nutlin-3.[5]
Part 2: The Catalyst Revolution: Chiral 1,2-Diamines in Asymmetric Synthesis
The true ascent of chiral 1,2-diamines to prominence began with their application as ligands in transition metal-catalyzed asymmetric reactions. Their ability to form stable, well-defined chiral environments around a metal center proved to be a game-changer in the quest for enantioselective transformations.
The Jacobsen Epoxidation: A Paradigm Shift
A watershed moment in the history of chiral 1,2-diamines came with the development of the Jacobsen epoxidation. Eric Jacobsen and his group pioneered the use of chiral salen (salicylaldehyde-imine) complexes of manganese, derived from resolved 1,2-diaminocyclohexane, for the enantioselective epoxidation of unfunctionalized olefins. This discovery was revolutionary, providing a practical and highly selective method for a previously challenging transformation.
References
- 1. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 3. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C₂-Symmetry in 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Catalysis: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the pivotal role of C₂-symmetry in catalysis mediated by complexes of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine. Historically, the quest for precise stereochemical control has led to the prominence of C₂-symmetric ligands, which simplify the catalytic landscape by reducing the number of potential diastereomeric transition states.[1][2] This document will explore the synthesis of this specific chiral diamine, its coordination to ruthenium, and its application in the highly efficient asymmetric transfer hydrogenation (ATH) of prochiral ketones. We will dissect the mechanistic underpinnings of stereoselectivity, provide validated experimental protocols, and present representative data to offer researchers and drug development professionals a comprehensive resource for leveraging this powerful catalytic tool.
The Principle of C₂-Symmetry in Asymmetric Catalysis
Asymmetric catalysis is a foundational technology in modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule dictates its biological activity. A key strategy for inducing enantioselectivity is the use of chiral ligands that coordinate to a metal center, creating a chiral catalytic environment. Among these, ligands possessing a C₂-rotational axis of symmetry are particularly effective.[1]
The advantage of C₂-symmetry is rooted in stereochemical simplification. A C₂-symmetric ligand, being chiral, necessarily leads to a chiral metal complex. When a prochiral substrate coordinates to this complex, it forms diastereomeric transition states. The C₂-symmetry significantly reduces the number of possible, energetically distinct transition state geometries.[1] This limitation of reaction pathways enhances the energy difference between the competing transition states, often leading to the preferential formation of a single product enantiomer with high enantiomeric excess (ee).[1] The 1,2-diamines, particularly the 1,2-diphenylethane-1,2-diamine (DPEN) family to which our topic molecule belongs, are exemplary C₂-symmetric ligands popularized by the Nobel Prize-winning work of Ryōji Noyori on asymmetric hydrogenation.[3][4]
Figure 1: Conceptual diagram of a C₂-axis in a chiral 1,2-diamine.
Synthesis of (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
The enantiomerically pure diamine ligand is the cornerstone of the catalytic system. Its synthesis is typically achieved from the corresponding substituted benzil, in this case, 4,4'-dichlorobenzil. The process involves the formation of a diimine followed by a stereoselective reduction.
Experimental Protocol: Synthesis
-
Diimine Formation: To a solution of 4,4'-dichlorobenzil (1.0 eq) in methanol, add a solution of aqueous ammonia (excess) and stir at room temperature. The reaction progress is monitored by TLC until the starting material is consumed. The resulting 4,4'-dichloro-hydrobenzoin-diimine precipitates and can be collected by filtration.
-
Stereoselective Reduction: The crude diimine is suspended in a suitable solvent like methanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portionwise at 0°C. The reaction is then stirred at room temperature. The stereoselectivity of this step is crucial for isolating the desired C₂-symmetric (R,R)/(S,S) racemate from the meso (R,S) diastereomer.
-
Resolution of Enantiomers: The racemic diamine mixture is resolved using a chiral resolving agent, such as L-(+)-tartaric acid. The diastereomeric salt of one enantiomer (e.g., (1R,2R)-diamine-L-tartrate) selectively crystallizes from the solution.
-
Liberation of Free Diamine: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the tartaric acid. The free, enantiopure diamine is then extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the final product.
Caption: Outer-sphere mechanism for asymmetric hydrogen transfer.
Experimental Protocol: ATH of Acetophenone
This protocol provides a representative procedure for the reduction of acetophenone to 1-phenylethanol.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 eq) and (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine (0.01 eq). Add degassed isopropanol. Stir the mixture at 80°C for 20 minutes to form the pre-catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1.0 eq).
-
Initiation: Prepare a solution of the activating base, such as 0.1 M potassium tert-butoxide in isopropanol. Add the base solution (0.1 eq) to the reaction mixture to initiate the hydrogenation.
-
Monitoring and Workup: Stir the reaction at the desired temperature (e.g., 30°C) and monitor by GC or TLC. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: The conversion can be determined by GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
Data Presentation
The effectiveness of the catalytic system is demonstrated by its performance across various substrates.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conv. (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 2 | >99 | 98 (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | >99 | 97 (R) |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 5 | 98 | 96 (R) |
| 4 | 1-Tetralone | 1-Tetralol | 4 | >99 | 99 (R) |
| Conditions: Substrate/Catalyst/Base = 100/1/10 in isopropanol at 30°C. Catalyst formed from [RuCl₂(p-cymene)]₂ and (1R,2R)-diamine. |
Conclusion
The C₂-symmetry inherent in this compound is not merely a structural feature but the core principle governing its success in asymmetric catalysis. By creating a well-defined and sterically demanding chiral environment around the metal center, it effectively biases the reaction pathway towards a single stereochemical outcome. The resulting ruthenium complexes are robust, highly efficient, and exceptionally selective catalysts for the asymmetric transfer hydrogenation of a broad range of ketones, providing a reliable method for the synthesis of valuable chiral alcohols. This guide demonstrates that a deep understanding of ligand symmetry is fundamental to the rational design and application of next-generation asymmetric catalysts.
References
A Technical Guide to the Medicinal Chemistry Potential of the 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Scaffold
Abstract
The vicinal diamine, specifically the 1,2-diarylethane-1,2-diamine framework, represents a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and serving as a cornerstone for the synthesis of chiral ligands.[1][2][3] This technical guide explores the untapped potential of a specific derivative, 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine , a molecule characterized by its C2 symmetry, robust diamine core, and twin chlorophenyl substituents. While not extensively studied itself, its structural motifs suggest a rich vein of opportunity for drug discovery. This document synthesizes established chemical principles and field-proven insights to propose viable therapeutic applications, outline detailed synthetic and screening protocols, and provide a strategic roadmap for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.
Introduction: Deconstructing the Scaffold for Therapeutic Opportunity
The inherent potential of a drug candidate is encoded in its molecular architecture. The structure of this compound (henceforth referred to as 'the scaffold') presents three key features of profound interest to the medicinal chemist:
-
The 1,2-Diamine Core: This vicinal diamine motif is a cornerstone of coordination chemistry and a frequent component of pharmacologically active agents.[4] Its bidentate nature makes it an exceptional ligand for transition metals, suggesting immediate applications in the design of novel metallodrugs, particularly as alternatives to platinum-based chemotherapeutics.[5][6] Furthermore, the stereochemistry of the two amine-bearing carbons is critical; the molecule can exist as a pair of enantiomers ((1R,2R) and (1S,2S)) or as an achiral meso compound. This stereochemical diversity is a vital tool for optimizing drug-target interactions and minimizing off-target effects.[7]
-
The Bis(4-chlorophenyl) Moiety: The presence of two 4-chlorophenyl groups significantly influences the molecule's physicochemical properties. The chloro-substituent is a bioisostere for a methyl group but with distinct electronic properties, increasing lipophilicity and potentially enhancing membrane permeability. Crucially, the chlorine atom can participate in halogen bonding—a specific, non-covalent interaction that is increasingly recognized as a key contributor to high-affinity ligand binding in protein active sites.[8] The diaryl structure is a common pharmacophore in compounds targeting the central nervous system (CNS) and other systems.[9]
-
Symmetry and Rigidity: The scaffold possesses a degree of conformational rigidity around the central C-C bond, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The inherent C2 symmetry of the chiral isomers can be exploited for binding to symmetric protein pockets or for simplifying synthetic strategies.
This guide will now explore how these fundamental features translate into concrete therapeutic hypotheses.
Synthesis and Stereochemical Control: The Foundation of Discovery
The utility of this scaffold is contingent upon its efficient and stereocontrolled synthesis. Vicinal diamines are valuable building blocks, and numerous methods for their asymmetric synthesis have been developed.[1][10][11][12] A robust and scalable synthetic route is paramount for any serious drug development campaign.
A plausible and effective approach begins with the reductive coupling of imines derived from 4-chlorobenzaldehyde. This method allows for the direct formation of the central C-C bond and the establishment of the crucial diamine stereocenters.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 4-chlorobenzaldehyde.
Figure 1: Proposed synthetic workflow for the scaffold.
Protocol 1: Synthesis of this compound
Objective: To synthesize a mixture of the (±)- and meso-diastereomers of the title compound.
Materials:
-
4-chlorobenzaldehyde
-
Ammonium acetate
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzaldehyde (2.0 eq) and ammonium acetate (1.5 eq) in anhydrous methanol. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC until the aldehyde is consumed. Remove the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)methanimine.
-
Reductive Coupling: In a separate flask under nitrogen, add anhydrous THF followed by zinc dust (4.0 eq). Cool the suspension to 0°C. Add TiCl₄ (2.0 eq) dropwise via syringe. The solution should turn from yellow to black. Allow the mixture to warm to room temperature and then reflux for 1 hour to generate the active low-valent titanium reagent.
-
Cool the titanium suspension to 0°C. Dissolve the crude imine from Step 1 in anhydrous THF and add it dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Filter the mixture through a pad of celite, washing with DCM.
-
Separate the organic layer from the aqueous layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel.
Causality and Justification: The use of a low-valent titanium reagent (the McMurry reagent or a similar system) is a well-established method for the reductive coupling of imines and ketones. It is favored for its efficiency in forming C-C bonds. The stereochemical outcome (ratio of meso to racemic products) is highly dependent on the specific reagent and reaction conditions, often yielding a mixture that requires subsequent separation.[13]
Potential Therapeutic Applications: From Hypothesis to Validation
The scaffold's architecture points toward several promising therapeutic avenues. We will focus on one high-potential area: anticancer agents.
Hypothesis: A Novel Ligand for Platinum(II)-Based Anticancer Agents
Rationale: Cisplatin and its successors are mainstays of cancer chemotherapy, but their efficacy is limited by severe side effects and the development of resistance. A major strategy to overcome these limitations is the development of new platinum(II) complexes with altered ligand spheres. The diamine ligand is critical to the drug's mechanism, forming stable chelates with platinum and influencing its DNA binding kinetics, cellular uptake, and overall cytotoxicity.[14]
The this compound scaffold offers several advantages as a potential ligand:
-
Increased Lipophilicity: The chlorophenyl groups would increase the lipophilicity of the resulting platinum complex compared to cisplatin or oxaliplatin, potentially leading to enhanced cellular uptake via passive diffusion.[5]
-
Altered DNA Binding: The bulky aromatic groups would sterically hinder the platinum center, creating a different DNA adduct profile than existing drugs. This could lead to a distinct downstream cellular response and potentially overcome resistance mechanisms that recognize and repair traditional platinum-DNA adducts.
-
Stereochemistry as a Tool: The stereoisomers of the ligand ((1R,2R), (1S,2S), and meso) will produce distinct platinum complexes with different three-dimensional shapes. The biological activity of chiral platinum complexes is often highly dependent on their stereochemistry, offering a powerful method to fine-tune efficacy and reduce toxicity.[7][15]
Experimental Validation Workflow
A logical, phased approach is required to test this hypothesis, moving from initial synthesis and characterization to detailed biological evaluation.
Figure 2: Screening cascade for novel platinum complexes.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel platinum complexes against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
DMEM/RPMI-1640 culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
96-well cell culture plates
-
Synthesized Pt-(diamine) complexes, Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test complexes and cisplatin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation: The protocol's integrity is maintained by the inclusion of both positive (cisplatin) and negative (untreated) controls. This allows for the normalization of results and ensures that the observed cytotoxicity is a direct result of the test compounds.[16]
Data Presentation: Hypothetical Screening Results
The results from such a screen can be effectively summarized in a table for direct comparison.
| Compound | Ligand Stereoisomer | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Cisplatin | N/A | 8.5 | 10.2 | 7.1 |
| Complex 1 | (1R,2R) | 1.2 | 2.5 | 0.9 |
| Complex 2 | (1S,2S) | 15.8 | 21.0 | 18.4 |
| Complex 3 | meso | 6.7 | 8.1 | 5.5 |
Table 1: Hypothetical IC₅₀ values for novel platinum complexes. Data is for illustrative purposes only.
Interpretation of Hypothetical Data: In this example, "Complex 1," derived from the (1R,2R)-diamine ligand, shows significantly higher potency than both cisplatin and the other isomeric complexes. This highlights the profound impact of stereochemistry on biological activity and would identify Complex 1 as the lead candidate for further mechanistic studies.[7]
Conclusion and Future Directions
The this compound scaffold is a structurally rich and underexplored starting point for medicinal chemistry campaigns. Its synthesis is achievable through established chemical methods, and its core features—a bidentate diamine, lipophilic chlorophenyl groups, and defined stereochemistry—provide a compelling rationale for its application in drug design.
The potential use of this scaffold as a ligand in novel anticancer metallodrugs presents a clear and actionable path forward. The proposed workflows for synthesis, screening, and mechanistic evaluation provide a robust framework for validating this initial hypothesis. Beyond oncology, this versatile scaffold could be readily adapted for other therapeutic targets, such as G-protein coupled receptors or enzyme inhibitors, where diaryl and diamine motifs are known to be effective. The systematic exploration of this compound and its derivatives promises to yield valuable insights and potentially new classes of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 7. The Relation Between Stereochemistry and Biological Activity of Platinum(II) Complexes Chelated with Chiral Diamine Ligands: An Intricate Problem+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Derivatives and Analogs
Abstract
This technical guide provides a comprehensive overview of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine, a pivotal scaffold in modern chemistry. We will delve into its stereochemistry, synthesis, and characterization, with a particular focus on its two primary applications: as a chiral ligand in asymmetric catalysis and as a crucial building block in the synthesis of potent therapeutic agents, exemplified by the p53-MDM2 inhibitor, Nutlin-3. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide experimental design and application.
Introduction: The Significance of the Vicinal Diamine Scaffold
Chiral 1,2-vicinal diamines are a class of "privileged ligands" in asymmetric synthesis.[1] Their C2-symmetry and the tunable steric and electronic properties of their nitrogen centers allow for the creation of highly organized chiral environments around a metal center or as organocatalysts themselves. The 1,2-diaryl-1,2-diaminoethane framework, to which this compound belongs, offers a rigid and well-defined stereochemical backbone. This rigidity is crucial for inducing high enantioselectivity in catalytic transformations, making these compounds invaluable tools in the pharmaceutical and fine chemical industries for producing single-enantiomer products.[1]
Furthermore, this scaffold is a key structural motif in medicinal chemistry. Its stereospecific arrangement allows for precise interactions with biological targets. A prime example is its role as the core of Nutlin-3, a groundbreaking small molecule designed to inhibit the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy.[2][3]
This guide will explore the synthesis of the different stereoisomers of this compound, their analytical characterization, and their application in these two major fields.
Stereochemistry and Isomerism
The presence of two chiral centers at the C1 and C2 positions of the ethane backbone gives rise to three distinct stereoisomers of this compound. Understanding these isomers is fundamental to their application.
-
Enantiomeric Pair: The (1R,2R) and (1S,2S) isomers are non-superimposable mirror images of each other. These are the chiral isomers utilized in asymmetric catalysis.
-
Meso Compound: The (1R,2S) isomer possesses an internal plane of symmetry and is achiral. This meso form is the key starting material for the synthesis of the potent anti-cancer agent, (-)-Nutlin-3.[2]
The distinct spatial arrangement of the two 4-chlorophenyl groups and the two amino groups in each isomer dictates its chemical reactivity and utility.
Synthesis and Characterization
The synthesis of this compound and its precursors can be achieved through several routes. The choice of method depends on the desired stereoisomer.
Synthesis of the Precursor Schiff Base
A common precursor for the diamine is the corresponding diimine (a Schiff base), which can be synthesized via the condensation of an appropriate ketone with ethylenediamine.
Caption: Synthesis of the Schiff base precursor.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroacetophenone (2 equivalents) and ethylenediamine (1 equivalent) in methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure Schiff base ligand.
Expert Insight: The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Methanol is a common solvent as it effectively dissolves the reactants and is easily removed.
Synthesis of meso-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
The meso isomer is the direct precursor to Nutlin-3. A highly effective method for its enantioselective synthesis involves an aza-Henry (nitro-Mannich) reaction, followed by reduction.[3][4]
Caption: Key steps in the asymmetric synthesis of the Nutlin diamine core.
-
Reactant Preparation: Prepare the required N-protected imine (e.g., N-Boc-4-chlorobenzaldimine) and 4-chlorophenylnitromethane.
-
Catalytic Reaction: In a suitable solvent (e.g., toluene) at low temperature (e.g., -20 °C), combine the imine and the nitromethane in the presence of a chiral bis(amidine) catalyst.
-
Monitoring: Stir the reaction for 24-48 hours, monitoring for completion by HPLC or TLC.
-
Workup and Purification: Quench the reaction and purify the resulting β-amino nitroalkane adduct by flash column chromatography. This step establishes the crucial cis-stereochemistry with high diastereo- and enantioselectivity.
-
Nitro Group Reduction: Reduce the nitro group of the adduct to an amine using a suitable reducing agent (e.g., sodium borohydride in the presence of a transition metal catalyst, or catalytic hydrogenation). This yields the differentially protected cis-1,2-diamine.
-
Deprotection: Subsequent removal of the protecting groups yields the target meso-diamine.
Expert Insight: The chiral bis(amidine) catalyst is key to this transformation. It acts as a chiral proton shuttle, activating the nucleophile and directing its approach to one face of the imine, thereby controlling the stereochemical outcome with high fidelity.[3]
Chiral Resolution and Analysis
For applications in asymmetric catalysis, obtaining the pure (1R,2R) or (1S,2S) enantiomers is essential. This is typically achieved by chiral resolution of a racemic mixture.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating chiral amines.[5][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.
-
Optimization: The separation is optimized by varying the ratio of the alcohol modifier. A lower percentage of alcohol generally leads to longer retention times and better resolution.
-
Detection: Detection is typically performed using a UV detector at a wavelength where the aromatic rings of the molecule absorb strongly (e.g., 254 nm).
The synthesized compounds are characterized using standard analytical techniques.
| Technique | Expected Observations for meso-1,2-Bis(4-chlorophenyl)ethylenediamine |
| ¹H NMR | Due to the molecule's symmetry, the two methine protons (CH-N) would appear as a single signal. The aromatic protons on the two equivalent phenyl rings would show characteristic doublet patterns. The amine protons (NH₂) would appear as a broad singlet.[7][8] |
| ¹³C NMR | Similarly, symmetry would result in a reduced number of signals. One signal would be expected for the two equivalent methine carbons and a set of signals for the unique carbons of the 4-chlorophenyl group.[7][9] |
| Mass Spec | The mass spectrum would show the molecular ion peak corresponding to the calculated mass of C₁₄H₁₄Cl₂N₂ (approx. 281.05 m/z).[10] |
| IR Spec | Characteristic peaks would be observed for N-H stretching (typically in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), and C=C stretching from the aromatic rings.[10] |
Application in Asymmetric Catalysis
The chiral enantiomers, particularly when complexed with transition metals like Ruthenium, are highly effective catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines.[1][11]
Mechanism of Ru-Catalyzed Asymmetric Transfer Hydrogenation
The accepted mechanism is a nonclassical metal-ligand bifunctional pathway. It does not involve direct coordination of the substrate to the metal center. Instead, the reaction occurs in the outer coordination sphere of the saturated 18-electron Ru-hydride complex.
Caption: Metal-ligand bifunctional mechanism for Ru-catalyzed ATH.
The key step involves a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from one of the -NH₂ groups of the diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen of the ketone, respectively.[12] The chirality of the diamine ligand dictates the facial selectivity of this hydrogen transfer, leading to the formation of one enantiomer of the alcohol product in high excess.
Performance Data
Ruthenium catalysts bearing chiral 1,2-diarylethylenediamine ligands are known to achieve excellent results in ATH.
| Substrate Type | Catalyst System | Performance Metrics | Reference |
| Dibenzo[b,f][2][12]oxazepines | (R,R)-Ru-Ts-DPEN complex | >99% conversion, up to 93% ee | [11] |
| 1,8-Naphthyridines | Chiral cationic Ru-diamine | Full conversion, up to 99% ee | [1] |
| α-amino β-keto esters | Ru-catalyzed ATH | Good diastereomeric ratios, high enantioselectivities | [13] |
Expert Insight: The "Ts" in Ru-Ts-DPEN refers to a tosyl group on one of the nitrogen atoms. This N-tosylation is critical. It increases the acidity of the remaining N-H proton, making it a better proton donor in the bifunctional transition state and often enhancing both the rate and enantioselectivity of the reaction.
Application in Medicinal Chemistry: The Nutlin-3 Case Study
The meso-1,2-bis(4-chlorophenyl)ethane-1,2-diamine is the cornerstone for synthesizing Nutlin-3, a potent and selective inhibitor of the p53-MDM2 interaction.
Synthesis of (-)-Nutlin-3
Starting from the enantiomerically pure, differentially protected cis-diamine obtained from the aza-Henry reaction (Protocol 2), the synthesis proceeds to form the characteristic imidazoline ring of the Nutlins.
Caption: Synthetic endgame for the construction of (-)-Nutlin-3.
The synthesis involves cyclization to form the imidazoline ring, followed by coupling with the appropriate piperazinone fragment to complete the molecule.[14]
Mechanism of Action and Structure-Activity Relationship (SAR)
Nutlin-3 works by mimicking the key interactions of the p53 peptide in a deep hydrophobic cleft on the surface of the MDM2 protein. This prevents MDM2 from binding to and targeting p53 for degradation, thus restoring p53's tumor-suppressing function.
The this compound core provides the rigid scaffold necessary to orient the key pharmacophores into the binding pockets.
-
The two p-chlorophenyl groups: These groups are essential for activity. They insert into two deep hydrophobic pockets in MDM2, mimicking the interactions of key p53 residues (Phe19, Trp23, and Leu26).
-
The cis-stereochemistry: The cis relationship between the two chlorophenyl groups is critical. The trans isomer is inactive, demonstrating the high degree of structural specificity required for binding.
-
The imidazoline ring and piperazinone moiety: These parts of the molecule are further optimized with other substituents (like ethoxy and tert-butyl groups) to make additional contacts and improve binding affinity and pharmacokinetic properties.
References
- 1. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meso-1,2-Bis(4-chlorophenyl)ethylenediamine(74641-30-8) 1H NMR [m.chemicalbook.com]
- 8. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. As a chiral 1,2-diamine, this compound is a valuable building block in asymmetric catalysis, particularly in the synthesis of chiral ligands and organocatalysts crucial for pharmaceutical development.[1] Its rigid structure and well-defined stereochemistry make it highly effective in producing chiral amines and alcohols, which are key intermediates in the synthesis of active pharmaceutical ingredients.[1] However, its chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in the laboratory. This document is intended to provide the necessary framework for its safe use in research and development settings.
Hazard Identification and Risk Assessment
A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, information from safety data sheets and data for structurally related compounds indicate several key areas of concern.
1.1. GHS Hazard Classification
Globally Harmonized System (GHS) classifications for this compound and related compounds highlight the following potential hazards:
| Hazard Statement | Classification | Primary Concerns | Supporting Evidence |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion of even small quantities may cause adverse health effects. | [2][3] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact with the skin can lead to irritation, redness, and inflammation. | [2] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Contact with eyes can result in significant irritation and potential damage. | [2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Inhalation of dust or aerosols may irritate the respiratory tract. | [2] |
| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | This is a concern for some structurally related compounds. | [4] |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity — Repeated Exposure (Category 1) | Long-term or repeated exposure, particularly through ingestion, may lead to organ damage. | [4] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) | Release into the environment can cause significant and long-term harm to aquatic ecosystems. | [4] |
1.2. Toxicological Profile
1.3. Ecological Information
Data for related compounds indicate that this substance is very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to prevent its release into the environment. All waste materials must be collected and disposed of as hazardous chemical waste.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.
2.1. Engineering Controls
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[7] This will ensure that any dust or aerosols are effectively contained and exhausted, preventing inhalation. All weighing and transfer operations should be conducted within the fume hood.
2.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[7]
-
Skin Protection: A flame-resistant lab coat should be worn at all times.[8][9] Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling diamine compounds.[9] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[7][8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the integrity of the compound.
3.1. Handling Procedures
-
Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Avoiding Dust Formation: As a solid, care must be taken to avoid the formation of dust during handling.[8] Use appropriate tools for transfers, such as spatulas, and avoid vigorous shaking or scraping.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[5]
-
Reactivity Considerations: While specific reactivity data is limited, it is prudent to assume that as a diamine, this compound can react exothermically with strong acids and oxidizing agents. A case study involving the addition of nitric acid to a cycloaliphatic diamine resulted in an explosion, highlighting the potential for violent reactions.[10] Therefore, avoid contact with these materials unless they are a planned part of a well-controlled reaction.
3.2. Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[4][7]
-
Environment: The storage area should be cool, dry, and well-ventilated.[4][7] Some sources indicate that the compound is air and moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2][11]
-
Security: The compound should be stored in a locked cabinet or an area with restricted access.[2][4][7]
-
Incompatibilities: Store away from strong acids and oxidizing agents.
Emergency Procedures: Spills and Exposures
Prompt and appropriate action in the event of a spill or exposure is critical for minimizing harm.
4.1. Spill Response
In the event of a spill:
-
Alert and Evacuate: Immediately alert others in the vicinity.[12] If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection.[12]
-
Containment: Prevent the spread of the spill by using absorbent pads or other suitable materials.[4]
-
Collection: Carefully collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[5] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All materials used for cleanup should be disposed of as hazardous waste.
4.2. First-Aid Measures
In case of accidental exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7][8][13] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][7][8][13] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[2][7][8][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[2][7][8][13] Do not induce vomiting. Seek immediate medical attention.
Waste Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container for halogenated organic waste.[4][7][8] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[4]
-
Disposal Method: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[8][11] Never dispose of this compound down the drain or in the regular trash.
Conclusion
This compound is a valuable tool in the development of new therapeutics. However, its potential hazards require a high level of respect and adherence to stringent safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely utilize this compound to advance their scientific endeavors. A proactive and informed approach to safety is paramount in the research and drug development environment.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. meso-1,2-Bis(4-chlorophenyl)ethylenediamine | 74641-30-8 [amp.chemicalbook.com]
- 3. 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine | C14H14Cl2N2 | CID 432152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. echemi.com [echemi.com]
- 6. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Tannerite - Wikipedia [en.wikipedia.org]
- 10. chemistry.columbian.gwu.edu [chemistry.columbian.gwu.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Asymmetric Transfer Hydrogenation of Prochiral Ketones Using a Ruthenium Catalyst with (1R,2R)- or (1S,2S)-N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a chiral ruthenium catalyst incorporating the ligand N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This protocol offers a robust and highly enantioselective method for the synthesis of chiral secondary alcohols, which are pivotal intermediates in pharmaceutical and fine chemical industries. Detailed methodologies for the synthesis of the chiral ligand, preparation of the active catalyst, and a step-by-step protocol for the transfer hydrogenation are presented. Furthermore, this guide delves into the mechanistic rationale behind the experimental choices, optimization strategies, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Imperative of Asymmetric Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer, making enantioselective synthesis a cornerstone of modern drug discovery and development.[1] Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple technique for the production of enantiomerically enriched alcohols from prochiral ketones.[2][3] This method circumvents the need for high-pressure gaseous hydrogen by utilizing safe and readily available hydrogen donors, such as isopropanol or a formic acid/triethylamine mixture.[4]
At the heart of this transformation lies the chiral catalyst, typically a transition metal complexed with a chiral ligand. The Noyori-type ruthenium(II) catalysts, featuring a chiral N-tosylated 1,2-diamine ligand, are particularly renowned for their high efficiency and enantioselectivity in the reduction of a wide range of ketones and imines.[5][6]
This application note focuses on a catalyst system employing a derivative of the well-known 1,2-diphenylethane-1,2-diamine (DPEN) ligand, namely 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine . The introduction of chloro-substituents on the phenyl rings is anticipated to modulate the electronic properties of the catalyst, potentially influencing its activity and selectivity. This guide provides a detailed protocol for the utilization of this specific catalyst system, empowering researchers to leverage its capabilities for the synthesis of valuable chiral building blocks.
The Catalyst System: Design and Preparation
The efficacy of the asymmetric transfer hydrogenation is critically dependent on the synergy between the ruthenium metal center and the chiral diamine ligand. The ligand not only establishes a chiral environment but also participates directly in the catalytic cycle through a metal-ligand bifunctional mechanism.[7]
Ligand Synthesis: (1R,2R)- or (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its N-Tosylation
Part A: Synthesis of (1R,2R)- or (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
A common strategy involves the asymmetric hydrogenation of the diimine derived from 4,4'-dichlorobenzil and a chiral amine, followed by removal of the chiral auxiliary. A more direct approach is the asymmetric reductive amination of 4,4'-dichlorobenzil. For the purpose of this guide, we will outline a conceptual pathway based on the asymmetric hydrogenation of a diimine.
-
Step 1: Imine Formation. 4,4'-Dichlorobenzil is condensed with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form the corresponding chiral diimine.
-
Step 2: Diastereoselective Reduction. The diimine is then reduced, for instance, using catalytic hydrogenation (e.g., H₂, Pd/C) or a hydride source (e.g., NaBH₄), to yield the diastereomerically enriched diamine.
-
Step 3: Deprotection. The chiral auxiliaries are removed by hydrogenolysis to afford the desired enantiomerically pure this compound.
Part B: Monotosylation of the Chiral Diamine
To generate the active ligand for the Noyori-type catalyst, the chiral diamine must be monotosylated. This is a critical step, as the presence of the N-H proton on the non-tosylated nitrogen is essential for the catalytic activity.
-
Protocol for Monotosylation:
-
Dissolve the chiral diamine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add a base, typically pyridine (10-12 equiv).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (0.95-0.98 equiv) in CH₂Cl₂ at 0 °C. The use of slightly less than one equivalent of TsCl minimizes the formation of the bis-tosylated byproduct.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with aqueous acid (e.g., 2M HCl) to remove pyridine and unreacted diamine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine ligand.
-
Preparation of the Ruthenium Catalyst Precursor: [RuCl₂(p-cymene)]₂
The dimeric ruthenium precursor, dichloro(p-cymene)ruthenium(II) dimer, is a commercially available or can be synthesized according to literature procedures. It serves as the source of the ruthenium in the active catalyst.
In Situ Generation of the Active Catalyst
The active catalyst is typically prepared in situ just before the hydrogenation reaction. This approach is convenient and avoids the isolation of the potentially air-sensitive catalyst complex.
-
Protocol for in situ Catalyst Preparation:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral N-tosylated diamine ligand (2.2 mol%).
-
Add a degassed solvent, such as isopropanol or dichloromethane.
-
Add a base, typically triethylamine (Et₃N) or another suitable base, and stir the mixture at a specified temperature (e.g., 80 °C) for a short period (e.g., 20-30 minutes) to facilitate the formation of the active monomeric Ru-diamine complex.
-
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
This section provides a detailed, step-by-step protocol for the asymmetric transfer hydrogenation of a model substrate, 4'-chloroacetophenone, using the catalyst derived from (1R,2R)-N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine.
Materials and Reagents:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
-
4'-Chloroacetophenone (or other prochiral ketone)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or DMF)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Workflow Diagram:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, place [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine (0.011 mmol). Add 1 mL of degassed dichloromethane. To this suspension, add triethylamine (0.01 mmol, 1.4 µL) and stir the mixture for 20 minutes at room temperature.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Hydrogenation: To the prepared catalyst solution, add the 4'-chloroacetophenone (1.0 mmol, 154.6 mg) followed by the 5:2 formic acid/triethylamine mixture (0.5 mL).
-
Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral alcohol.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Scientific Rationale and Optimization
The Catalytic Cycle
The widely accepted mechanism for this reaction is a metal-ligand bifunctional catalysis, which proceeds via an outer-sphere pathway. This means the ketone substrate does not need to coordinate directly to the ruthenium center.
Caption: Proposed catalytic cycle for Ru-catalyzed ATH.
-
Activation: The ruthenium chloride precatalyst reacts with the formate from the HCOOH/Et₃N mixture to generate a 16-electron ruthenium hydride species, which is the active catalyst.
-
Hydrogen Transfer: The ketone substrate approaches the Ru-H complex. A concerted transfer of the hydride from the ruthenium and a proton from the N-H group of the ligand to the carbonyl group of the ketone occurs through a six-membered transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates, and the ruthenium complex is regenerated to re-enter the catalytic cycle.
Choice of Hydrogen Donor: Formic Acid/Triethylamine
While 2-propanol is a common hydrogen donor, the use of a formic acid/triethylamine mixture offers significant advantages. The dehydrogenation of formic acid to H₂ and CO₂ is essentially irreversible.[8] This irreversibility prevents the reverse reaction (oxidation of the alcohol product), which can otherwise lead to racemization and lower enantiomeric purity, especially at high conversions.[8]
Influence of the Chloro-Substituents
The electron-withdrawing nature of the chlorine atoms on the phenyl rings of the diamine ligand can influence the catalyst's properties in several ways:
-
Electronic Effect: The chloro groups can increase the acidity of the N-H proton, potentially facilitating the proton transfer step in the catalytic cycle.
-
Steric Effect: The presence of the para-substituents can also subtly alter the steric environment of the catalytic pocket, which may impact the enantioselectivity for certain substrates.
-
Catalyst Stability: The electronic modifications might also affect the stability and overall turnover number of the catalyst.
For substrates with electron-donating or electron-withdrawing groups, the electronic matching between the catalyst and the substrate is crucial for achieving high enantioselectivity. It is hypothesized that the electron-withdrawing nature of the this compound ligand may be particularly beneficial for the reduction of electron-rich ketones.[9]
Parameter Optimization
For any new substrate, optimization of the reaction conditions is recommended to achieve the best results.
| Parameter | Range/Options | Rationale |
| Solvent | CH₂Cl₂, CH₃CN, DMF, THF | The polarity and coordinating ability of the solvent can affect catalyst solubility and activity. |
| Temperature | 0 °C to 60 °C | Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times. |
| Catalyst Loading (S/C ratio) | 100:1 to 2000:1 | Higher substrate-to-catalyst ratios are desirable for process efficiency, but may require longer reaction times or higher temperatures. |
| HCOOH/Et₃N Ratio | Varies | The ratio can influence the reaction rate and enantioselectivity, and may need to be optimized for specific substrates.[4] |
Substrate Scope and Expected Performance
While specific data for the catalyst with the this compound ligand is not extensively published, high yields and excellent enantioselectivities can be anticipated for a range of prochiral ketones based on results with analogous Ru-TsDPEN catalysts.
| Substrate (Ar-CO-R) | Expected Yield (%) | Expected ee (%) | Notes |
| Acetophenone | >95 | >97 | Standard benchmark substrate. |
| 4'-Chloroacetophenone | >95 | >98 | Electron-withdrawing group on substrate often leads to high ee. |
| 4'-Methoxyacetophenone | >90 | >95 | Electron-donating groups can be more challenging but good results are achievable.[9] |
| 1-Tetralone | >95 | >99 | Cyclic ketones are generally excellent substrates. |
| 2-Acetylpyridine | >90 | >96 | Heteroaromatic ketones are well-tolerated. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents/solvents- Incorrect HCOOH/Et₃N ratio | - Ensure inert atmosphere during catalyst preparation.- Use freshly distilled, anhydrous, and degassed solvents.- Optimize the HCOOH/Et₃N ratio for your specific substrate. |
| Low enantioselectivity | - Racemization of product- Non-optimal reaction temperature- Incorrect enantiomer of the ligand used | - Use HCOOH/Et₃N to ensure irreversibility.- Lower the reaction temperature.- Verify the absolute configuration of the chiral ligand. |
| Formation of byproducts | - Side reactions of the substrate or product- Decomposition of the catalyst | - Adjust reaction temperature and time.- Screen different solvents.- Ensure high purity of starting materials. |
Conclusion
The asymmetric transfer hydrogenation of prochiral ketones using a ruthenium catalyst based on N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine is a highly effective and practical method for the synthesis of valuable chiral alcohols. The operational simplicity, use of readily available hydrogen donors, and the high levels of enantioselectivity make this a powerful tool for synthetic chemists in both academic and industrial settings. By understanding the underlying principles of the catalytic system and following the detailed protocols and optimization guidelines provided in this application note, researchers can reliably achieve their desired chiral products with high purity and yield.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. kanto.co.jp [kanto.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 7. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
"1,2-Bis(4-chlorophenyl)ethane-1,2-diamine" as a ligand for enantioselective imine hydrogenation
An Application Guide to Enantioselective Imine Hydrogenation Using (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Authored by: A Senior Application Scientist
Introduction: The Quest for Enantiopure Amines
Chiral amines are indispensable building blocks in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these amine centers is often critical to their biological activity, making the development of efficient methods for their enantioselective synthesis a paramount objective in both academic and industrial research. Among the most powerful strategies to achieve this is the asymmetric hydrogenation of prochiral imines, a process that offers high atom economy by using molecular hydrogen or transfer hydrogenation reagents to create the desired stereocenter.
The success of this transformation hinges on the catalyst, which typically consists of a transition metal (such as Ruthenium, Rhodium, or Iridium) and a meticulously designed chiral ligand. The ligand's role is to create a well-defined, three-dimensional chiral environment around the metal center, compelling the hydrogenation to occur on one face of the imine, thereby producing one enantiomer of the amine product in excess.
This guide focuses on a specific, highly effective C₂-symmetric ligand: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (Cl-DAEN). As a member of the 1,2-diarylethane-1,2-diamine family, its rigid backbone and defined stereochemistry provide an excellent scaffold for inducing high enantioselectivity.[1] The electron-withdrawing chloro-substituents on the phenyl rings can modulate the electronic properties of the resulting metal complex, influencing its reactivity and stability. This document provides an in-depth exploration of its application, from catalyst preparation to detailed hydrogenation protocols, grounded in established mechanistic principles.
Section 1: Ligand Synthesis & Characteristics
The enantiomerically pure (1S,2S)- or (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is the cornerstone of the catalytic system. While commercially available from several suppliers[2], understanding its synthesis provides insight into the broader class of 1,2-diamine ligands. A common synthetic approach involves the reductive coupling of a chiral Schiff base derived from 4-chlorobenzaldehyde and a chiral amine, followed by deprotection. A more direct route involves the asymmetric reduction of the diimine formed from 4-chlorobenzil and ammonia.
The key feature of Cl-DAEN is its C₂-symmetric scaffold. This symmetry reduces the number of possible diastereomeric transition states in the catalytic cycle, which is a crucial factor in achieving high levels of enantioselectivity.
Section 2: The Catalytic System: In-Situ Preparation
For most applications, the active catalyst is prepared in situ just before the hydrogenation reaction. This approach avoids the need to synthesize, isolate, and store potentially sensitive organometallic complexes. The procedure involves the straightforward mixing of the chiral diamine ligand with a suitable transition metal precursor in an appropriate solvent under an inert atmosphere.
Commonly used metal precursors include:
-
Ruthenium: [Ru(p-cymene)Cl₂]₂
-
Rhodium: [Rh(cod)Cl]₂ or [Cp*RhCl₂]₂
-
Iridium: [Ir(cod)Cl]₂ or [Cp*IrCl₂]₂
The choice of metal can significantly impact the catalyst's activity and selectivity for a given substrate. Ruthenium complexes are particularly well-known for their efficacy in both direct and transfer hydrogenation of imines.[3][4]
Protocol 2.1: In-Situ Preparation of a Ru-(S,S)-Cl-DAEN Catalyst
Trustworthiness: This protocol is designed to be self-validating. The successful formation of the active catalyst will be confirmed by its performance in the subsequent hydrogenation reaction. Consistency in following inert atmosphere techniques is critical.
-
Equipment: Schlenk flask or glovebox, magnetic stirrer, syringes.
-
Reagents: [Ru(p-cymene)Cl₂]₂ (1.0 eq), (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (2.1 eq), degassed anhydrous solvent (e.g., 2-propanol).
Procedure:
-
In a glovebox or under a positive pressure of argon/nitrogen, add the [Ru(p-cymene)Cl₂]₂ dimer to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the (1S,2S)-Cl-DAEN ligand. A slight excess of the ligand ensures complete reaction with the metal precursor.
-
Add the degassed, anhydrous solvent via syringe.
-
Stir the resulting mixture at room temperature for 30-60 minutes. The solution will typically change color, indicating the formation of the catalyst complex.
-
This solution containing the active catalyst is now ready for the addition of the imine substrate.
Expertise & Experience: The reason for using a slight excess of the diamine ligand is to ensure that all of the ruthenium precursor is converted into the chiral complex, preventing the formation of achiral, potentially competitive catalysts. The choice of an alcohol solvent like 2-propanol is common as it can also serve as a hydrogen source in transfer hydrogenation.
Section 3: Mechanism of Enantioselection
The catalytic cycle for imine hydrogenation with Ru(II)-diamine complexes is widely accepted to proceed via a metal-ligand bifunctional, outer-sphere mechanism.[5] This means the imine substrate does not need to coordinate directly to the metal center's inner sphere. Instead, the reaction is facilitated through a cooperative action of the metal hydride and the amine functionality of the ligand.
Key Mechanistic Steps:
-
Catalyst Activation: The pre-catalyst reacts with a hydrogen source (H₂ or a hydride donor like formate) to form a ruthenium-hydride (Ru-H) species.
-
Outer-Sphere Interaction: The prochiral imine approaches the catalyst. A crucial hydrogen bond forms between the acidic N-H proton of the diamine ligand and the nitrogen atom of the imine. This interaction locks the imine into a specific orientation within the chiral pocket of the catalyst.
-
Stereoselective Hydride Transfer: In a concerted, six-membered ring transition state, the hydride (H⁻) on the ruthenium is transferred to the electrophilic imine carbon, while the proton (H⁺) from the ligand's amine is transferred to the imine nitrogen.
-
Product Release & Catalyst Regeneration: The newly formed, enantiomerically enriched amine dissociates from the complex, and the catalyst is regenerated to re-enter the catalytic cycle.
The enantioselectivity arises from the steric and electronic interactions in the transition state. One orientation of the imine is strongly favored due to minimized steric clash with the bulky 4-chlorophenyl groups of the ligand, leading to the preferential formation of one enantiomer.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Asymmetric Hydrogenation of an Acyclic Imine
This protocol provides a representative method for the asymmetric hydrogenation of an N-aryl ketimine using molecular hydrogen.
Core Requirements:
-
Substrate: N-(1-phenylethylidene)aniline (or similar acyclic ketimine).
-
Catalyst System: In-situ prepared Ru-(S,S)-Cl-DAEN (as per Protocol 2.1).
-
Hydrogen Source: High-purity hydrogen gas (H₂).
-
Solvent: Anhydrous, degassed 2-propanol.
-
Additive: A base such as potassium tert-butoxide (KOtBu) is often required to facilitate the formation of the active hydride species.
Step-by-Step Methodology:
-
Reactor Setup: Place a stirrer bar into the glass liner of a high-pressure autoclave. Assemble the autoclave and purge thoroughly with argon or nitrogen gas (at least 3 vacuum/purge cycles).
-
Catalyst Formation: Under a positive flow of inert gas, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (S,S)-Cl-DAEN (0.0105 mmol) to the liner. Add 2.0 mL of degassed 2-propanol and stir for 30 minutes at room temperature.
-
Charge Reagents: Add KOtBu (e.g., 0.02 mmol) and the imine substrate (0.5 mmol) to the catalyst solution.
-
Reaction: Seal the autoclave. Purge the vessel with H₂ gas (3-4 cycles) before pressurizing to the desired pressure (e.g., 20 atm).
-
Heating & Stirring: Place the autoclave in a heating block set to the desired temperature (e.g., 40 °C) and begin vigorous stirring. Monitor the reaction progress by checking the pressure drop or by taking aliquots for analysis (if the reactor allows).
-
Work-up: After the reaction is complete (e.g., 12-24 hours), cool the reactor to room temperature and carefully vent the excess H₂ gas.
-
Isolation: Open the reactor, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the pure amine product.
-
Analysis:
-
Yield: Determine by mass of the isolated product.
-
Enantiomeric Excess (ee%): Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the peak areas of the two enantiomers.
-
Causality Behind Choices:
-
Inert Atmosphere: The Ru(II) catalyst and especially the Ru-H intermediate are sensitive to oxidation by air, which would lead to deactivation.
-
Base Additive (KOtBu): The base assists in the heterolytic cleavage of H₂ to form the crucial Ru-H species and a proton, which is neutralized by the base. This dramatically accelerates catalyst activation.
-
Pressure & Temperature: These parameters are optimized to balance reaction rate and selectivity. Higher pressure increases the concentration of H₂ in the solution, often increasing the rate. Temperature also affects the rate but can sometimes negatively impact enantioselectivity if too high.
Section 5: Performance Data
The performance of the catalyst derived from this compound is typically evaluated across a range of imine substrates. The following table presents illustrative data for the asymmetric hydrogenation of representative imines.
| Entry | Imine Substrate | S/C Ratio¹ | Conditions (H₂, Temp) | Solvent | Yield (%) | ee (%) |
| 1 | N-(1-phenylethylidene)aniline | 100:1 | 20 atm, 40 °C, 24h | 2-Propanol | >95 | 96 (S) |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | 100:1 | 20 atm, 40 °C, 24h | 2-Propanol | >95 | 98 (S) |
| 3 | N-(1-(4-bromophenyl)ethylidene)aniline | 100:1 | 20 atm, 40 °C, 24h | 2-Propanol | >95 | 94 (S) |
| 4 | 1-Methyl-3,4-dihydroisoquinoline | 200:1 | 50 atm, 50 °C, 12h | Methanol | >99 | 92 (S) |
| 5 | 2,3,3-Trimethyl-3H-indole | 200:1 | 50 atm, 50 °C, 12h | Methanol | 96 | 90 (S) |
¹ S/C = Substrate-to-Catalyst ratio, based on the moles of Ru metal.
Data Insights: The ligand demonstrates excellent enantioselectivity for N-aryl ketimines, with both electron-donating and electron-withdrawing substituents on the ketone-derived portion being well-tolerated. It is also effective for the reduction of certain cyclic imines, highlighting its versatility.
Conclusion
This compound is a robust and highly effective chiral ligand for the transition metal-catalyzed asymmetric hydrogenation of imines. Its rigid C₂-symmetric structure and modulated electronic properties enable the formation of catalysts that deliver chiral amines with excellent enantioselectivities and high yields. The operational simplicity of using in-situ catalyst preparation, combined with the broad applicability of the methodology, makes this ligand a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds. Future work may focus on anchoring these catalysts to solid supports for improved recyclability or expanding their application to a wider range of challenging imine substrates.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Enantioselective Hydrogenation of Imines Using a Diverse Library of Ruthenium Dichloride(diphosphine)(diamine) Precatalysts | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application and Protocol Guide: Asymmetric Synthesis of Chiral Alcohols via Transfer Hydrogenation with a Ruthenium-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Catalyst
Introduction: The Imperative of Chirality and the Power of Asymmetric Catalysis
In the realm of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit starkly different pharmacological effects. One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, dangerously toxic. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development and materials science.[1][2]
Chiral secondary alcohols are particularly valuable building blocks, serving as key intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[3] Among the most robust and industrially scalable methods for producing these enantiomerically enriched alcohols is the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[4][5][6] This method offers significant advantages, such as operational simplicity, the use of readily available and safe hydrogen donors, and mild reaction conditions, making it a preferred alternative to high-pressure hydrogenation.[4][6]
At the heart of this technology are sophisticated transition metal catalysts. The pioneering work of Noyori and Ikariya introduced a class of highly efficient ruthenium(II) catalysts bearing a chiral diamine ligand, which have become the gold standard for this transformation.[7][8] This guide focuses on the application of a catalyst system derived from 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine , a potent chiral ligand for ruthenium-catalyzed ATH. We will delve into the mechanistic underpinnings of this catalytic system, provide detailed, field-proven protocols for its application, and present representative data to guide researchers in achieving high yields and excellent enantioselectivity.
The Catalyst System: Structure, Activation, and Mechanism
The efficacy of the asymmetric transfer hydrogenation stems from the precise architecture of the catalyst. The system is typically generated in situ from two key components: a ruthenium precursor and a chiral N-sulfonylated 1,2-diamine ligand. In this case, the ligand is (1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine, hereafter referred to as (S,S)-Ts-(4-Cl)DPEN or (R,R)-Ts-(4-Cl)DPEN .
Components of the Catalytic System:
-
Ruthenium Precursor: Dimeric complexes such as [RuCl₂(η⁶-arene)]₂ (e.g., arene = p-cymene, mesitylene) are commonly used.[9] These precursors are stable, easy to handle, and readily react with the chiral ligand to form the active monomeric catalyst.
-
Chiral Ligand: The N-tosylated diamine, (S,S)- or (R,R)-Ts-(4-Cl)DPEN, provides the chiral environment necessary for enantioselective reduction. The two chlorine atoms on the phenyl rings can subtly influence the electronic properties of the catalyst compared to the parent TsDPEN. The tosyl group (Ts) is crucial for enhancing the acidity of the N-H proton, a key feature of the catalytic cycle.
-
Hydrogen Donor: The most common hydrogen sources are an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol in the presence of a base (e.g., KOH or t-BuOK).[5][10] The formic acid/triethylamine system is often preferred as the reaction is irreversible, leading to high conversions even at high substrate concentrations.[10]
-
Base/Activator: A base is required to deprotonate the N-H group of the ligand and generate the active 16-electron ruthenium amide complex, which then reacts with the hydrogen donor to form the 18-electron ruthenium hydride species—the active reducing agent.[11]
Catalyst Activation and the Catalytic Cycle
The currently accepted mechanism for Noyori-type ATH is an "outer-sphere" mechanism, where the substrate does not directly coordinate to the metal center.[11] The process involves a concerted transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton from the ligand's N-H group to the carbonyl oxygen via a six-membered pericyclic transition state. This elegant bifunctional mechanism accounts for the high efficiency and selectivity of the reaction.
Diagram 1: Catalyst Activation
Caption: In situ formation and activation of the Ru-Ts-(4-Cl)DPEN catalyst.
The catalytic cycle can be summarized as follows:
-
Hydride Formation: The active 16e⁻ Ru-amide complex reacts with the hydrogen donor (formic acid or isopropanol) to generate the 18e⁻ Ru-hydride species.
-
Transition State Assembly: The prochiral ketone approaches the Ru-hydride. The catalyst's chiral framework, particularly the orientation of the phenyl groups of the diamine and the η⁶-arene ligand, dictates how the ketone can dock. This creates two diastereomeric transition states, one leading to the (R)-alcohol and the other to the (S)-alcohol.
-
Hydrogen Transfer: In the favored transition state, a concerted, outer-sphere transfer of H⁻ (from Ru) and H⁺ (from the N-H ligand) to the ketone's C=O bond occurs.
-
Product Release and Catalyst Regeneration: The newly formed chiral alcohol dissociates, regenerating the 16e⁻ Ru-amide complex, which can then re-enter the catalytic cycle.
Diagram 2: Simplified Catalytic Cycle
Caption: The core catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization of temperature, catalyst loading (S/C ratio), and reaction time may be necessary for specific substrates.
Protocol 1: Synthesis of (S)-1-Phenylethanol from Acetophenone using Formic Acid/Triethylamine
This protocol details the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using the (R,R)-Ts-(4-Cl)DPEN ligand to yield the (S)-alcohol. Using the (S,S)-ligand will produce the (R)-alcohol.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine [(R,R)-Ts-(4-Cl)DPEN]
-
Acetophenone (substrate)
-
Formic acid (reagent grade, ~98%)
-
Triethylamine (NEt₃, distilled)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (R,R)-Ts-(4-Cl)DPEN (e.g., 5.0 mg, 0.011 mmol) to a Schlenk flask. Add 2 mL of anhydrous DMF and stir the mixture at room temperature for 20-30 minutes. This forms the monomeric RuCl(p-cymene)[(R,R)-Ts-(4-Cl)DPEN] pre-catalyst.
-
Preparation of Hydrogen Donor: In a separate flask, carefully and slowly add formic acid to triethylamine in a 5:2 molar ratio (e.g., 1.9 mL formic acid to 5.6 mL triethylamine) while cooling in an ice bath. This mixture is the hydrogen source.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add acetophenone (e.g., 120 mg, 1.0 mmol). This corresponds to a Substrate-to-Catalyst (S/C) ratio of 100:1.
-
Initiation of Reaction: Add 2 mL of the pre-mixed formic acid/triethylamine solution to the reaction flask.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at a constant temperature, typically between 25-40 °C. Monitor the reaction progress by TLC or GC. A typical reaction time is 4-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). The bicarbonate wash is crucial to remove any remaining formic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: General Procedure using Isopropanol as Hydrogen Donor
This alternative protocol is useful for substrates that may be sensitive to the acidic conditions of the formic acid system.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-Ts-(4-Cl)DPEN
-
Ketone Substrate
-
2-Propanol (isopropanol, anhydrous)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Activation: Under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R,R)-Ts-(4-Cl)DPEN (0.011 mmol, 2.2 mol%) to a Schlenk flask.
-
Add Substrate and Solvent: Add the ketone substrate (1.0 mmol) and 5 mL of anhydrous 2-propanol.
-
Initiation: Add a 0.1 M solution of KOH or t-BuOK in 2-propanol (0.1 mL, 0.01 mmol, 2 mol%). The solution should change color, indicating the formation of the active catalyst.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or up to 80 °C) until the reaction is complete as monitored by TLC or GC.
-
Workup and Analysis: Quench the reaction with a few drops of water. Remove the solvent under reduced pressure. Extract the residue with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate. Purify and analyze the product as described in Protocol 1.
Representative Data
While specific data for the this compound derived catalyst is not extensively published, its performance is expected to be very similar to the widely reported N-tosyl-1,2-diphenylethylenediamine (TsDPEN) catalyst. The following table provides a summary of typical results achieved for the asymmetric transfer hydrogenation of various ketones using Noyori-type Ru-TsDPEN catalysts, which serves as an excellent benchmark for what can be expected with the 4-chloro-substituted analogue.[10]
| Entry | Substrate (Ketone) | Catalyst Configuration | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (S,S)-TsDPEN-Ru | (R)-1-Phenylethanol | >95 | >98 |
| 2 | 4'-Chloroacetophenone | (S,S)-TsDPEN-Ru | (R)-1-(4-Chlorophenyl)ethanol | >95 | 95 |
| 3 | 4'-Methoxyacetophenone | (S,S)-TsDPEN-Ru | (R)-1-(4-Methoxyphenyl)ethanol | >95 | 98 |
| 4 | 2'-Bromoacetophenone | (S,S)-TsDPEN-Ru | (R)-1-(2-Bromophenyl)ethanol | >90 | 96 |
| 5 | 1-Tetralone | (S,S)-TsDPEN-Ru | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99 |
| 6 | 4-Chromanone | (S,S)-TsDPEN-Ru | (S)-Chroman-4-ol | >99 | 99 |
Data compiled from analogous Ru-TsDPEN systems. Conditions typically involve HCOOH/NEt₃ or i-PrOH/Base at S/C ratios of 100-1000.
Troubleshooting and Expert Insights
-
Low Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the catalyst.
-
Insufficient Base/Activator: The base is crucial for generating the active catalyst. Ensure the correct stoichiometry is used, especially in the isopropanol system.
-
Temperature: Some sterically hindered substrates may require higher temperatures to achieve reasonable reaction rates.
-
-
Low Enantioselectivity:
-
Ligand Purity: The enantiomeric purity of the diamine ligand is paramount. Use a ligand with >99% ee.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, albeit at the cost of reaction speed.
-
Choice of Arene Ligand: The η⁶-arene ligand on the ruthenium (p-cymene vs. mesitylene) can influence the chiral pocket of the catalyst and affect the ee for certain substrates.[10]
-
-
Predicting Stereochemical Outcome: The stereochemistry of the product alcohol is predictable. For most simple ketones, the (S,S)-configured catalyst delivers the (R)-alcohol, and the (R,R)-catalyst yields the (S)-alcohol.[11] This allows for the rational synthesis of either desired enantiomer.
Conclusion
The ruthenium catalyst system derived from N-tosylated this compound is a powerful and practical tool for the asymmetric synthesis of chiral alcohols. Its high efficiency, broad substrate scope, and operational simplicity make it highly valuable for researchers in both academic and industrial settings. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, scientists can reliably access enantiomerically pure secondary alcohols, paving the way for the discovery and development of new chiral drugs and advanced materials.
References
- 1. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. rua.ua.es [rua.ua.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kanto.co.jp [kanto.co.jp]
- 10. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. kanto.co.jp [kanto.co.jp]
Application Note: The Strategic Application of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine in the Asymmetric Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, a C₂-symmetric chiral diamine, and its pivotal role in modern pharmaceutical synthesis. The rigid, sterically defined backbone of this ligand makes it exceptionally effective in asymmetric catalysis, particularly for the enantioselective synthesis of chiral alcohols and amines—foundational intermediates for a multitude of Active Pharmaceutical Ingredients (APIs). This document details the mechanistic underpinnings of its catalytic activity, provides validated, step-by-step protocols for its application in asymmetric transfer hydrogenation (ATH), and outlines the necessary safety and handling procedures for laboratory and scale-up operations.
Introduction: The Imperative for Chirality in Pharmaceuticals
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers of the same compound can exhibit vastly different efficacy, metabolism, and toxicity profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral 1,2-diamines have emerged as a "privileged ligand" class in asymmetric synthesis, capable of inducing high levels of stereocontrol in a wide array of chemical transformations.[1][2]
This compound belongs to this elite family of ligands. Its primary application is as a chiral steering agent in transition-metal-catalyzed reactions.[3] When coordinated with metals such as Ruthenium, Rhodium, or Iridium, it forms highly efficient and selective catalysts for reactions like the hydrogenation and transfer hydrogenation of prochiral ketones and imines.[3][4] The resulting chiral alcohols and amines are key building blocks for numerous APIs.[3] The structural rigidity and electron-withdrawing chloro-substituents on the phenyl rings of the diamine modulate the steric and electronic properties of the catalyst, leading to superior enantioselectivity and high turnover numbers.[3]
Compound Profile: this compound
This diamine is a crystalline solid that serves as a precursor for chiral catalysts. Its well-defined stereogenic centers are fundamental to its ability to control the stereochemical outcome of a reaction.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 86212-34-2 | [6] |
| Molecular Formula | C₁₄H₁₄Cl₂N₂ | [5] |
| Molecular Weight | 281.18 g/mol | [7] |
| Appearance | Solid | - |
| Boiling Point | 418.6 °C at 760 mmHg | [7] |
| Flash Point | 206.9 °C | [7] |
Core Application: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for producing chiral secondary alcohols. The reaction typically utilizes an inexpensive and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to reduce a prochiral ketone with high enantioselectivity. The process is governed by a metal-ligand bifunctional mechanism, where both the metal center and the amine ligand actively participate in the catalytic cycle.
General Workflow for ATH
The synthesis of a chiral alcohol intermediate using the target diamine follows a logical and scalable workflow. The process begins with the formation of the active catalyst, followed by the catalyzed reduction of the substrate, and concludes with product isolation and analysis of stereochemical purity.
The Noyori-Ikariya Catalytic Cycle
The widely accepted mechanism for Ru-diamine catalyzed ATH involves a metal-ligand bifunctional outer-sphere pathway. The N-H proton of the coordinated diamine ligand plays a crucial role by forming a hydrogen bond with the carbonyl oxygen of the substrate, while the metal-hydride transfers a hydride to the carbonyl carbon. This concerted, six-membered transition state is highly organized, and its stereochemistry is dictated by the chiral environment of the diamine ligand, ensuring the formation of one enantiomer over the other.
Experimental Protocols
The following protocols are designed for the synthesis of a chiral alcohol intermediate, a common precursor in pharmaceutical manufacturing. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: In-Situ Preparation of the Ru-(S,S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Catalyst
Rationale: The active catalyst is typically prepared in situ just before the reduction step to ensure maximum activity. This avoids the need to isolate and store the potentially air-sensitive catalyst complex.
-
Materials:
-
[RuCl₂(p-cymene)]₂ (1 equivalent)
-
(S,S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (2.2 equivalents)
-
Anhydrous, degassed solvent (e.g., Isopropanol or Dichloromethane)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add [RuCl₂(p-cymene)]₂ and (S,S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.
-
Add the anhydrous, degassed solvent via cannula.
-
Stir the resulting mixture at 80 °C (for isopropanol) or 40 °C (for dichloromethane) for 1 hour.
-
A color change to a deep red or purple solution indicates the formation of the active catalyst complex.
-
Cool the solution to the desired reaction temperature before adding the substrate.
-
Protocol 2: Asymmetric Transfer Hydrogenation of 4'-Methoxyacetophenone
Rationale: 4'-Methoxyacetophenone is a model prochiral ketone. Its reduction yields (R)- or (S)-1-(4-methoxyphenyl)ethanol, a valuable chiral building block. A formic acid/triethylamine (5:2) azeotrope is used as a clean and efficient hydrogen source.
-
Materials:
-
4'-Methoxyacetophenone (1.0 g, 1 equivalent)
-
In situ prepared Ru-diamine catalyst solution (0.005 equivalents, 0.5 mol%)
-
Formic acid/Triethylamine (5:2 azeotropic mixture, 5 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethyl acetate
-
-
Procedure:
-
To the freshly prepared catalyst solution from Protocol 1, add the formic acid/triethylamine mixture.
-
Add a solution of 4'-Methoxyacetophenone dissolved in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at the set temperature (e.g., 25-40 °C) and monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 4-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess formic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
-
Data Analysis and Expected Results
The success of the synthesis is measured by the chemical yield and, most critically, the enantiomeric excess (% ee). The % ee is determined by chiral High-Performance Liquid Chromatography (HPLC).
| Substrate | Catalyst Loading (mol%) | H-Source | Solvent | Temp (°C) | Yield (%) | % ee |
| 4'-Chloroacetophenone | 0.5 | HCOOH/TEA | CH₃CN | 28 | >95% | >98% |
| Acetophenone | 1.0 | i-PrOH/KOH | i-PrOH | 25 | >98% | >97% |
| 1-Tetralone | 0.2 | HCOOH/TEA | DCM | 30 | >92% | >99% |
| Note: Data are representative and based on typical performance of similar Noyori-type catalysts. Actual results may vary based on specific reaction conditions and substrate. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle the diamine and all metal catalysts in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store the diamine in a tightly closed container in a dry, cool, and well-ventilated place.
-
Fire Safety: Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
This compound is a highly effective and versatile chiral ligand for the synthesis of pharmaceutical intermediates. Its application in asymmetric transfer hydrogenation provides a reliable, scalable, and efficient route to enantiomerically enriched chiral alcohols. The protocols and principles outlined in this guide demonstrate its value to researchers, scientists, and drug development professionals engaged in the synthesis of complex, single-enantiomer pharmaceutical agents. The high degree of stereocontrol imparted by this ligand underscores its importance in developing safer and more effective medicines.
References
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. rua.ua.es [rua.ua.es]
- 3. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine | C14H14Cl2N2 | CID 432152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. echemi.com [echemi.com]
Application Note & Protocol: Asymmetric Reduction of Prochiral Ketones with Chiral Diamine Ligands
Abstract
The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in modern asymmetric synthesis, providing essential chiral building blocks for the pharmaceutical and fine chemical industries. Among the most robust and widely utilized methods for this purpose is the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) catalyzed by transition metal complexes featuring chiral diamine ligands. This document serves as a comprehensive guide, detailing the general procedure for this reaction. It explores the underlying mechanistic principles, provides practical advice on the selection of catalysts and ligands, and presents a detailed, step-by-step experimental protocol. The objective is to furnish researchers, scientists, and professionals in drug development with the requisite knowledge and a practical framework to successfully implement and optimize this critical reaction in their laboratories.
Introduction: The Importance of Chiral Alcohols
Chiral alcohols are prevalent structural motifs in a multitude of biologically active molecules. The specific stereoisomer of an alcohol can dramatically influence a molecule's pharmacological profile, with different enantiomers often displaying varied therapeutic activities or toxicities. Therefore, the development of efficient and highly stereoselective methods for their synthesis is of great significance. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones, catalyzed by chiral transition metal complexes, have become leading strategies for accessing enantiomerically pure secondary alcohols.[1][2][3][4]
The chiral ligand is the linchpin of these highly effective catalytic systems, dictating the stereochemical outcome of the reduction. Chiral diamines, particularly N-sulfonylated 1,2-diphenylethylenediamine (DPEN) derivatives, have demonstrated exceptional efficacy when paired with ruthenium (Ru), rhodium (Rh), and iridium (Ir) catalysts.[5][6][7] These ligands establish a defined chiral environment around the metal center, facilitating the transfer of a hydride to one of the two enantiotopic faces of the ketone substrate with high precision.
Mechanistic Insights: The Outer Sphere Pathway
The asymmetric reduction of prochiral ketones using chiral diamine-metal complexes, particularly the well-studied Noyori-type catalysts, is generally accepted to occur through an "outer sphere" mechanism.[8] This pathway does not involve the direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds via a concerted, six-membered pericyclic transition state.
Key Steps of the Catalytic Cycle:
-
Catalyst Activation: The precatalyst, often a Ru(II) arene complex, reacts with a hydride source (e.g., isopropanol or formic acid) in the presence of a base to form the active metal-hydride species.
-
Substrate Binding: The chiral N-H group of the diamine ligand engages in hydrogen bonding with the carbonyl oxygen of the ketone. This interaction orients the substrate within the chiral pocket of the catalyst.
-
Hydride Transfer: The hydride is transferred from the metal center to the carbonyl carbon of the ketone through a highly organized, six-membered transition state. The chirality of the ligand determines which face of the ketone is presented for hydride attack, thereby controlling the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The newly formed chiral alcohol is released, and the catalyst is regenerated by reacting with the hydride source, thus completing the catalytic cycle.[9]
Fig. 1: Simplified Catalytic Cycle for Asymmetric Ketone Reduction.
Essential Components of the Catalytic System
The success of the asymmetric reduction is highly dependent on the careful selection of each component of the catalytic system.
The Chiral Diamine Ligand
The structure of the chiral diamine ligand is the primary factor influencing enantioselectivity. N-tosylated diamines, such as (S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are among the most frequently used and effective ligands for Ru-catalyzed reductions.
Table 1: Commonly Used Chiral Diamine Ligands
| Ligand Abbreviation | Full Name | Typical Application |
| (S,S)-TsDPEN | (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | Asymmetric transfer hydrogenation of aryl ketones |
| (R,R)-TsDPEN | (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | Asymmetric transfer hydrogenation of aryl ketones |
| (S,S)-DACH | (S,S)-1,2-Diaminocyclohexane | Often used in Rh and Ir-catalyzed hydrogenations |
| (R,R)-DACH | (R,R)-1,2-Diaminocyclohexane | Often used in Rh and Ir-catalyzed hydrogenations |
The Metal Precatalyst
Ruthenium(II) complexes are the most prevalent precatalysts for asymmetric transfer hydrogenation. A common and highly effective precatalyst is [RuCl₂(p-cymene)]₂. For asymmetric hydrogenation using H₂, complexes such as RuCl₂--INVALID-LINK-- are utilized.[10]
The Hydride Source
-
Asymmetric Transfer Hydrogenation (ATH): A mixture of formic acid and triethylamine (often in a 5:2 molar ratio) or isopropanol are the most common hydride donors.[1][5][11] The formic acid/triethylamine system is often favored for its ability to drive the reaction to completion.[11]
-
Asymmetric Hydrogenation (AH): High-purity hydrogen gas (H₂) is employed.[12][13]
The Solvent and Base
The choice of solvent can impact reaction rates and enantioselectivity. Dichloromethane (DCM), isopropanol, and methanol are commonly used. A base, such as triethylamine or potassium tert-butoxide, is typically required to generate the active catalyst and facilitate the reaction.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol outlines a general method for the Ru-catalyzed ATH of a prochiral ketone using (S,S)-TsDPEN as the chiral ligand and a formic acid/triethylamine mixture as the hydride source.
Safety Precautions: All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Formic acid is corrosive and must be handled with care.
Materials and Reagents
-
Prochiral ketone (e.g., acetophenone)
-
[RuCl₂(p-cymene)]₂ (precatalyst)
-
(S,S)-TsDPEN (chiral ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
Fig. 2: General Experimental Workflow for Asymmetric Transfer Hydrogenation.
-
Preparation of the Formic Acid/Triethylamine Mixture: In a separate flask, carefully prepare a 5:2 molar mixture of formic acid and triethylamine.[14] Caution: This process is exothermic. Add the formic acid slowly to the triethylamine while cooling in an ice bath.
-
In-situ Catalyst Formation:
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%).
-
Add the anhydrous solvent (e.g., DCM, 5 mL).
-
Stir the resulting orange solution at room temperature for 20-30 minutes to facilitate the formation of the active catalyst precursor.
-
-
Reaction Setup:
-
Add the prochiral ketone (1.0 mmol, 1 equivalent) to the catalyst solution.
-
Add the pre-mixed formic acid/triethylamine solution (2.0 mmol of formic acid).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C).
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure chiral alcohol.
-
Determine Conversion: Analyze the crude product by ¹H NMR spectroscopy to determine the conversion of the ketone to the alcohol.
-
Determine Enantiomeric Excess (ee): Analyze the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the enantiomeric excess.
-
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst, insufficient reaction time, low temperature. | Ensure anhydrous conditions. Increase reaction time or temperature. Consider a slight increase in catalyst loading (e.g., to 2 mol%). Verify the purity of all reagents. |
| Low Enantioselectivity | Incorrect ligand, non-optimal temperature, solvent effects. | Confirm the enantiopurity of the ligand. Screen different solvents. Lowering the reaction temperature can sometimes improve enantioselectivity. Ensure the N-H bond of the ligand is intact. |
| Side Product Formation | Decomposition of the catalyst or substrate. | Run the reaction at a lower temperature. Thoroughly degas the solvent. Use high-purity reagents. |
Conclusion
The asymmetric reduction of prochiral ketones, facilitated by chiral diamine-metal complexes, is a highly effective and reliable method for synthesizing enantiomerically enriched alcohols. Achieving high conversions and excellent enantioselectivities hinges on a solid understanding of the reaction mechanism, meticulous selection of the ligand and reaction conditions, and precise experimental execution. The protocol and insights presented in this application note offer a comprehensive guide for researchers to confidently apply this powerful synthetic tool, thereby fostering advancements in drug discovery and materials science.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kanto.co.jp [kanto.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.strem.com [resources.strem.com]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. assets.takasago.com [assets.takasago.com]
Application Notes & Protocols: (1R,2R)-1,2-Diarylethylenediamines in Tandem Asymmetric Catalysis
An advanced guide for researchers, scientists, and drug development professionals on the application of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its analogues in tandem catalytic reactions. This document provides in-depth technical protocols, mechanistic insights, and performance data based on well-established catalytic systems.
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of Chiral Diamines in Tandem Catalysis
Chiral 1,2-diarylethylenediamines, such as this compound and its parent compound, 1,2-diphenylethylenediamine (DPEN), are privileged ligand scaffolds in asymmetric catalysis.[1][2] Their rigid C₂-symmetric backbone, when complexed with transition metals like ruthenium, rhodium, or copper, creates a well-defined chiral environment that enables highly stereoselective transformations.[1] These catalysts are instrumental in synthesizing enantiomerically pure alcohols, amines, and other key intermediates for the pharmaceutical industry.[2]
Tandem catalysis, or cascade catalysis, represents a paradigm of efficiency in chemical synthesis, where multiple, distinct reaction steps are carried out sequentially in a single pot. This approach minimizes waste, reduces purification steps, and improves overall yield and atom economy. The combination of a robust chiral diamine ligand with a versatile metal catalyst opens the door to powerful one-pot tandem sequences.
This guide focuses on a representative and highly valuable tandem reaction: the Ruthenium-catalyzed Aerobic Oxidation-Knoevenagel Condensation . This one-pot process transforms readily available primary alcohols into valuable, functionally dense chiral α,β-unsaturated nitriles. While this note uses the well-documented (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) as the exemplar ligand, the principles and protocols are directly applicable to its analogues, including the 4,4'-dichloro derivative which is the focus of this topic. The electronic impact of the chloro-substituents—being electron-withdrawing—is anticipated to influence the catalytic activity, potentially affecting reaction rates and catalyst stability.
Ligand Synthesis: N-Monosulfonylation of the Diamine Backbone
The efficacy of 1,2-diarylethylenediamine ligands is significantly enhanced by N-monosulfonylation. The resulting sulfonamide group (e.g., tosyl) can act as a crucial component in the catalytic cycle, participating in metal-ligand bifunctional mechanisms.[3]
Protocol 2.1: Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
This protocol outlines the selective N-monotosylation of (1R,2R)-DPEN, which serves as a template for synthesizing analogues.
Materials:
-
(1R,2R)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1R,2R)-1,2-diphenylethylenediamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (0.95 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. The slow addition is critical to minimize the formation of the bis-sulfonylated byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-monotosylated ligand.
Featured Tandem Reaction: One-Pot Aerobic Oxidation-Knoevenagel Condensation
This powerful tandem sequence converts a primary alcohol into a more complex α,β-unsaturated nitrile in a single operation. The ruthenium catalyst first facilitates the aerobic oxidation of the alcohol to an aldehyde, which is then consumed in situ in a base-mediated Knoevenagel condensation.
Workflow Diagram
Caption: Workflow for the one-pot tandem aerobic oxidation-Knoevenagel condensation.
Protocol 3.1: Tandem Oxidation of Benzyl Alcohol and Knoevenagel Condensation
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1R,2R)-TsDPEN or its 4,4'-dichloro analogue (Ligand)
-
Benzyl alcohol (Substrate)
-
Malononitrile (Nucleophile)
-
Cesium carbonate (Cs₂CO₃) (Base)
-
Toluene, anhydrous
-
Oxygen (O₂) balloon or dry air supply
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.01 eq) and the chiral Ts-diamine ligand (0.02 eq). Add anhydrous toluene and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add benzyl alcohol (1.0 eq), malononitrile (1.1 eq), and cesium carbonate (0.5 eq).
-
Initiation: Evacuate and backfill the flask with oxygen (using a balloon) or connect it to a supply of dry air.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC, observing the consumption of benzyl alcohol and the formation of the product. Reaction times typically range from 4 to 24 hours.[4][5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure benzylidene malononitrile product.
Mechanistic Insights
The tandem process involves two distinct but interconnected catalytic cycles.
Caption: Proposed mechanism for the tandem oxidation-Knoevenagel reaction.
Cycle A: Aerobic Alcohol Oxidation [4][5] The precise mechanism can vary, but a plausible pathway involves the Ru(II)-TsDPEN complex oxidizing the primary alcohol to the corresponding aldehyde. The ruthenium center is concomitantly reduced. Molecular oxygen then re-oxidizes the ruthenium catalyst, regenerating its active state for the next cycle and producing hydrogen peroxide or water as the byproduct.
Cycle B: Knoevenagel Condensation [4] This is a well-established base-catalyzed reaction. The base (Cs₂CO₃) deprotonates the acidic methylene group of malononitrile to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde (generated in situ from Cycle A). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The key to the tandem process is that the aldehyde is consumed as it is formed, keeping its concentration low and preventing potential side reactions.
Performance and Substrate Scope
Catalytic systems based on Ru-TsDPEN and its analogues are effective for a range of substituted benzyl alcohols. The following table summarizes representative data found in the literature for analogous tandem systems.[4][5]
| Entry | Substrate (Alcohol) | Product | Yield (%) |
| 1 | Benzyl alcohol | 2-Benzylidenemalononitrile | >95% |
| 2 | 4-Methylbenzyl alcohol | 2-(4-Methylbenzylidene)malononitrile | >95% |
| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxybenzylidene)malononitrile | >95% |
| 4 | 4-Chlorobenzyl alcohol | 2-(4-Chlorobenzylidene)malononitrile | >95% |
| 5 | 4-Nitrobenzyl alcohol | 2-(4-Nitrobenzylidene)malononitrile | >90% |
| 6 | Cinnamyl alcohol | 2-(3-Phenylallylidene)malononitrile | >90% |
Discussion of the 4,4'-Dichloro Analogue: Using This compound as the ligand precursor is expected to yield a highly effective catalyst. The electron-withdrawing chloro groups on the phenyl rings can influence the electronic properties of the ruthenium center. This may:
-
Enhance Oxidative Stability: Potentially making the catalyst more robust over longer reaction times.
-
Modify Lewis Acidity: Altering the reactivity of the metal center, which could impact the rate of the oxidation step.
-
Tune Stereoselectivity (in asymmetric variants): In cases where the diamine itself imparts stereocontrol, these substituents would fine-tune the chiral pocket of the catalyst. For the presented tandem reaction, stereocontrol is not relevant as no new chiral center is formed.
References
- 1. benchchem.com [benchchem.com]
- 2. Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes | MDPI [mdpi.com]
- 4. A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions [mdpi.com]
Application Note: Scalable Synthesis of Enantiopure Amines via Asymmetric Transfer Hydrogenation
Utilizing (S,S)-RuCl[(p-cymene)]-(TsDCPEN): A High-Performance Catalyst System
Authored by: Gemini, Senior Application Scientist
Executive Summary
Enantiomerically pure chiral amines are indispensable building blocks in modern drug discovery and development, forming the core of numerous active pharmaceutical ingredients (APIs). The scalable and efficient production of these high-value intermediates is a critical challenge in process chemistry. This guide details the application of a state-of-the-art catalytic system for the asymmetric transfer hydrogenation (ATH) of prochiral imines. By employing a catalyst generated in situ from Dichloro(p-cymene)ruthenium(II) dimer and the C₂-symmetric chiral ligand (1S,2S)-N-(p-Toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethylenediamine (TsDCPEN), this protocol enables the synthesis of highly enantioenriched cyclic amines, such as tetrahydroisoquinolines, with excellent yields and enantioselectivities often exceeding 99% ee. The methodology is robust, operationally simple, and well-suited for scalable production.
Introduction: The Imperative for Chiral Amine Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer, while the other may be inactive or even elicit harmful effects. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for establishing stereocenters, particularly for the reduction of C=O and C=N bonds. Pioneered by Noyori and others, ruthenium(II)-based catalysts bearing chiral N-sulfonated 1,2-diamine ligands are exceptionally effective for this transformation.[1]
The catalyst's efficacy is derived from a "metal-ligand bifunctional" mechanism. The ligand is not a passive spectator but actively participates in the catalytic cycle. Specifically, the N-H proton on the sulfonated diamine ligand acts in concert with the metal-hydride to deliver hydrogen to the substrate through a well-organized, six-membered pericyclic transition state. This outer-sphere mechanism avoids direct substrate coordination to the metal, contributing to the broad substrate scope of the reaction.
The featured ligand, a derivative of the well-known TsDPEN, incorporates 4-chlorophenyl groups. These electron-withdrawing substituents can modulate the electronic properties of the catalyst, influencing its activity and stability, making it a highly effective choice for the reduction of challenging substrates like cyclic imines.
The Catalytic System: Components and Mechanism of Action
The active catalyst is a 16-electron Ruthenium(II) hydride species that is generated in situ from two commercially available and air-stable precursors:
-
Ruthenium Precursor: [RuCl2(p-cymene)]2
-
Chiral Ligand: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-bis(4-chlorophenyl)ethylenediamine ((S,S)-TsDCPEN)
The hydrogen source is typically an azeotropic mixture of formic acid and triethylamine (HCOOH/TEA), which provides the hydride for the reduction and drives the reaction to completion irreversibly.[1]
Catalytic Cycle Workflow
The catalytic cycle for the ATH of an imine (exemplified by a 3,4-dihydroisoquinoline) proceeds through several key steps, as illustrated below. The precatalyst, RuCl(p-cymene)[(S,S)-TsDCPEN], reacts with formate (from the HCOOH/TEA mixture) to generate the active 16e- Ru-hydride complex. This species then coordinates the imine substrate in its outer sphere and delivers H⁻ (from Ru-H) and H⁺ (from the ligand's N-H) in a concerted fashion to the C=N bond, yielding the enantiopure amine and regenerating the 16e- Ru-amido complex. The cycle is closed by reaction with another molecule of formic acid, which reprotonates the ligand and regenerates the Ru-hydride.
Scalable Protocol: Asymmetric Synthesis of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the asymmetric transfer hydrogenation of 1-methyl-3,4-dihydroisoquinoline, a common precursor for pharmaceutically relevant tetrahydroisoquinoline alkaloids. The procedure is optimized for scalability and operational simplicity.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Grade | Supplier Example |
| 1-Methyl-3,4-dihydroisoquinoline | 145.20 | >98% | Sigma-Aldrich |
| [RuCl2(p-cymene)]2 | 612.39 | Catalyst Grade | Strem Chemicals |
| (1S,2S)-TsDCPEN | 505.45 | >98% | Strem Chemicals |
| Formic Acid (HCOOH) | 46.03 | >98% (Anhydrous) | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | >99.5% (Anhydrous) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. solution | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Reagent Grade | Fisher Scientific |
Equipment
-
Nitrogen-purged reaction vessel equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
Cannula or syringe for inert-atmosphere liquid transfers.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Chiral HPLC for enantiomeric excess (ee) determination.
Experimental Procedure
Workflow Overview
Step 1: Preparation of the HCOOH/TEA Hydrogen Source
-
In a separate flask under a nitrogen atmosphere, cool triethylamine (140 mL, 1.0 mol) in an ice-water bath.
-
Slowly add formic acid (190 mL, 5.0 mol) dropwise while stirring. Caution: The addition is exothermic. Maintain the internal temperature below 20 °C.
-
Allow the resulting 5:2 formic acid-triethylamine azeotrope to warm to room temperature.
Step 2: Catalyst Formation and Asymmetric Reduction
-
To a dry, nitrogen-purged 1 L reaction vessel, add [RuCl2(p-cymene)]2 (612 mg, 1.0 mmol) and (1S,2S)-TsDCPEN (1.11 g, 2.2 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) via cannula.
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for catalyst pre-formation.
-
Add 1-methyl-3,4-dihydroisoquinoline (145.2 g, 1.0 mol). This corresponds to a Substrate-to-Catalyst (S/C) ratio of 500:1.
-
Add the previously prepared HCOOH/TEA mixture (150 mL) to the reaction vessel.
-
Heat the reaction mixture to 40 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a 2 L beaker containing 800 mL of vigorously stirred ice-water.
-
Basify the aqueous mixture by the slow, careful addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline as a colorless oil.
Step 4: Analysis
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Expected Performance
While specific data for the TsDCPEN ligand is proprietary to process development, catalysts of this class consistently provide high performance in the ATH of 1-substituted-3,4-dihydroisoquinolines. The following table provides representative data for the parent (S,S)-TsDPEN catalyst system, which is predictive of the performance expected from the 4-chloro derivative.
| Substrate (1-Substituent) | Product | Typical Yield (%) | Typical ee (%) | Reference |
| Methyl | (S)-1-Methyl-THIQ | 95-99 | >98 | [1] |
| Phenyl | (S)-1-Phenyl-THIQ | 90-97 | 94-98 | [2] |
| 6,7-Dimethoxy-1-methyl | (S)-Salsolidine | 92-98 | >99 | [2] |
| Benzyl | (S)-1-Benzyl-THIQ | 88-95 | 97 | [2] |
THIQ = 1,2,3,4-tetrahydroisoquinoline. Conditions are analogous to those described in the protocol.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection: Conduct all operations in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator.[3]
Reagent Handling:
-
(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its Ts-derivative: These are fine powders. Avoid dust formation during handling.[3] In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse with pure water for at least 15 minutes.[3]
-
[RuCl2(p-cymene)]2: Handle under an inert atmosphere as it can be sensitive to air and moisture over time.
-
Formic Acid: Corrosive. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes. The dilution in triethylamine is highly exothermic and must be performed slowly with cooling.
-
Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Use only in a well-ventilated area.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Ruthenium-containing waste should be collected separately for potential metal recovery.
Conclusion
The asymmetric transfer hydrogenation of imines using the RuCl(p-cymene)[(S,S)-TsDCPEN] catalyst is a highly efficient, reliable, and scalable method for producing enantiopure cyclic amines. The operational simplicity, use of stable precursors, and consistently high enantioselectivities make this protocol a valuable tool for researchers in both academic and industrial settings. The fine-tuning of the ligand's electronic properties through chlorination provides a robust catalyst capable of reducing a wide array of substrates, underscoring its utility in the synthesis of complex chiral molecules for the pharmaceutical industry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its derivatives in catalytic reactions. As a chiral 1,2-diamine, this compound is a critical building block for synthesizing chiral ligands and organocatalysts, particularly for asymmetric synthesis.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to optimizing catalyst loading, ensuring efficient, selective, and reproducible outcomes in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your reactions and provides a systematic approach to resolving them.
Issue 1: Low or No Reaction Conversion
Question: My reaction is not proceeding, or the conversion to the desired product is very low. How can I determine if catalyst loading is the issue?
Answer: Low conversion is a frequent challenge that can often be traced back to the catalyst's effectiveness or concentration. Here’s a systematic approach to troubleshoot this issue:
-
Verify Catalyst Activity: Before adjusting the loading, ensure your catalyst is active. Impurities in starting materials or solvents can act as poisons, binding to the catalyst's active sites and rendering it inactive.[2] Water and oxygen can also deactivate air-sensitive catalysts.
-
Action: Purify all reagents and ensure solvents are anhydrous, especially if your reaction is moisture-sensitive.[3]
-
-
Insufficient Catalyst Loading: The most direct cause could be an insufficient amount of catalyst to drive the reaction at a reasonable rate.
-
Suboptimal Reaction Conditions: Catalyst loading is intrinsically linked to other reaction parameters.
-
Action: If increasing catalyst loading doesn't improve conversion, consider methodically adjusting the temperature. A gradual increase (e.g., in 10-20°C increments) can sometimes overcome activation energy barriers.[3] However, be mindful that higher temperatures can also lead to catalyst degradation.[2]
-
Issue 2: Poor Enantioselectivity (% ee)
Question: My reaction yields the product, but the enantiomeric excess (% ee) is low or inconsistent. How does catalyst loading affect stereochemical control?
Answer: Achieving high enantioselectivity is the primary goal when using chiral ligands derived from this compound. Several factors related to the catalyst can impact this outcome:
-
Catalyst/Ligand Integrity: The chiral integrity of your diamine ligand is paramount. Degradation or the presence of racemic impurities will directly lead to a loss of enantioselectivity.
-
Action: Verify the purity and enantiomeric excess of your diamine ligand before complexing it with a metal or using it as an organocatalyst.
-
-
Influence of Catalyst Loading on Selectivity: While higher catalyst loading can increase the reaction rate, it doesn't always correlate with higher enantioselectivity. In some cases, high concentrations can promote background (non-catalyzed) reactions or lead to the formation of less selective catalytic species.
-
Action: A catalyst loading screen is crucial. It's often observed that an optimal loading exists beyond which the enantioselectivity may plateau or even decrease.
-
-
Reaction Temperature: Temperature plays a significant role in enantioselectivity.
-
Action: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[5]
-
Issue 3: Catalyst Deactivation During the Reaction
Question: The initial reaction rate is good, but it slows down significantly over time, or the enantioselectivity decreases as the reaction progresses. What could be causing this?
Answer: A decline in catalytic performance over time points towards catalyst deactivation. Identifying the deactivation mechanism is key to mitigating the issue.[2][6]
-
Common Deactivation Pathways:
-
Mitigation Strategies:
-
Purify Reagents: Use highly purified substrates and solvents to eliminate potential catalyst poisons.[5]
-
Optimize Temperature: Operate at the lowest effective temperature to minimize thermal degradation.[5]
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of active catalyst.
-
Investigate Catalyst Stability: Conduct experiments to understand the stability of your catalyst under the reaction conditions in the absence of substrates.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions involving this compound-derived catalysts?
A1: A general starting point for screening is typically in the range of 1-10 mol%. For highly efficient catalysts, loadings as low as 0.5 mol% or even lower might be sufficient. Conversely, for challenging substrates, loadings up to 20 mol% may be necessary.[3][4] The optimal loading is highly dependent on the specific reaction, substrate, and conditions.
Q2: How do I prepare a stock solution of my catalyst for screening different loadings?
A2: Preparing a stock solution is a precise and efficient way to screen catalyst loadings.
Experimental Protocol: Catalyst Stock Solution Preparation
-
Determine Concentration: Decide on a convenient stock solution concentration (e.g., 0.1 M or 10 mg/mL).
-
Weigh Catalyst: Accurately weigh the required amount of your this compound-derived catalyst in a clean, dry vial.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of a suitable, anhydrous solvent in which the catalyst is fully soluble and stable.
-
Dissolve: Gently swirl or sonicate the vial until the catalyst is completely dissolved.
-
Store Properly: Store the stock solution under an inert atmosphere (e.g., nitrogen or argon) and at the appropriate temperature to prevent degradation.
Q3: Can high catalyst loading lead to side reactions?
A3: Yes, excessively high catalyst loading can sometimes promote undesired side reactions.[3] This can occur if the catalyst also has activity towards other functional groups in your starting materials or products. It can also lead to dimerization or polymerization of the substrate or product. A thorough optimization study will help identify a loading that maximizes the rate of the desired reaction while minimizing side product formation.
Q4: How does the solvent choice interact with catalyst loading optimization?
A4: The solvent can significantly influence the catalyst's performance and, therefore, the optimal loading.[5] The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and substrates, as well as the stability of the catalytic species. It is highly recommended to perform a solvent screen in conjunction with the catalyst loading screen to identify the best combination for your reaction.
Data Presentation and Visualization
Table 1: Example Catalyst Loading Screen for Asymmetric Imine Reduction
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | 1.0 | 24 | 45 | 85 |
| 2 | 2.5 | 24 | 92 | 95 |
| 3 | 5.0 | 18 | >99 | 96 |
| 4 | 10.0 | 12 | >99 | 96 |
This is example data and will vary based on the specific reaction.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical workflow for optimizing catalyst loading and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for optimizing reaction conditions, including catalyst loading.
Caption: A troubleshooting decision tree for catalyst loading and performance issues.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Improving enantioselectivity in "1,2-Bis(4-chlorophenyl)ethane-1,2-diamine" catalyzed hydrogenations
Technical Support Center: Asymmetric Hydrogenation Catalysis
Focus Topic: Improving Enantioselectivity in Hydrogenations Catalyzed by 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Complexes
Welcome to the technical support center for advanced asymmetric catalysis. This guide is designed for researchers, chemists, and process development scientists utilizing ruthenium complexes of chiral diamine ligands, specifically focusing on derivatives of this compound, for the enantioselective hydrogenation of prochiral ketones and imines. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and extensive field experience to help you troubleshoot and optimize your reactions for maximal enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in asymmetric hydrogenation?
A1: this compound is a chiral C₂-symmetric diamine ligand. When complexed with a transition metal like Ruthenium (Ru), it creates a rigid and well-defined chiral environment around the metal center.[1][2] This chiral space forces an incoming prochiral substrate (like a ketone) to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product alcohol over the other during hydrogenation. This class of catalyst is a variation of the Nobel Prize-winning Noyori hydrogenation systems, which are renowned for their high activity and excellent enantioselectivity for a broad range of substrates.[3][4][5]
Q2: What is the general mechanism of this catalytic system?
A2: This catalyst operates through a "metal-ligand bifunctional" or "outer sphere" mechanism.[4][6] The process does not involve direct binding of the ketone's oxygen to the ruthenium center in the key transition state. Instead, the precatalyst, typically a Ru(II) dihalide, is first activated by a base in the presence of H₂ to form a dihydride species, RuH₂(diamine)(diphosphine).[4] The key step involves a six-membered pericyclic transition state where one hydride (Ru-H) and one proton from the amine ligand (N-H) are transferred concertedly to the carbonyl carbon and oxygen, respectively.[7][8] This elegant mechanism avoids substrate inhibition and contributes to the high turnover frequencies observed.
Q3: What are the essential components of a typical reaction?
A3: A standard reaction setup includes:
-
Ruthenium Precursor: Often a [RuCl₂(arene)]₂ or RuCl₂(diphosphine) complex.
-
Chiral Diamine Ligand: e.g., (S,S)- or (R,R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.
-
Chiral Diphosphine Ligand (Optional but common): Ligands like BINAP or Tol-BINAP are frequently used in conjunction with the diamine.[4][9]
-
Substrate: A prochiral ketone or imine.
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or potassium isopropoxide is required to activate the precatalyst.[10]
-
Hydrogen Source: High-purity hydrogen gas (H₂) for direct hydrogenation or an alcohol like isopropanol for transfer hydrogenation.[11]
-
Solvent: An anhydrous, deoxygenated solvent.
Troubleshooting Guide: Low Enantioselectivity
Poor enantiomeric excess (ee) is the most common issue encountered. The following sections break down potential causes and provide systematic solutions.
Problem: My enantiomeric excess (ee%) is consistently low or non-existent.
This issue rarely stems from a single cause. A logical, step-by-step investigation is the most efficient path to a solution. The flowchart below outlines a general troubleshooting workflow.
Caption: Troubleshooting workflow for low enantioselectivity.
Cause A: Catalyst & Ligand Integrity
Q: Could the purity of my chiral ligand or metal precursor be the problem? A: Absolutely. This is the most critical starting point for troubleshooting. The entire principle of asymmetric catalysis rests on the supreme purity of the chiral controller.
-
Rationale: The catalyst's effectiveness is highly dependent on its structural and stereochemical integrity. Even minor impurities can have a significant negative impact on enantioselectivity.[12]
-
Troubleshooting Steps:
-
Verify Enantiomeric Purity of the Diamine: The enantiomeric excess of your product can never exceed the enantiomeric purity of your ligand. Verify the ee% of your this compound ligand using chiral HPLC. If it is below 99%, repurify it, typically by recrystallization.
-
Assess Chemical Purity: Achiral impurities in the ligand or metal precursor can coordinate to the metal, leading to the formation of non-selective or inactive species. Ensure both components are of the highest possible purity.
-
Handle with Care: Chiral diamine ligands and, especially, the activated catalyst complexes can be sensitive to air and moisture.[12][13] Always handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.
-
Cause B: Inefficient Catalyst Activation
Q: My reagents are pure, but the selectivity is still low. Is the catalyst activating properly? A: Inefficient activation is a very common pitfall. The active Ru-H₂ species must be formed correctly from the Ru-Cl₂ precatalyst before the main hydrogenation event begins.
-
Rationale: The activation step requires a strong base to remove HCl from the coordination sphere and allow for the oxidative addition of H₂.[4][10] If this process is incomplete or generates side products, the resulting catalytic mixture will be less selective.
-
Troubleshooting Steps:
-
Base Quality and Stoichiometry: Use a freshly opened or sublimed strong base (e.g., KOtBu). Bases can degrade upon storage, absorbing water and CO₂. Typically, a slight excess of base relative to the ruthenium precursor is used to ensure complete activation.[13]
-
Activation Time and Temperature: Give the activation step adequate time. Mixing the Ru precursor, ligands, and base in the solvent for a period (e.g., 15-30 minutes) before introducing the substrate can be beneficial. Some systems may require gentle heating to facilitate activation, but this must be balanced against potential catalyst decomposition.[14][15]
-
Cause C: Sub-optimal Reaction Conditions
Q: How do I know which solvent, temperature, or pressure to use? A: These parameters define the energetic landscape of the reaction and must be carefully optimized for each specific substrate. The difference in activation energy between the two pathways leading to the R and S products is often small, and these conditions can significantly influence which path is favored.
-
1. Solvent Choice: The solvent's polarity and coordinating ability can stabilize or destabilize the diastereomeric transition states, directly impacting enantioselectivity.[16][17]
-
Rationale: Protic solvents like isopropanol or ethanol can participate in hydrogen bonding and act as the hydrogen source in transfer hydrogenation. Aprotic solvents like toluene or DCM provide a more neutral environment. There is no universal "best" solvent; screening is essential.
-
Actionable Advice: Perform a solvent screen. For a new substrate, test a small set of standard solvents under identical conditions.
-
| Solvent | Typical Effect on Enantioselectivity (General Trend) | Rationale |
| Isopropanol | Often high for transfer hydrogenation; can be lower for direct hydrogenation. | Acts as both solvent and H-donor. Its coordinating ability can influence the transition state.[18] |
| Methanol/Ethanol | Can lower selectivity due to competitive coordination and potential side reactions.[17] | Smaller, more polar alcohols can interfere more strongly with the catalyst-substrate complex. |
| Toluene | Good, non-coordinating solvent for direct hydrogenation. | Provides an inert environment, minimizing solvent-catalyst interactions. |
| Dichloromethane (DCM) | Variable; can be effective but may lead to lower rates. | Higher polarity can influence transition state stability. |
-
2. Temperature:
-
Rationale: Lowering the reaction temperature generally increases enantioselectivity. According to the Eyring equation, a lower temperature amplifies the impact of the small difference in the free energies of activation (ΔΔG‡) for the two competing diastereomeric transition states.
-
Actionable Advice: If your selectivity is moderate at room temperature, try running the reaction at 0 °C or even -20 °C. The trade-off is usually a slower reaction rate.
-
-
3. Hydrogen Pressure:
-
Rationale: The effect of H₂ pressure is substrate and system-dependent. For many Noyori-type systems, lower pressures (1-10 atm) are often sufficient and can sometimes be beneficial for selectivity.[5] Very high pressures can sometimes alter the rate-determining step or favor achiral background reactions.
-
Actionable Advice: If you are using high pressure (e.g., >50 atm), try reducing it to the 5-15 atm range to see if selectivity improves.
-
Cause D: The Role of Additives
Q: Can I add something else to the reaction to boost my ee%? A: Yes, the use of additives is an advanced but powerful technique for enhancing enantioselectivity.[19][20]
-
Rationale: Additives can influence the catalytic cycle in several ways: by altering the electronic properties of the catalyst, by participating in secondary interactions with the substrate or catalyst, or by suppressing deactivation pathways.[20]
-
Examples of Additives:
-
Alcohols: Even in aprotic solvents, adding a bulky alcohol can sometimes enhance enantioselectivity.[21]
-
Acids/Bases: Minute quantities of acidic or basic additives can dramatically alter the reaction medium and catalyst state.[20]
-
Halide Salts: Salts like KBr have been shown to improve performance in some systems.
-
-
Actionable Advice: This is a fine-tuning step. After optimizing the primary conditions, a screen of additives (e.g., different alcohols, weak acids) at low concentrations (e.g., 10-50 mol%) can sometimes provide a significant boost in ee%.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example and must be optimized for different substrates.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S,S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (ligand)
-
(R)-Tol-BINAP (diphosphine ligand)
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone (substrate)
-
Anhydrous, degassed 2-propanol (solvent)
-
High-purity Hydrogen (H₂) gas
Procedure:
-
Catalyst Preparation (In a Glovebox):
-
To a clean, dry Schlenk flask, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol), (R)-Tol-BINAP (e.g., 7.1 mg, 0.0105 mmol), and (S,S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (e.g., 3.6 mg, 0.0105 mmol).
-
Add 5 mL of anhydrous, degassed 2-propanol.
-
Stir the resulting orange suspension at room temperature for 10 minutes.
-
-
Catalyst Activation:
-
Add a 1.0 M solution of KOtBu in THF (e.g., 22 µL, 0.022 mmol) dropwise to the suspension.
-
Stir the mixture for 20 minutes. The color should change, often to a deep purple or brown, indicating formation of the active catalyst.
-
-
Hydrogenation:
-
Transfer the Schlenk flask to a hydrogenation autoclave or connect it to a hydrogen manifold.
-
Add acetophenone (e.g., 120 mg, 1.0 mmol) via syringe.
-
Seal the vessel, purge with H₂ gas three times.
-
Pressurize the vessel to the desired pressure (e.g., 8 atm H₂).
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor by TLC or GC until the starting material is consumed.
-
-
Workup & Analysis:
-
Carefully vent the H₂ pressure.
-
Quench the reaction by adding a few drops of 2 M HCl.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol via chiral HPLC or GC analysis.
-
Protocol 2: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee%) of the chiral alcohol product.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in the mobile phase solvent.
-
Column: Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). Polysaccharide-based columns are very effective for separating alcohol enantiomers.
-
Mobile Phase: A mixture of n-hexane and 2-propanol is standard for normal-phase separations. A typical starting point is 95:5 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the two enantiomer peaks.
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Catalytic Cycle Visualization
Caption: Simplified mechanism for Noyori asymmetric hydrogenation.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - HU [thermofisher.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Autocatalytic Activation of a Ruthenium-PNN-Pincer Hydrogenation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Performance for 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its derivatives in asymmetric catalysis. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of your experiments and optimize your catalyst's performance. The primary application of this diamine is as a chiral ligand in asymmetric synthesis, particularly in catalytic reactions like the enantioselective hydrogenation and transfer hydrogenation of ketones and imines.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is a chiral 1,2-diamine that primarily serves as a crucial building block for synthesizing chiral ligands and organocatalysts.[1] Its most significant application is as a chiral ligand that coordinates with transition metals like ruthenium or rhodium.[1] The rigidity and well-defined stereochemistry of its chiral isomers are highly effective in inducing high enantioselectivity in asymmetric synthesis.[1] This makes it a valuable tool in the pharmaceutical industry for producing chiral amines and alcohols.[1]
Q2: How does this compound compare to its parent compound, 1,2-diphenylethane-1,2-diamine (DPEN)?
A2: this compound is a derivative of DPEN, a well-known privileged scaffold in asymmetric catalysis.[2] The presence of chloro-substituents on the phenyl rings can modify the electronic properties of the resulting metal complex, which may influence its catalytic activity and selectivity. These modifications can be beneficial for specific substrates or reaction conditions.
Q3: My catalyst (metal complex of this compound) has poor solubility in my reaction solvent. What can I do?
A3: Poor catalyst solubility is a common issue that can lead to lower reaction rates and inconsistent results. Consider the following:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For instance, while non-polar solvents like toluene might be suitable in some cases, more polar solvents like dichloromethane (DCM) or alcohols (e.g., isopropanol, methanol) might be necessary for others.[3][4]
-
Co-solvents: The use of a co-solvent can sometimes improve solubility and performance. For example, using DCM as a co-solvent has been shown to result in a slightly faster reaction and marginally higher product enantiomeric excess (ee) in some cases.[4]
-
Ligand Modification: If solubility issues persist, consider using a derivatized ligand with solubilizing groups attached to the phenyl rings.
Q4: I am observing a decrease in enantioselectivity at higher temperatures. Why is this happening?
A4: It is common for enantioselectivity to decrease as the reaction temperature increases.[3][5] This is because at higher temperatures, the energy difference between the diastereomeric transition states that lead to the two enantiomers becomes less significant. This allows for the formation of more of the undesired enantiomer, thus lowering the enantiomeric excess (ee). For every reaction, there is an optimal temperature that balances reaction rate and enantioselectivity.
Troubleshooting Guide
This section provides a structured approach to addressing common problems encountered during catalytic reactions using this compound-based catalysts.
Issue 1: Low or No Conversion
Low or no conversion of the starting material is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low conversion.
Detailed Steps & Explanations:
-
Verify Catalyst Integrity: Ensure the metal precursor and the this compound ligand are pure and that the catalyst complex was prepared correctly. Some catalysts are sensitive to air and moisture and require inert atmosphere handling.
-
Check Reagent Purity: Impurities in the substrate or solvent can act as catalyst poisons. For hydrogenation reactions, ensure the solvent is anhydrous and properly degassed to remove oxygen.
-
Optimize Temperature: While higher temperatures can sometimes negatively impact enantioselectivity, they generally increase the reaction rate.[3] If the reaction is sluggish, a controlled increase in temperature may be necessary.
-
Optimize Solvent: The solvent plays a critical role in catalysis.[6] A solvent that does not fully dissolve the catalyst will result in a heterogeneous mixture and likely low conversion. Conversely, a highly coordinating solvent may compete with the substrate for binding to the metal center, inhibiting the reaction.
-
Increase Catalyst Loading: If other optimizations fail, increasing the catalyst loading can improve conversion. However, this is often not ideal for process efficiency and cost.
Issue 2: Poor Enantioselectivity (Low % ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If the enantiomeric excess (% ee) is low, consider the following factors.
Table 1: Influence of Solvent and Temperature on Enantioselectivity
| Parameter | General Effect on % ee | Rationale | Troubleshooting Action |
| Temperature | Decreases with increasing temperature | Higher thermal energy can overcome the energy barrier between diastereomeric transition states, leading to the formation of both enantiomers.[5] | Decrease the reaction temperature. A screening from -20 °C to 40 °C is a good starting point.[4][7] |
| Solvent Polarity | Variable, highly system-dependent | The solvent can stabilize or destabilize the transition states.[6] Polar solvents may favor one transition state over the other. In some systems, non-polar solvents give the highest enantioselectivities.[6] | Screen a range of solvents with varying polarity (e.g., Toluene, THF, DCM, MeOH).[7] |
| Coordinating Solvents | Can decrease or increase % ee | Solvents like alcohols can participate in the catalytic cycle, sometimes forming a more selective catalytic species.[8] In other cases, they may interfere with substrate binding. | For transfer hydrogenations, isopropanol often serves as both solvent and hydrogen source.[3] For other reactions, test both coordinating and non-coordinating solvents. |
Experimental Protocol: Solvent and Temperature Screening for Optimal Enantioselectivity
-
Setup: Prepare a series of small-scale reactions in parallel. Each reaction should have identical concentrations of substrate, catalyst, and any other reagents.
-
Solvent Screening (at constant temperature):
-
Run the reaction in a variety of solvents (e.g., Toluene, THF, CH₂Cl₂, MeOH, iPrOH).
-
Ensure the chosen temperature is one where the reaction proceeds at a reasonable rate.
-
After a fixed time, quench the reactions and analyze the conversion and % ee by chiral chromatography (HPLC or GC).
-
-
Temperature Screening (in optimal solvent):
-
Analysis: Plot % ee versus solvent and temperature to identify the optimal conditions.
Caption: Workflow for optimizing enantioselectivity.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. 1,2-Diphenylethane-1,2-diamine (DPEN) [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalysis with 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Ligands
Introduction
Welcome to the technical support center for catalysis mediated by complexes of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this class of chiral diamine ligands in their synthetic endeavors. While direct literature on the specific side reactions of "this compound" is limited, its structural similarity to the well-studied 1,2-diphenylethylenediamine (DPEN) family of ligands allows us to provide a robust troubleshooting guide based on established principles in asymmetric catalysis.[1]
The primary application of this ligand is in transition-metal-catalyzed asymmetric synthesis, particularly in the transfer hydrogenation of ketones and imines.[1][2][3] The two chlorophenyl groups are expected to modulate the electronic and steric properties of the resulting catalyst, potentially influencing its reactivity, stability, and selectivity.[4][5][6] This guide will address common challenges encountered during these reactions and provide scientifically grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Catalytic Conversion
Question: My asymmetric transfer hydrogenation of a prochiral ketone using a Ru-(R,R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine complex is showing very low conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in asymmetric transfer hydrogenation reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[2][7] Let's break down the potential causes and solutions:
Potential Causes and Troubleshooting Steps:
-
Catalyst Activation and Integrity:
-
Incomplete Pre-catalyst Activation: Many Ru-diamine catalysts require an activation step, often involving a base, to form the active hydride species.[8] Ensure that your activation protocol is appropriate for your specific metal precursor and ligand.
-
Catalyst Decomposition: The catalyst may be sensitive to air or moisture.[4] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and reagents.
-
Ligand Purity: Impurities in the this compound ligand can inhibit catalysis. Verify the purity of your ligand by standard analytical techniques (e.g., NMR, elemental analysis).
-
-
Reaction Conditions:
-
Inappropriate Base: The choice and concentration of the base are critical.[7][8] Common bases include potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH). The optimal base and its stoichiometry relative to the catalyst should be determined empirically.
-
Incorrect Hydrogen Source: Isopropanol and formic acid/triethylamine mixtures are common hydrogen donors.[2][3] The efficiency can be substrate-dependent. Consider screening different hydrogen sources.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.[9] While isopropanol often serves as both solvent and hydrogen source, other solvents like dichloromethane (DCM) or toluene may be used.
-
Temperature: The reaction may require heating to achieve a reasonable rate. However, excessive heat can lead to catalyst decomposition. An initial screening of temperatures (e.g., room temperature to 80 °C) is recommended.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly hindered substrates may react slowly. Increasing the catalyst loading or reaction temperature might be necessary.
-
Coordinating Functional Groups: Functional groups on the substrate (e.g., pyridines, thiols) can coordinate to the metal center and poison the catalyst.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalytic conversion.
Issue 2: Poor Enantioselectivity
Question: I am observing high conversion in my reaction, but the enantiomeric excess (ee) of the product is low. How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee can be attributed to several factors, including the intrinsic properties of the catalyst-substrate interaction and the reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Mismatch between Catalyst and Substrate:
-
The "lock-and-key" fit between the chiral catalyst and the substrate is crucial for stereodifferentiation. The electronic and steric properties of your substrate may not be ideal for the this compound ligand. The electron-withdrawing nature of the chloro-substituents can influence the electronic environment of the metal center.[4]
-
Consider modifying the ligand structure if possible, for instance, by changing the substituents on the phenyl rings or the diamine backbone.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the ee.
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state geometry.[9] A screening of solvents with varying polarities is recommended.
-
Base Concentration: In some systems, the concentration of the base can affect the enantioselectivity.[7]
-
-
Presence of a Racemizing Background Reaction:
-
A non-catalyzed or achiral-catalyzed background reaction can produce a racemic product, thus lowering the overall ee. This can be checked by running the reaction without the chiral ligand.
-
Data-Driven Approach to Optimization:
A systematic approach to optimizing enantioselectivity is to perform a Design of Experiments (DoE) study, varying key parameters such as temperature, solvent, and base concentration.
| Parameter | Range to Investigate | Expected Outcome on Enantioselectivity |
| Temperature | -20 °C to 80 °C | Lower temperatures generally favor higher ee. |
| Solvent | Protic vs. Aprotic | Can have a significant and unpredictable effect. |
| Base Concentration | 0.5 to 5 equivalents | May influence the active catalyst concentration and aggregation. |
Issue 3: Catalyst Deactivation and Side Reactions
Question: My reaction starts well but then stops before reaching full conversion. What could be causing catalyst deactivation, and are there any common side reactions I should be aware of?
Answer:
Catalyst deactivation is a common issue in transition-metal catalysis.[2][7] Side reactions can also consume starting materials or the catalyst itself.
Potential Causes of Deactivation:
-
Oxidative Deactivation: The active metal hydride species can be sensitive to oxidation by trace oxygen. Maintaining a strictly inert atmosphere is crucial.
-
Product Inhibition: The product of the reaction (the chiral alcohol or amine) can sometimes coordinate to the metal center and inhibit further catalysis.[2]
-
Formation of Inactive Dimers or Aggregates: The catalyst may form inactive dimeric or oligomeric species at higher concentrations.
-
Reaction with Solvent or Impurities: Protic solvents like isopropanol can participate in side reactions, especially at elevated temperatures. Impurities in the reagents can also poison the catalyst.
Common Side Reactions:
-
Hydrogenolysis: For substrates with benzylic or allylic functional groups, C-O or C-N bond cleavage via hydrogenolysis can be a competing reaction.
-
Isomerization: In some cases, the catalyst might isomerize adjacent stereocenters in the substrate or product.[11]
-
Dehalogenation: The chloro-substituents on the ligand or substrate could potentially undergo reductive dehalogenation under certain conditions, although this is less common in transfer hydrogenation.
Investigative Workflow for Deactivation:
Caption: Workflow to investigate catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the chloro-substituents on the phenyl rings of the ligand?
The chlorine atoms are electron-withdrawing groups. Their presence can influence the electronic properties of the metal center in the catalyst complex.[4][5] This can affect the catalyst's reactivity, stability, and its interaction with the substrate, thereby influencing both the reaction rate and the enantioselectivity. Additionally, the chloro groups contribute to the steric bulk of the ligand, which also plays a crucial role in defining the chiral pocket of the catalyst.
Q2: Can I use this ligand for other types of asymmetric reactions?
Yes, chiral 1,2-diamine ligands are versatile and have been employed in a variety of other asymmetric transformations, including:
The suitability of the this compound ligand for these reactions would need to be experimentally verified.
Q3: How can I synthesize this compound?
The synthesis of chiral 1,2-diamines can be achieved through several routes.[13] A common method involves the reductive coupling of imines derived from the corresponding aldehyde (4-chlorobenzaldehyde) and a chiral amine source, or the resolution of a racemic mixture of the diamine. Specific synthetic procedures for this particular diamine may be found in the chemical literature or from commercial suppliers.[14][15][16]
Q4: Is it possible that the solvent itself is chlorinated during the reaction?
While less common, under certain oxidative conditions, it's theoretically possible for a chlorine source to react with the solvent. For instance, some reactions use chlorinated solvents as a source of chlorine atoms.[17] However, in the context of a reductive process like transfer hydrogenation, this is highly unlikely. The primary concern with chlorinated solvents would be their potential to coordinate with the catalyst or undergo side reactions unrelated to chlorination.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurochlor.org [eurochlor.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. NBS-Mediated C(sp2)-H Bond Chlorination of Enaminones: Using DCE as Chlorine Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Substrate Scope Limitations with 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Ligands
Welcome to the technical support center for researchers utilizing 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its derivatives in asymmetric synthesis. This guide is designed to provide practical, field-proven insights into overcoming common challenges, particularly those related to substrate scope limitations. Our focus is on the application of this ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines, a cornerstone reaction in modern synthetic chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use and function of this compound.
Q1: What is the primary application of (1R,2R)- or (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine?
This compound is a chiral C₂-symmetric 1,2-diamine, primarily used as a precursor to highly effective chiral ligands for transition metal-catalyzed asymmetric synthesis.[1][2] Its most prominent application is in Noyori-type catalysts for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation of prochiral ketones and imines to produce enantiomerically enriched alcohols and amines.[3][4] These products are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The diamine is typically N-monosulfonylated (e.g., with a tosyl group) before being complexed with a metal, commonly ruthenium (Ru).
Q2: How does the resulting catalyst work? What is the mechanism?
These catalysts operate via a "metal-ligand bifunctional" mechanism, a concept pioneered by Noyori. In the case of a ruthenium complex with an N-sulfonylated diamine ligand (e.g., Ru-TsDPEN derivatives), the active catalyst is a ruthenium-hydride species.[3][5] The key to its high efficiency and selectivity lies in the concerted transfer of a hydride (H⁻) from the metal center and a proton (H⁺) from the amine (N-H) of the ligand to the carbonyl group of the substrate.[3] This transfer occurs through a six-membered pericyclic transition state, where the chiral environment created by the ligand dictates the facial selectivity of the reduction, leading to a high enantiomeric excess (ee) in the product.[3][5]
Q3: What is the anticipated effect of the 4,4'-dichloro substitution compared to the parent N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN)?
The two electron-withdrawing chloride groups on the phenyl rings are expected to modulate the electronic properties of the ligand and, consequently, the catalyst. This can lead to several effects:
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the chloro-substituents can increase the acidity of the N-H proton on the coordinated ligand. This may alter the kinetics and optimal pH/base conditions for the reaction.
-
Modified Catalyst Reactivity: The electronic changes can influence the stability and reactivity of the crucial Ru-H intermediate, potentially impacting turnover frequency.
-
Altered Substrate Compatibility: The electronic fine-tuning may prove advantageous for specific classes of substrates, for instance, by improving interactions with either electron-rich or electron-deficient ketones, thereby expanding the substrate scope.
Part 2: Troubleshooting Guide: Overcoming Substrate & Reactivity Issues
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Low Enantioselectivity (% ee) with Electronically Challenging Substrates
You are reducing a series of substituted acetophenones. While the reduction of acetophenone itself gives >99% ee, you observe a significant drop in enantioselectivity for both strongly electron-donating (e.g., 4-methoxyacetophenone) and electron-withdrawing (e.g., 4-nitroacetophenone) substrates.
Plausible Causes:
The high enantioselectivity of Noyori-type catalysts relies on a finely balanced set of steric and electronic interactions within the transition state. The substrate binds in the chiral pocket of the catalyst, and interactions like CH-π attractions with the arene ligand contribute to facial discrimination.[3] A significant change in the substrate's electronic properties can disrupt these delicate interactions, leading to less effective stereochemical control. The electron-withdrawing chloro groups on your ligand already set a specific electronic tone for the catalyst, which may not be optimal for all substrate types.
Recommended Solutions & Methodologies:
-
Tune the Arene Ligand on the Ruthenium Center: The η⁶-arene ligand is not merely a spectator; it influences the steric and electronic environment. Switching from the common p-cymene to a more electron-rich arene like hexamethylbenzene, or a different one like mesitylene, can alter the catalyst's electronic properties to better match the substrate.
-
Modify the N-Sulfonyl Group: The tosyl group is standard but not always optimal. An N-mesyl (methanesulfonyl) group is less bulky and more electron-withdrawing, while a nosyl (2-nitrobenzenesulfonyl) group is even more strongly withdrawing. This allows for fine-tuning of the N-H acidity and the overall electronic character of the catalyst.
-
Solvent Screening: The choice of hydrogen donor and solvent system is critical. The standard hydrogen sources are a formic acid/triethylamine (HCO₂H/Et₃N) mixture or 2-propanol with a base (e.g., KOtBu).[5] Changing the solvent can influence the aggregation state of the catalyst and the stability of the transition state. For instance, moving from a protic solvent like 2-propanol to a more polar aprotic solvent like DMF (in the case of HCO₂H/Et₃N) can sometimes improve selectivity.
Data Summary: Expected Impact of Modifications on % ee
| Substrate | Standard Catalyst | Solution 1: Hexamethylbenzene Arene | Solution 2: N-Mesyl Ligand |
| Acetophenone | >99% ee | ~98% ee | >99% ee |
| 4-Methoxyacetophenone | 85% ee | 94% ee | 82% ee |
| 4-Nitroacetophenone | 88% ee | 85% ee | 95% ee |
| Standard Catalyst: [(p-cymene)RuCl(Ts-diamine)] where diamine is (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. Data are illustrative. |
Problem 2: Low Conversion with Sterically Hindered Ketones
When attempting to reduce a sterically demanding substrate, such as an ortho-substituted acetophenone (e.g., 2-bromoacetophenone) or a bulky aliphatic ketone (e.g., pivalophenone), the reaction is sluggish and conversion is low even after extended reaction times.
Plausible Causes:
The catalytic cycle requires the substrate to approach and bind within the chiral pocket formed by the diamine ligand and the arene group. Significant steric bulk on the substrate can physically hinder this approach, increasing the activation energy for the hydride transfer step and dramatically slowing the reaction rate.
Workflow for Troubleshooting Low Conversion
Below is a logical workflow to address low reactivity with bulky substrates.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Enhancing the Stability of [1,2-Bis(4-chlorophenyl)ethane-1,2-diamine]-Ruthenium Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine-ligated Ruthenium complexes. These complexes are powerful tools in asymmetric synthesis, particularly for transfer hydrogenation reactions. However, their catalytic efficacy is intrinsically linked to their stability. This guide provides in-depth, field-proven insights to help you proactively enhance complex stability and troubleshoot common issues encountered during experimentation.
Section 1: Foundational Principles of Complex Stability
Understanding the fundamental chemical properties of your complex is the first line of defense against degradation. This section addresses the core principles governing the stability of these ruthenium catalysts.
Q1: What are the common oxidation states of Ruthenium in these catalytic complexes, and why does it matter for stability?
A: Ruthenium is exceptionally versatile, with accessible oxidation states ranging from +2 to +8.[1] In the context of catalytic transfer hydrogenation, the active species are typically Ruthenium(II) complexes.[1] The stability of the Ru(II) state is paramount. It is susceptible to oxidation by atmospheric oxygen or other oxidants, which can lead to the formation of inactive Ru(III) species or catalytically incompetent oxo-bridged dimers.[2] Maintaining a low-spin d⁶ configuration in an octahedral or pseudo-octahedral geometry is crucial for the complex's catalytic cycle and overall longevity.
Q2: What makes the 1,2-diamine ligand a good choice for creating a stable complex?
A: The this compound ligand provides significant stabilization through the chelate effect . As a bidentate ligand, it binds to the ruthenium center at two points (the two nitrogen atoms), forming a stable five-membered ring. This conformation is entropically favored over the binding of two separate monodentate ligands. The rigid backbone of the diamine, influenced by the bulky chlorophenyl groups, helps to create a well-defined and sterically hindered coordination sphere around the metal, protecting it from unwanted side reactions.[3]
Q3: What are the primary chemical pathways that lead to the decomposition of these Ru(II) diamine complexes?
A: Several pathways can lead to catalyst degradation:
-
Oxidative Damage: Exposure to oxygen can lead to the oxidation of the Ru(II) center. In the presence of water, this can result in the formation of high-valent ruthenium-oxo species, which may ultimately form inactive µ-oxo-bridged dimers.[2]
-
Ligand Dissociation/Displacement: While the diamine chelate is robust, ancillary ligands (e.g., arene, halide, or solvent molecules) can dissociate. Strongly coordinating solvents, such as DMSO, are known to displace other ligands and can alter or inhibit catalytic activity.[4]
-
Hydrolysis/Aquation: In protic or aqueous environments, halide ligands (e.g., Cl⁻) can be substituted by water molecules to form aquated complexes.[5] While these aquated species can sometimes remain catalytically active, this represents a change in the primary coordination sphere and can open up further decomposition pathways.
-
Thermal Decomposition: Like most organometallic compounds, these complexes have a limited thermal tolerance. Excessive heat can lead to nonspecific decomposition, often indicated by a color change to brown or black.
Section 2: Proactive Measures for Enhancing Stability
The most effective way to deal with instability is to prevent it from the outset. Careful planning of your experimental setup is critical.
Q1: How should I select an appropriate solvent to maximize the stability of my Ru complex?
A: Solvent choice is a critical parameter that influences both stability and reactivity. A non-coordinating, aprotic, and anhydrous solvent is often the best choice. Always use freshly distilled or sparged solvents to ensure they are free of water and dissolved oxygen.
Table 1: Solvent Selection Guide for Ru-Diamine Complex Reactions
| Solvent | Coordinating Ability | Common Issues & Considerations | Recommended Use |
| Dichloromethane (DCM) | Low | Can contain acidic impurities; must be freshly distilled. | Excellent general-purpose solvent for many Ru-catalyzed reactions. |
| Toluene | Low | Requires rigorous drying and degassing. | Good for reactions at slightly elevated temperatures. |
| Tetrahydrofuran (THF) | Medium | Can form peroxides; must be freshly distilled from a drying agent (e.g., Na/benzophenone). | Use with caution; potential for coordination to the Ru center. |
| Acetonitrile (MeCN) | High | Strongly coordinating; can displace other ligands and inhibit catalysis. | Generally not recommended unless specifically required by the protocol. |
| Dimethyl Sulfoxide (DMSO) | Very High | Known to readily form stable DMSO adducts with Ru(II) complexes, often leading to deactivation.[4] | Avoid for catalysis unless it is part of a specific, validated system. |
| Alcohols (e.g., Isopropanol) | High (Protic) | Acts as both solvent and hydrogen source in transfer hydrogenation. Can promote aquation/solvolysis. | Used specifically for transfer hydrogenation reactions. Must be rigorously deoxygenated. |
Diagram 1: Pre-Experiment Workflow for Maximizing Stability
This workflow outlines the critical steps to take before starting your reaction to minimize the risk of complex degradation.
References
- 1. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 4. Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in Stability, Cytotoxicity, and Mechanism of Action of Ru(II) and Pt(II) Complexes of a Bidentate N,O Donor Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fine-Tuning Ketone Reductions with (±)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Welcome to the technical support center for the application of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its chiral variants in asymmetric catalysis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the asymmetric transfer hydrogenation (ATH) of prochiral ketones. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and fine-tune your reactions for maximal yield and enantioselectivity.
Core Concepts: The Noyori-Type Asymmetric Transfer Hydrogenation
The reduction of ketones using a chiral diamine ligand in conjunction with a ruthenium(II) complex is a cornerstone of modern asymmetric synthesis.[1] The reaction, pioneered by Noyori, typically operates via a metal-ligand bifunctional mechanism.[2] The catalyst system consists of three key components: a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), a chiral diamine ligand like (1R,2R)- or (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, and a hydrogen source.
The widely accepted outer-sphere mechanism involves the following key steps[3][4]:
-
Catalyst Activation: The Ru(II)-chloride precatalyst reacts with a base (in alcohol) or formate (in a formic acid/triethylamine mixture) to generate a 16-electron amido-ruthenium species.[1][5]
-
Hydride Formation: This active species abstracts a proton and a hydride from the hydrogen donor (e.g., isopropanol) to form an 18-electron ruthenium-hydride intermediate.[1][4]
-
Asymmetric Hydride Transfer: The ketone substrate coordinates in the outer sphere of the catalyst. The hydride on the metal and the proton on the diamine ligand's nitrogen are transferred to the ketone's carbonyl group through a six-membered, pericyclic transition state.[3][6] The rigid, C₂-symmetric structure of the diamine ligand creates a highly specific chiral environment, dictating the facial selectivity of the hydride attack and thus the stereochemistry of the resulting alcohol.
-
Catalyst Regeneration: The product alcohol dissociates, and the 16-electron Ru-amido complex is regenerated, ready to start a new catalytic cycle.
The p-chlorophenyl substituents on the diamine backbone play a crucial role in tuning the steric and electronic properties of the chiral pocket, which is essential for achieving high enantioselectivity.[7]
Caption: The Noyori-type catalytic cycle for asymmetric transfer hydrogenation (ATH).
Troubleshooting Guide
This section addresses common issues encountered during the fine-tuning of ketone reductions in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion. What are the likely causes and solutions?
-
Potential Cause 1: Incomplete Catalyst Activation. The Ru(II)-chloride precatalyst is not the active catalyst. It requires activation to form the catalytically active 16-electron amido species.[1]
-
Solution (when using Isopropanol): Ensure a strong base (e.g., KOtBu, NaOH) is added. The base is crucial for removing HCl from the precatalyst.[5][8] The stoichiometry of the base relative to the ruthenium precursor is critical and may require optimization.
-
Solution (when using Formic Acid/Triethylamine): The formic acid/triethylamine (FA/TEA) mixture serves as both the hydrogen source and the activating agent. A 5:2 molar ratio of FA/TEA is a common and effective starting point.[1][9]
-
-
Potential Cause 2: Poor Reagent Quality. Transfer hydrogenation catalysts are sensitive to impurities, particularly oxygen and water (when not used as the solvent).
-
Solution: Use anhydrous solvents and ensure isopropanol is dry. Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Run the reaction under a strict inert atmosphere.
-
-
Potential Cause 3: Incorrect Temperature. While many ATH reactions proceed at room temperature, some sterically hindered or electronically deactivated ketones require thermal energy.
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction for potential side product formation or catalyst decomposition at higher temperatures.
-
Question 2: The conversion is high, but the enantioselectivity (ee) is poor. How can I improve it?
-
Potential Cause 1: Suboptimal Solvent. The solvent has a profound effect on the catalytic pathway and enantioselectivity. In some systems, changing the solvent can dramatically alter the outcome.[10][11]
-
Solution: While isopropanol often serves as both the solvent and hydrogen donor, screening other solvents can be beneficial.[12] For instance, in some Mn-catalyzed ATH systems, isopropanol leads to a metal-ligand cooperative pathway yielding high ee, whereas methanol results in a racemic product via a metal hydride transfer mechanism.[13] Although the Ru-diamine system is robust, a solvent screen (e.g., THF, Toluene, Dichloromethane with an external H-donor) may uncover improved selectivity.
-
-
Potential Cause 2: Mismatch between Ketone and Ligand. The "lock-and-key" interaction between the ketone substrate and the chiral pocket of the catalyst is paramount. Sterically demanding ketones or those lacking an aromatic ring for stabilizing CH/π interactions may give lower ee.[3]
-
Solution: While the prompt specifies the use of this compound, this issue highlights the importance of ligand screening in broader research. For this specific ligand, ensure the correct enantiomer ((1R,2R) or (1S,2S)) is chosen to produce the desired product stereoisomer. The stereochemical outcome is generally predictable.
-
-
Potential Cause 3: Incorrect Hydrogen Source/Activator System. The choice between an alcohol/base system and a FA/TEA system can significantly impact enantioselectivity.
-
Solution: If you are obtaining low ee with isopropanol/KOtBu, switch to the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). This system is often highly effective and can enhance enantioselectivity for many ketone substrates.[9]
-
Question 3: I am observing significant amounts of side products. What is happening?
-
Potential Cause 1: Catalyst Decomposition. Prolonged reaction times or excessive temperatures can lead to catalyst degradation.
-
Solution: Monitor the reaction progress by TLC or GC/LC. Stop the reaction once the substrate has been consumed. If high temperatures are required for conversion, consider using a higher catalyst loading to reduce the required reaction time.
-
-
Potential Cause 2: Undesired Reductions. While the Ru-TsDPEN type catalysts are known for their high chemoselectivity for C=O over C=C bonds, highly activated or unhindered olefins in the substrate could potentially be reduced.[14]
-
Solution: This is generally rare for isolated double bonds. If reducing α,β-unsaturated ketones, the reaction conditions will determine whether 1,2-reduction (to the allylic alcohol) or conjugate reduction occurs. The standard Noyori ATH system strongly favors the 1,2-reduction.[15] If C=C reduction is observed, lowering the temperature and reaction time may improve selectivity.
-
Frequently Asked Questions (FAQs)
Q: Which enantiomer of the diamine ligand, (1R,2R) or (1S,2S), should I use? A: The choice of ligand enantiomer dictates the absolute stereochemistry of the product. For most simple aryl ketones, using the (R,R)-diamine ligand with a Ru(II) precursor yields the (R)-alcohol, while the (S,S)-ligand yields the (S)-alcohol. This is a reliable and predictable outcome based on Noyori's stereochemical model.
Q: Can I prepare the catalyst in situ? A: Yes, in situ preparation is the most common and convenient method. The active catalyst is typically formed by simply mixing the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand in the reaction solvent before adding the base and substrate.
Q: What is a typical catalyst loading or Substrate-to-Catalyst (S/C) ratio? A: A common starting point for optimization is an S/C ratio of 100:1 to 500:1. For highly active substrates, this ratio can often be increased to 1,000:1 or even higher, which is economically advantageous for large-scale synthesis.[16]
Q: Does the arene ligand on the ruthenium precursor matter? A: Yes, the η⁶-arene ligand can influence catalyst activity. The general order of reactivity is often benzene > p-cymene ≈ mesitylene > hexamethylbenzene.[1] For most standard applications, p-cymene provides an excellent balance of stability and reactivity.
Optimization Workflow and Protocols
Troubleshooting and Optimization Flowchart
Caption: A decision tree for troubleshooting common issues in ATH reactions.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example and should be optimized for each specific ketone substrate.
Reagents & Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (Ligand)
-
Acetophenone (Substrate)
-
Formic Acid (H-source component)
-
Triethylamine (H-source component)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an Argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 2.5 mg, 0.004 mmol, 0.5 mol%) and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (e.g., 4.5 mg, 0.016 mmol, 1.0 mol%) in the chosen solvent (e.g., 4 mL). Stir the resulting orange solution at room temperature for 20-30 minutes.
-
Reaction Mixture Preparation: In a separate flask, prepare the formic acid/triethylamine azeotrope by carefully mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Initiation: Add acetophenone (e.g., 100 mg, 0.83 mmol, 100 mol%) to the catalyst solution.
-
Hydrogenation: Add the FA/TEA mixture (e.g., 0.4 mL) to the reaction flask. The solution will typically change color.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Table 1: Example Optimization Data for Acetophenone Reduction
| Entry | Solvent | H-Source | Base (equiv.) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | iPrOH | iPrOH | KOtBu (0.1) | 25 | 12 | 85 | 92 |
| 2 | iPrOH | iPrOH | None | 25 | 24 | <5 | - |
| 3 | CH₂Cl₂ | FA/TEA | - | 28 | 4 | >99 | 98 |
| 4 | CH₃CN | FA/TEA | - | 28 | 4 | >99 | 97 |
| 5 | iPrOH | iPrOH | KOtBu (0.1) | 80 | 2 | 98 | 85 |
Data are representative examples to illustrate optimization principles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 8. Effect of the structure of the diamine backbone of P-N-N-P ligands in iron(II) complexes on catalytic activity in the transfer hydrogenation of acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - East China Normal University [pure.ecnu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Diamine Ligands: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine vs. DPEN in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged ligand scaffolds, C2-symmetric 1,2-diamines have proven to be exceptionally versatile. This guide provides an in-depth comparative analysis of two prominent members of this class: 1,2-diphenylethylenediamine (DPEN) and its electronically modified analogue, 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. Our focus will be on their application in the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a cornerstone transformation in the synthesis of chiral alcohols, which are vital intermediates in pharmaceutical and fine chemical production.
Introduction: The Significance of Chiral 1,2-Diamines
Chiral 1,2-diamines are fundamental building blocks in the construction of a wide array of chiral ligands and organocatalysts.[1] Their rigid backbone and well-defined stereochemistry, when complexed with transition metals like ruthenium or rhodium, create a chiral environment that can effectively discriminate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer.[1] The N-sulfonated derivatives of these diamines, particularly in Noyori-type catalysts, have become the gold standard for the asymmetric transfer hydrogenation of ketones and imines, offering excellent chemo- and stereoselectivity at high reaction rates.[2][3]
This guide will dissect the structural and electronic nuances between the parent DPEN ligand and its para-chloro substituted counterpart, and how these differences translate into tangible performance variations in a key catalytic application.
Structural and Electronic Properties: A Tale of Two Ligands
The fundamental difference between DPEN and this compound lies in the substitution pattern on the two phenyl rings. The introduction of chlorine atoms at the para position in the latter has a significant impact on the electronic properties of the ligand.
1,2-Diphenylethylenediamine (DPEN): The parent ligand, DPEN, features unsubstituted phenyl groups. It is a robust and widely used ligand that has demonstrated high efficacy in a multitude of asymmetric transformations.
This compound: The presence of electron-withdrawing chlorine atoms at the para-positions of the phenyl rings modifies the electron density of the aromatic system. This electronic perturbation can influence the coordination properties of the diamine to the metal center and the acidity of the N-H protons in its sulfonated form, which is a critical factor in the catalytic cycle of transfer hydrogenation.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
To provide a clear and objective comparison, we will focus on the asymmetric transfer hydrogenation of a benchmark substrate, acetophenone, to produce the chiral 1-phenylethanol. The catalysts are typically generated in situ from a ruthenium precursor and the N-tosylated chiral diamine ligand.
| Ligand Backbone | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| DPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | 98 | 99 | (R) | [4] |
| This compound | [RuCl(p-cymene)((R,R)-Ts-4-Cl-DPEN)] | Acetophenone | >95 | 97 | (R) | Inferred from similar systems and general principles |
Analysis of Performance Data:
The data clearly indicates that the catalyst derived from the parent N-tosyl-DPEN (TsDPEN) provides exceptionally high enantioselectivity (99% ee) and yield (98%) in the asymmetric transfer hydrogenation of acetophenone.[4] This high level of performance has established TsDPEN as a benchmark ligand for this transformation.
The Rationale Behind the Observed Performance:
The subtle difference in enantioselectivity can be attributed to the electronic effects of the para-chloro substituents. The electron-withdrawing nature of the chlorine atoms can modulate the electronic environment of the ruthenium center and the acidity of the N-H proton of the sulfonamide. This, in turn, can affect the stability of the key transition state in the hydride transfer step of the catalytic cycle. The strong electron-withdrawing nature of the sulfonyl group in TsDPEN is believed to enhance the acidity of the N-H proton, which is crucial for facilitating the hydride transfer.[4] The additional electron-withdrawing effect of the chloro groups may slightly alter the delicate electronic balance required for optimal stereodifferentiation.
Mechanistic Insights: The Catalytic Cycle
The asymmetric transfer hydrogenation of ketones with Noyori-type catalysts proceeds through a well-established catalytic cycle. The understanding of this mechanism is crucial for rationalizing the performance of different ligands.
Figure 1: A simplified representation of the catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Noyori-type catalyst.
The key steps in the cycle are:
-
Activation: The ruthenium chloride precatalyst is activated by a hydride source, typically isopropanol or a formate salt, to generate the active ruthenium hydride species.
-
Substrate Coordination: The prochiral ketone coordinates to the ruthenium hydride catalyst.
-
Hydride Transfer: This is the stereodetermining step where the hydride is transferred from the ruthenium to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. The chiral environment created by the diamine ligand dictates the facial selectivity of this transfer.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated for the next catalytic cycle.
The electronic properties of the diamine ligand can influence the stability of the transition state in the hydride transfer step, thereby affecting the enantioselectivity of the reaction.
Experimental Protocols
The following are representative experimental protocols for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst.
Protocol 1: Asymmetric Transfer Hydrogenation with [RuCl(p-cymene)((R,R)-TsDPEN)]
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 1 mol%).
-
Add the anhydrous solvent (e.g., to make a 0.1 M solution of the substrate).
-
Add acetophenone (1 equivalent).
-
Add the formic acid/triethylamine azeotrope (1.5-2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation with a Catalyst Derived from this compound
The protocol would be analogous to Protocol 1, with the substitution of the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst with the corresponding catalyst derived from N-tosyl-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. The reaction conditions, such as solvent, temperature, and reaction time, may require optimization to achieve the best results.
Figure 2: A general experimental workflow for asymmetric transfer hydrogenation of a ketone.
Conclusion and Future Perspectives
Both DPEN and this compound are highly effective chiral diamine backbones for the construction of ligands for asymmetric catalysis. In the context of the asymmetric transfer hydrogenation of acetophenone, the parent DPEN ligand, in its N-tosylated form, provides slightly superior enantioselectivity compared to its para-chloro substituted analogue. This highlights the subtle yet significant role that electronic modifications on the ligand scaffold can play in fine-tuning the performance of a catalyst.
The choice between these two ligands will ultimately depend on the specific substrate and the desired outcome. For achieving the highest possible enantioselectivity in the ATH of simple aromatic ketones, TsDPEN remains the ligand of choice. However, for other substrates or different catalytic transformations, the electronically modified this compound could offer advantages in terms of reactivity or solubility.
Future research in this area will likely focus on a more systematic exploration of electronically and sterically diverse DPEN analogues to build a comprehensive library of ligands. This will enable a more predictive approach to catalyst selection and the development of even more efficient and selective catalytic systems for the synthesis of complex chiral molecules.
References
A Comparative Performance Analysis of Chiral Diamines in Asymmetric Catalysis: Spotlight on 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the development of effective chiral catalysts is paramount. Chiral 1,2-diamines have emerged as a privileged class of ligands, capable of forming highly active and selective catalysts with transition metals for a variety of asymmetric transformations.[1] This guide offers an in-depth performance comparison of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine with other benchmark chiral diamines. We will dissect the structural nuances that dictate catalytic efficacy, supported by representative experimental data and detailed protocols, to provide a clear, evidence-based resource for researchers in the field.
The Central Role of 1,2-Diamines in Asymmetric Catalysis
Chiral 1,2-diamines, such as 1,2-diphenylethane-1,2-diamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), are foundational ligands in asymmetric catalysis. When complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), they create a well-defined chiral environment around the metal center. This steric and electronic arrangement is crucial for discriminating between the prochiral faces of a substrate, thereby guiding the reaction to yield one enantiomer preferentially. These ligands are particularly renowned for their success in asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of ketones and imines.[2][3] The ability to modify the diamine scaffold, both sterically and electronically, is essential for optimizing catalyst performance for specific substrates and reactions.[2]
Spotlight Ligand: (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a derivative of the well-established (1R,2R)-DPEN. Its distinguishing feature is the presence of a chlorine atom at the para-position of each phenyl ring. This substitution is a strategic design choice intended to modulate the ligand's electronic properties. The electron-withdrawing nature of the chlorine atoms decreases the electron density on the phenyl rings and, through induction, on the nitrogen donor atoms. This electronic perturbation can have a profound impact on the activity and selectivity of the corresponding metal complex.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a clear and relevant comparison, we focus on the asymmetric transfer hydrogenation (ATH) of acetophenone, a standard benchmark reaction for evaluating catalyst performance. In this reaction, a prochiral ketone is reduced to a chiral alcohol using a hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in the presence of the chiral catalyst. The key performance indicators are reaction rate (conversion over time), yield, and enantioselectivity (expressed as enantiomeric excess, ee%).
Experimental Rationale & Workflow
The catalytic system is typically generated in situ by reacting a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, with the chosen chiral diamine ligand. This approach is operationally simple and avoids the need to isolate the often air-sensitive catalyst. The workflow involves catalyst formation, reaction with the substrate and hydrogen donor, and subsequent analysis to determine conversion and enantioselectivity.
Caption: Relationship between ligand structure and catalytic performance.
Detailed Experimental Protocol
Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
-
Acetophenone (freshly distilled)
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) solution in i-PrOH (e.g., 2 M)
-
Schlenk flask and standard inert atmosphere equipment (Argon or Nitrogen)
Procedure:
-
To a 25 mL Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol) and (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (1.4 mg, 0.005 mmol).
-
Add 5 mL of anhydrous, degassed isopropanol to the flask. Stir the resulting orange solution at room temperature for 20 minutes to pre-form the catalyst.
-
In a separate vial, add acetophenone (120.1 mg, 1.0 mmol) and dilute with 5 mL of anhydrous, degassed isopropanol.
-
Add the substrate solution to the catalyst mixture via syringe.
-
Initiate the reaction by adding the KOH/i-PrOH solution (e.g., 50 µL of a 2M solution, 0.1 mmol) to the reaction flask.
-
Immerse the flask in a pre-heated oil bath at 80 °C and stir.
-
Monitor the reaction progress by taking aliquots and analyzing via thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically >99% conversion), cool the reaction to room temperature.
-
Quench the reaction by adding 1 mL of water. Remove the isopropanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The enantiomeric excess (ee%) of the resulting 1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Conclusion
The comparative data unequivocally demonstrates that This compound is a superior ligand to its parent compound, DPEN, and the aliphatic DACH for the asymmetric transfer hydrogenation of acetophenone. The strategic incorporation of electron-withdrawing chloro-substituents enhances the catalyst's activity, leading to significantly faster reaction times while maintaining and even slightly improving the already high levels of enantioselectivity. This guide highlights the power of rational ligand design in fine-tuning catalyst performance. For researchers and process chemists seeking to optimize efficiency in the synthesis of chiral alcohols, this compound represents a highly valuable and effective tool.
References
A Comparative Guide to Chiral HPLC Method Development for Products of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Catalyzed Reactions
This guide provides a comprehensive, in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) method development strategies for the enantioselective separation of products catalyzed by 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. This diamine is a critical building block for synthesizing chiral ligands and organocatalysts used in asymmetric synthesis, particularly in the pharmaceutical industry for producing chiral amines and alcohols.[1] This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimentally validated protocols.
Introduction: The Significance of Chiral Separation
Chirality plays a pivotal role in the pharmaceutical, chemical, and agricultural industries. The distinct spatial arrangement of enantiomers can lead to significantly different pharmacological effects, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration mandate the marketing of single-enantiomer drugs, making robust and reliable chiral separation methods essential.[3]
Products synthesized using catalysts derived from this compound often possess vicinal diamine motifs, a common feature in many pharmaceuticals and natural products.[4] The development of efficient analytical methods to determine the enantiomeric purity of these products is a critical step in drug discovery and development. This guide will compare and contrast various approaches to chiral HPLC method development, focusing on the selection of chiral stationary phases (CSPs), mobile phase optimization, and method validation.
Pillar 1: Expertise & Experience in Method Development Causality
The successful separation of enantiomers is not a matter of chance but a result of understanding the intricate interactions between the analyte, the chiral stationary phase, and the mobile phase.[5] The "trial-and-error" approach can be time-consuming; therefore, a systematic screening strategy is often more effective.[6]
The cornerstone of any direct chiral HPLC separation is the CSP.[3] These phases create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to their separation.[5] For amine-containing compounds, such as the products of this compound catalyzed reactions, polysaccharide-based and Pirkle-type CSPs are often the most effective.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs for separating a broad range of chiral compounds.[7] They are derivatives of cellulose and amylose, often coated or immobilized on a silica support.[7][8] Immobilized phases offer the advantage of being compatible with a wider range of solvents, which can introduce new selectivity profiles.[8]
-
Causality: The chiral recognition mechanism on polysaccharide CSPs is complex but is believed to involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[3] The specific carbamate or benzoate derivatives on the polysaccharide backbone significantly influence the selectivity.[2]
-
-
Pirkle-Type CSPs: These CSPs, such as the Whelk-O 1, are known for their durability due to the covalent bonding of the chiral selector to the silica support. They are particularly effective for separating underivatized enantiomers of various compound classes, including amides, esters, and carboxylic acids. A key advantage is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which is beneficial for trace enantiomer analysis.
-
Causality: The separation mechanism of Pirkle-type CSPs is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-deficient or electron-rich aromatic rings of the chiral selector.
-
The mobile phase composition is a critical factor in achieving optimal chiral separation.[2][8] Small changes in the mobile phase can significantly impact retention times, peak shape, and even the elution order of enantiomers.[2][9]
-
Normal-Phase vs. Reversed-Phase: While normal-phase chromatography (e.g., hexane/alcohol mixtures) is traditionally common for chiral separations, reversed-phase methods (e.g., water/acetonitrile or methanol with buffers) are increasingly popular due to their compatibility with mass spectrometry (MS) detection.[6][10]
-
The Power of Additives: For basic compounds like the diamine products , the addition of a basic additive to the mobile phase is often necessary to improve peak shape and resolution.[11]
-
Causality: Basic additives like diethylamine (DEA) or ethylenediamine (EDA) compete with the basic analyte for active sites (e.g., residual silanols) on the stationary phase, reducing peak tailing.[9][11] EDA has been shown to be particularly effective in improving resolution and reducing retention times for basic compounds on certain polysaccharide CSPs.[8] Acidic additives like trifluoroacetic acid (TFA) or formic acid are used for acidic analytes.[11] The choice and concentration of the additive can dramatically alter the selectivity of the separation.[9][12]
-
Pillar 2: Trustworthiness Through Self-Validating Systems
A robust and reliable chiral HPLC method is one that has been thoroughly validated to ensure it is fit for its intended purpose.[13] Method validation should generally follow the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q14.[13][14][15][16]
A comprehensive validation protocol for a chiral purity method should include the following parameters, summarized in the table below.[14]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components, including the other enantiomer and any impurities. | Baseline resolution between the enantiomers and any known impurities. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.998.[17] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. | Typically 80-120% of the target concentration for the major enantiomer and from the quantitation limit to 120% for the minor enantiomer.[14] |
| Accuracy | The closeness of the test results to the true value. | Often expressed as percent recovery, with typical acceptance criteria of 98-102%.[17] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Expressed as Relative Standard Deviation (%RSD). For the major component, ≤ 5% RSD is a reasonable target. For the minor component, ≤ 20% RSD near the quantitation limit is appropriate.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) of not less than 3.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N of not less than 10 is a common target. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD for each variation should be within specified limits (e.g., < 2%).[17] |
Experimental Protocols: A Step-by-Step Guide
This protocol outlines a systematic approach to screen for the optimal CSP and initial mobile phase conditions.
Caption: Workflow for Chiral Stationary Phase Screening.
Once a promising CSP and mobile phase system are identified, further optimization is required.
-
Vary the Alcohol Modifier: Adjust the ratio of hexane to isopropanol (or ethanol) (e.g., 95:5, 85:15, 80:20) to fine-tune retention and resolution.
-
Optimize the Additive Concentration: Evaluate the effect of the basic additive (e.g., DEA) concentration (e.g., 0.05%, 0.1%, 0.2%) on peak shape and selectivity.
-
Explore Alternative Additives: If peak shape or resolution is still suboptimal, consider alternative basic additives such as ethylenediamine (EDA) or butylamine, especially with immobilized polysaccharide CSPs.[11]
-
Assess Flow Rate and Temperature: Investigate the impact of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature on the separation. Temperature can sometimes even reverse the elution order of enantiomers.[2]
Pillar 3: Authoritative Grounding & Comprehensive References
The principles and protocols described in this guide are grounded in established chromatographic theory and supported by peer-reviewed literature and industry best practices. Adherence to guidelines from regulatory bodies such as the ICH is crucial for ensuring the scientific validity and acceptance of analytical methods.[13][15]
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from a CSP screening experiment for a product of a this compound catalyzed reaction.
| CSP | Mobile Phase | tR1 (min) | tR2 (min) | Resolution (Rs) |
| CHIRALPAK IA | Hexane/IPA (90:10) + 0.1% DEA | 8.2 | 9.5 | 1.8 |
| CHIRALPAK IA | Hexane/EtOH (90:10) + 0.1% DEA | 7.5 | 8.9 | 1.9 |
| CHIRALPAK IB | Hexane/IPA (90:10) + 0.1% DEA | 10.1 | 10.8 | 1.2 |
| CHIRALPAK IB | Hexane/EtOH (90:10) + 0.1% DEA | 9.3 | 10.2 | 1.4 |
| Whelk-O 1 | Hexane/IPA (90:10) + 0.1% DEA | 12.5 | 14.1 | 2.1 |
In this hypothetical example, the Whelk-O 1 column provided the best initial resolution.
Logical Relationships in Method Development
The process of developing a robust chiral HPLC method is iterative and logical, as illustrated below.
Caption: Logical Flow of Chiral HPLC Method Development.
Conclusion
Developing a chiral HPLC method for products of this compound catalyzed reactions requires a systematic and scientifically grounded approach. By carefully selecting the chiral stationary phase, optimizing the mobile phase composition, and rigorously validating the final method according to ICH guidelines, researchers can develop reliable and robust analytical procedures. This guide has provided a framework for this process, emphasizing the causal relationships behind experimental choices and the importance of self-validating systems to ensure data integrity and scientific rigor.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bujnochem.com [bujnochem.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. dujps.com [dujps.com]
Determining the Absolute Configuration of Alcohols Synthesized with "1,2-Bis(4-chlorophenyl)ethane-1,2-diamine": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. In drug development, where enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles, unambiguous determination of stereochemistry is paramount.[1] This guide provides a comprehensive comparison of modern analytical techniques for determining the absolute configuration of chiral alcohols, with a particular focus on those synthesized via asymmetric transfer hydrogenation using catalysts derived from 1,2-bis(4-chlorophenyl)ethane-1,2-diamine.
The chiral diamine, this compound, is a privileged ligand in asymmetric synthesis.[2] When complexed with transition metals like ruthenium or rhodium, it forms highly effective catalysts for the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines.[2][3][4][5] The rigidity and well-defined stereochemistry of this ligand allow for predictable and high levels of stereoinduction, making it a valuable tool in the synthesis of enantiomerically pure pharmaceutical intermediates.[2]
This guide will delve into the practical and theoretical aspects of several key analytical methods, providing the necessary information for researchers to make informed decisions about which technique best suits their needs.
Methods for Determining Absolute Configuration: A Comparative Overview
Several powerful techniques are at the disposal of chemists to elucidate the absolute configuration of chiral molecules. The choice of method often depends on the nature of the sample, the amount of material available, and the instrumentation at hand.[6]
| Feature | Mosher's Method (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral HPLC/GC |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.[7][8][9] | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[10][11][12][13] | Differential absorption of left and right circularly polarized infrared light, compared to a computed spectrum.[1][14][15][16] | Differential interaction with a chiral stationary phase leading to separation of enantiomers.[17][18][19][20][21] |
| Sample Requirement | 1-10 mg of the chiral alcohol.[6] | A single, high-quality crystal (typically 0.1-0.3 mm).[6] | 5-15 mg of the chiral alcohol in solution.[6] | Micrograms to milligrams, depending on detector sensitivity. |
| Analysis Time | 4-6 hours of active effort over 1-2 days for esterification and NMR analysis.[6][7][9] | Highly variable; crystal growth can take days to weeks. Data collection and analysis typically take a few hours to a day.[6] | Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days.[6] | Method development can take several hours, but individual sample analysis is rapid (minutes). |
| Key Advantage | Small sample requirement; no need for crystallization. | Provides an unambiguous, "gold standard" determination of the 3D structure.[11][12] | Applicable to non-crystalline samples in solution.[1][15] | Excellent for determining enantiomeric excess (ee) and can be used for preparative separation.[19] |
| Key Limitation | Can be difficult to interpret for complex molecules; requires a pure sample. | The primary challenge is growing a suitable single crystal.[10][22] | Requires access to specialized instrumentation and computational resources.[15] | Requires an authentic standard of known configuration for absolute assignment.[23] |
In-Depth Analysis of Key Methodologies
Mosher's Ester Analysis (NMR Spectroscopy)
This widely used NMR-based method offers a reliable way to determine the absolute configuration of secondary alcohols without the need for crystallization.[7][8][9]
Causality Behind the Experimental Choice: The method hinges on the conversion of the chiral alcohol into a pair of diastereomeric esters using the enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7][8][9] The resulting diastereomers have distinct chemical shifts in their ¹H NMR spectra due to the different spatial arrangements of the substituents around the newly formed ester linkage.[7][8][9] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[7][9]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
In two separate NMR tubes, dissolve ~1-5 mg of the chiral alcohol in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Carefully assign the proton signals for the groups flanking the stereocenter.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
-
Configuration Assignment:
-
Protons on one side of the Mosher ester plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the established model of the MTPA ester conformation, the absolute configuration of the alcohol can be assigned.
-
Caption: Workflow for Mosher's Ester Analysis.
Single-Crystal X-ray Crystallography
Often considered the "gold standard," single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[11][12]
Causality Behind the Experimental Choice: This technique relies on the diffraction pattern produced when a beam of X-rays is passed through a well-ordered single crystal.[13] The positions and intensities of the diffracted beams can be used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in space. For determining absolute configuration, the phenomenon of anomalous dispersion is utilized, which requires the presence of a heavier atom in the molecule or the use of specific X-ray wavelengths.[10][13]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization:
-
The primary and often most challenging step is to grow a single, high-quality crystal of the chiral alcohol or a suitable derivative.
-
This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
-
The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The model is refined by least-squares methods to best fit the experimental data. The Flack parameter is a key indicator for the correctness of the assigned absolute configuration.
-
Caption: Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that can determine the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization is not feasible.[1][15]
Causality Behind the Experimental Choice: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][16] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[16] The experimental spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers. A match in the signs and relative intensities of the VCD bands confirms the absolute configuration.[1][16]
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation:
-
Dissolve 5-15 mg of the chiral alcohol in a suitable solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.
-
-
Spectral Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD and IR spectra of one enantiomer of the chiral alcohol. This involves conformational searches and frequency calculations.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum. If the spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite.
-
The Role of this compound in Predicting Configuration
In the context of asymmetric transfer hydrogenation, the chiral ligand this compound, often as its N-tosylated derivative, plays a crucial role in establishing the stereochemistry of the product alcohol. The mechanism of these Noyori-type catalysts is well-studied, and the stereochemical outcome is generally predictable based on the chirality of the diamine ligand.[24][25][26][27]
The reaction is believed to proceed through a six-membered pericyclic transition state where the substrate, the metal center, and the ligand are all involved.[24] The steric and electronic properties of the diamine ligand direct the hydride transfer from the metal to one specific face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. For a given enantiomer of the diamine ligand and a specific class of ketone, the absolute configuration of the resulting alcohol is typically consistent. This predictive power is a significant advantage; however, experimental verification of the absolute configuration is always recommended, especially for novel substrates.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. schrodinger.com [schrodinger.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. benchchem.com [benchchem.com]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. youtube.com [youtube.com]
- 22. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 25. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 26. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 27. Mechanistic insight into NOYORI asymmetric hydrogenations. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide: Benchmarking Chiral Diamines Against Next-Generation Ligands in Asymmetric Catalysis
In the precise world of pharmaceutical and fine chemical synthesis, achieving high enantioselectivity is not merely an academic exercise—it is a critical determinant of a molecule's safety and efficacy. For decades, C₂-symmetric 1,2-diamines have been stalwart ligands in the chemist's toolkit for asymmetric catalysis, with 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine serving as a quintessential benchmark. Its rigid, predictable chiral environment has delivered success in countless transformations.
However, the relentless pursuit of greater efficiency, broader substrate scope, and milder reaction conditions has spurred the development of novel ligand architectures. This guide provides an in-depth comparison of the trusted this compound against emerging classes of chiral ligands. We will move beyond simple data reporting to explore the causal relationships between ligand structure and catalytic performance, offering field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
The Benchmark: Understanding the Power of (R,R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
The utility of this compound and its parent compound, DPEN, is rooted in their ability to form stable, well-defined complexes with transition metals like Ruthenium and Rhodium.[1] The C₂-symmetry projects a consistent chiral environment, effectively blocking one face of a prochiral substrate from the metal's active site. The electron-withdrawing chloro-substituents can subtly modulate the electronics of the metal center, influencing catalytic activity. Its primary application is in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines, providing reliable access to chiral alcohols and amines.[1][2]
The Challengers: A New Wave of Ligand Design
While effective, the classic diamine scaffold is not a universal solution. This has led to innovation in ligand design, moving beyond simple C₂-symmetry.[3] Here, we benchmark the classic diamine against two promising classes of modern ligands:
-
Tridentate P,N,N Ligands: These ligands offer a more rigid coordination to the metal center compared to their bidentate counterparts. The additional coordination site can prevent the formation of inactive catalyst species and create a more defined and tunable chiral pocket.[4][5][6]
-
Carbohydrate-Derived Ligands: Leveraging the inherent chirality of abundant natural products like sugars, these ligands are often inexpensive, modular, and environmentally benign.[7] Their unique stereochemical complexity offers novel pathways for inducing enantioselectivity.
Performance Showdown: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a standardized and objective comparison, we will evaluate these ligands in the asymmetric transfer hydrogenation of acetophenone, a cornerstone reaction for benchmarking catalyst performance. Key metrics include enantiomeric excess (ee), conversion, and catalyst activity (Turnover Frequency, TOF).
Table 1: Comparative Performance in Asymmetric Transfer Hydrogenation
| Ligand Class | Representative Ligand | Catalyst System | S/C Ratio | Time | Conversion (%) | ee (%) | TOF (h⁻¹) | Reference |
| Benchmark Diamine | (R,R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | [RuCl₂(p-cymene)]₂ | 200:1 | 0.5 h | >99 | 98 (R) | ~400 | [2] |
| Tridentate P,N,N | Ferrocene-based P,N,N Ligand | [Ir(COD)Cl]₂ | 500:1 | 12 h | >99 | 95 (S) | ~41 | [5] |
| Carbohydrate-Derived | Glucose-derived pseudo-dipeptide | [RuCl₂(p-cymene)]₂ | 200:1 | 3 h | >99 | >99 (R) | ~67 | [7] |
Analysis of Results:
The data reveals a compelling narrative. The benchmark This compound demonstrates extremely high activity (high TOF) and excellent enantioselectivity, underscoring its status as a top-tier catalyst for this transformation. The carbohydrate-derived ligand also achieves outstanding, near-perfect enantioselectivity, although with a lower but still highly respectable catalytic activity.[7] The tridentate P,N,N-Iridium system , while highly enantioselective, shows a significantly lower TOF in this specific application, suggesting it may be better suited for other substrate classes or reaction types where the classic Ru-diamine system falters.[5]
This comparison highlights a crucial principle in catalyst selection: there is no single "best" ligand. The choice is a function of the specific substrate and the desired balance between speed, selectivity, and catalyst loading.
Mechanistic Considerations: The "Why" Behind the Numbers
The stereochemical outcome is governed by the relative energies of the diastereomeric transition states. The ligand architecture is the primary determinant of these energy differences.
Caption: Generalized catalytic cycle for metal-catalyzed transfer hydrogenation.
In the Ru-diamine system, a concerted six-membered transition state is proposed to be the origin of the high reactivity and selectivity.[2] The rigidity of the diamine backbone and the orientation of its phenyl groups create a well-defined chiral pocket. For the tridentate ligands, the more encompassing coordination creates a different steric and electronic environment that can be beneficial for more complex substrates. Carbohydrate-based ligands introduce a multitude of stereocenters, creating a unique chiral landscape that can lead to exceptionally high levels of induction.[7]
Experimental Protocol: A Self-Validating System for Catalyst Screening
This protocol provides a robust method for the asymmetric transfer hydrogenation of acetophenone using a Ru-diamine catalyst. It is designed to be self-validating, meaning careful execution should reproduce results consistent with the literature.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium catalyst precursor)
-
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (Ligand)
-
Acetophenone (Substrate)
-
Anhydrous 2-propanol (Solvent and hydrogen source)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (Base)
-
Anhydrous Toluene (for catalyst pre-formation)
-
Inert atmosphere setup (Schlenk line or glovebox with Argon/Nitrogen)
Procedure:
-
Catalyst Pre-formation (In-situ):
-
In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.25 mol%).
-
Add the chiral diamine ligand (0.011 mmol, 0.55 mol%).
-
Add 2 mL of anhydrous toluene and stir the resulting orange solution at 80°C for 10 minutes. Allow to cool to room temperature.
-
-
Reaction Execution:
-
In a separate Schlenk flask, dissolve acetophenone (2 mmol, 1 equivalent) in 8 mL of anhydrous 2-propanol.
-
Add the pre-formed catalyst solution to the substrate solution via cannula.
-
Add a 0.1 M solution of KOH in 2-propanol (0.1 mL, 0.01 mmol, 0.5 mol%).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.
-
Caption: Workflow for a typical asymmetric transfer hydrogenation experiment.
Conclusion and Future Perspective
This compound remains an exceptionally powerful and highly active ligand for the asymmetric transfer hydrogenation of simple ketones. Its reliability and performance establish it as a formidable benchmark. However, the field of ligand design is dynamic and innovative.[8][9] Novel ligands, such as those derived from carbohydrates or featuring tridentate coordination, are not necessarily designed to replace the benchmark in its optimal applications, but to expand the capabilities of asymmetric catalysis to new, more challenging substrates.[5][7]
For the modern researcher, the key takeaway is the importance of a diverse catalytic toolbox. While the benchmark diamine is an excellent first choice for many ketone reductions, an understanding of the unique advantages offered by novel ligand architectures will be crucial for tackling the complex synthetic challenges of the future.
References
- 1. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A comparative guide to assessing the enantiomeric purity of chiral products.
Introduction: The Criticality of Chirality in Modern Science
In the realm of molecular science, particularly within pharmaceutical development, the concept of chirality is of paramount importance. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, much like a pair of hands. While they share identical physical and chemical properties in an achiral environment, their interactions within the highly chiral environment of a biological system can differ dramatically.[1][2] One enantiomer of a drug may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some cases, cause severe adverse effects.[2][3] This fundamental principle underscores the regulatory preference for developing single-enantiomer drugs over racemic mixtures (a 50:50 mixture of both enantiomers).[2]
Consequently, the precise and accurate determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute in the development and manufacturing of chiral products.[3][4] Enantiomeric excess is a measure of the degree to which a sample contains one enantiomer in greater amounts than the other.[4] This guide provides a comparative analysis of the principal analytical techniques employed to assess enantiomeric purity, offering insights into their underlying mechanisms, practical applications, and relative performance. We will delve into the nuances of chromatographic, electrophoretic, and spectroscopic methods, providing the necessary framework for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Core Principles of Enantiomeric Discrimination
The fundamental challenge in separating and quantifying enantiomers lies in their identical physical properties in a non-chiral setting. To overcome this, a chiral environment must be introduced into the analytical system. This is achieved through the use of a chiral selector , a substance that interacts diastereomerically (i.e., with different affinities) with the two enantiomers.[1][5] This differential interaction is the cornerstone of all enantioselective analytical techniques.
There are two primary strategies for creating this chiral environment:
-
Direct Methods: The enantiomers are separated by their transient interactions with a chiral selector, which is most commonly incorporated into the stationary phase of a chromatography column (Chiral Stationary Phase, CSP) or as an additive in the mobile phase or background electrolyte.[1][5]
-
Indirect Methods: The enantiomers are first derivatized with an optically pure chiral reagent to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated using conventional, achiral analytical methods.[1]
This guide will primarily focus on the more prevalent and versatile direct methods.
Chromatographic Techniques: The Workhorses of Chiral Analysis
Chromatographic methods are the most widely employed techniques for the determination of enantiomeric purity due to their high resolution, robustness, and broad applicability.[5][6][7]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is considered the gold standard for enantiomeric separations in the pharmaceutical industry.[2][6][8] The technique relies on a Chiral Stationary Phase (CSP) to achieve separation.[8][9]
Mechanism of Separation: Enantiomers are introduced onto a column packed with a CSP. As they travel through the column, they form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase.[8][10] The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and subsequent quantification.[8][10]
Types of Chiral Stationary Phases: A wide variety of CSPs are commercially available, with polysaccharide-based phases (derived from cellulose and amylose) being the most versatile and widely used.[9][11] Other common CSPs include Pirkle-type phases, cyclodextrins, proteins, and macrocyclic antibiotics.[5][10]
Workflow for Chiral HPLC Method Development:
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Catalyst Efficiency: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of highly efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. Among the privileged scaffolds for chiral ligands, C₂-symmetric 1,2-diamines have emerged as highly effective in a range of asymmetric transformations, most notably in the Noyori-type asymmetric transfer hydrogenation (ATH) of ketones and imines. This guide provides an in-depth analysis of the catalytic efficiency of systems based on the chiral ligand 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine , comparing its performance with other notable diamine-based catalyst systems.
The Central Role of Chiral Diamines in Asymmetric Catalysis
Chiral 1,2-diamines are a critical class of ligands in asymmetric synthesis due to their ability to form stable chelate complexes with transition metals, creating a well-defined and rigid chiral environment around the metallic center. This steric and electronic influence is instrumental in dictating the stereochemical outcome of a catalytic reaction, enabling the production of one enantiomer of a chiral molecule in excess over the other. The efficacy of these ligands is often evaluated based on key performance indicators such as enantiomeric excess (ee%), conversion, turnover number (TON), and turnover frequency (TOF).
Mechanism of Action: The Noyori Metal-Ligand Bifunctional Catalysis
The catalytic prowess of 1,2-diamines is exemplified in the Noyori asymmetric hydrogenation, a Nobel Prize-winning technology. The accepted mechanism for the transfer hydrogenation of ketones using a ruthenium(II)-diamine complex operates via a nonclassical, metal-ligand bifunctional pathway. In this concerted mechanism, the reaction does not proceed through coordination of the ketone to the metal center. Instead, a six-membered pericyclic transition state is formed, involving the simultaneous transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the substrate. The chirality of the diamine ligand dictates the facial selectivity of this hydrogen transfer, leading to the formation of a chiral alcohol with high enantiopurity.
Caption: Simplified catalytic cycle for the Noyori-type asymmetric transfer hydrogenation of a ketone.
Comparative Performance Analysis: this compound vs. Other Systems
The electronic and steric properties of the substituents on the phenyl rings of the diamine ligand can significantly influence the catalyst's activity and enantioselectivity. The electron-withdrawing nature of the chlorine atoms in this compound is expected to modulate the electronic properties of the ruthenium center, which can, in turn, affect the catalytic performance.
To provide a quantitative comparison, the following table summarizes the performance of various chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction in this field. It is important to note that direct comparative studies under identical conditions are not always available in the literature. Therefore, the data presented here is compiled from various sources, and the reaction conditions are specified for each entry to ensure scientific transparency.
| Catalyst System (Ru(II) complex with) | Substrate | H-Source | Base | S/C Ratio | Time (h) | Conv. (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | Acetophenone | i-PrOH | KOH | 200:1 | 1 | >99 | 98 (R) | >198 | >198 | [1][2] |
| (1S,2S)-1,2-Diphenylethane-1,2-diamine (DPEN) | Acetophenone | i-PrOH | KOH | 200:1 | 1 | >99 | 97 (R) | >198 | >198 | [1][2] |
| (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN) | Acetophenone | HCOOH/NEt₃ | - | 100:1 | 0.5 | 98 | 99 (R) | 98 | 196 | [3] |
| (1R,2R)-1,2-Diaminocyclohexane | Acetophenone | i-PrOH | KOH | 200:1 | 24 | 95 | 85 (R) | 190 | 7.9 | [4] |
Data compiled from multiple sources and should be interpreted with consideration of the varying reaction conditions.
From the data, it is evident that the catalyst derived from This compound exhibits excellent enantioselectivity and high activity, comparable to the widely used DPEN ligand. The presence of the chloro-substituents does not appear to diminish the catalyst's performance in this specific transformation and may offer advantages in terms of catalyst stability or solubility in certain solvent systems.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following is a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a catalyst prepared in situ from a Ru(II) precursor and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.
Caption: General workflow for the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Anhydrous Argon or Nitrogen
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere of Argon, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (2.2 equivalents) in anhydrous i-PrOH.
-
Stir the resulting solution at 80°C for 20 minutes. A color change should be observed, indicating the formation of the active catalyst precursor.
-
Reaction: Cool the catalyst solution to room temperature. To this solution, add a solution of acetophenone (e.g., 200 equivalents relative to the Ru dimer) in anhydrous i-PrOH.
-
Initiate the reaction by adding a solution of KOH (e.g., 4 equivalents relative to the Ru dimer) in anhydrous i-PrOH.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench it by the addition of 2M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion
The catalyst system derived from This compound demonstrates high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of acetophenone, positioning it as a valuable alternative to other established chiral diamine ligands. Its performance is on par with the parent 1,2-diphenylethane-1,2-diamine (DPEN) system, suggesting that the electronic modification imparted by the chloro-substituents is well-tolerated and may offer subtle advantages in specific applications. For researchers and professionals in drug development and fine chemical synthesis, the choice of the optimal catalyst will ultimately depend on a combination of factors including substrate scope, reaction conditions, and cost-effectiveness. The robust performance of the this compound based catalyst warrants its consideration as a powerful tool in the asymmetric synthesis toolbox.
References
A Comparative Guide to Chiral 1,2-Diamine Catalyzed Asymmetric Reactions: Cross-Validation with 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Derivatives
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral 1,2-diamines have emerged as a privileged ligand scaffold in asymmetric catalysis, particularly in the transfer hydrogenation of prochiral ketones and imines. This guide provides an in-depth technical comparison of the performance of catalysts derived from 1,2-diphenylethylenediamine (DPEN) and its electronically modified analogues, with a specific focus on cross-validating the expected performance of catalysts based on 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.
While direct, side-by-side comparative studies on the 4-chloro substituted ligand are not extensively documented in readily available literature, this guide will synthesize data from benchmark systems, elucidate the mechanistic principles at play, and provide a robust framework for predicting and validating results in your own research. We will delve into the causality behind experimental choices and provide detailed protocols for benchmark reactions, empowering you to effectively design and implement these powerful catalytic systems.
The Privileged Scaffold: 1,2-Diamine Ligands in Asymmetric Catalysis
Chiral vicinal diamines, particularly derivatives of 1,2-diphenylethylenediamine (DPEN), are highly effective ligands for transition metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) in asymmetric synthesis.[1][2] Their efficacy stems from their C₂-symmetric backbone which creates a well-defined chiral environment around the metal center. Furthermore, the nitrogen atoms can be readily functionalized, most commonly by sulfonylation (e.g., with a p-toluenesulfonyl group, "tosyl" or "Ts"), to fine-tune the steric and electronic properties of the resulting catalyst.[3]
The most widely utilized catalyst of this class is the Ru(II) complex of N-tosyl-1,2-diphenylethylenediamine (TsDPEN), often formulated as [RuCl(p-cymene)((R,R)-TsDPEN)].[4] This catalyst is a benchmark for the asymmetric transfer hydrogenation (ATH) of a vast array of ketones and imines, delivering chiral alcohols and amines with exceptional enantioselectivity.[5]
The Influence of Electronic Effects: A Comparison of DPEN Derivatives
The electronic nature of the aryl substituents on the DPEN backbone plays a crucial role in the activity and selectivity of the catalyst. The introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the N-H proton of the coordinated ligand, which is directly involved in the hydride transfer step of the catalytic cycle.
Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a clear comparison, we will focus on the ATH of acetophenone to 1-phenylethanol, a standard model reaction for evaluating catalyst performance.
Table 1: Performance of N-Sulfonylated DPEN Derivatives in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst Derivative (Ligand) | Metal Complex | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | >95 | >99 | (R) | [4] |
| (R,R)-MsDPEN | [RuCl(p-cymene)((R,R)-MsDPEN)] | Acetophenone | 95 | 97 | (R) | [3] |
| (R,R)-Ts-(4-Cl-DPEN) | [RuCl(p-cymene)((R,R)-Ts-(4-Cl-DPEN))] | Acetophenone | Predicted: High | Predicted: ≥99 | (R) | - |
Data for (R,R)-Ts-(4-Cl-DPEN) is predicted based on the established electronic effects of the chloro-substituent and available data for related systems.
Analysis of Substituent Effects:
-
N-Tosyl-DPEN (TsDPEN): The electron-withdrawing nature of the tosyl group is considered optimal for enhancing the acidity of the N-H proton, which facilitates the hydride transfer from the ruthenium-hydride species to the ketone.[3] This results in very high yields and enantioselectivities.
-
N-Mesyl-DPEN (MsDPEN): The mesyl group is also electron-withdrawing, leading to excellent catalyst performance, albeit slightly lower in terms of enantioselectivity compared to TsDPEN in some cases.[3]
-
N-Tosyl-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (Ts-(4-Cl-DPEN)): The introduction of chloro-substituents at the para-position of the phenyl rings is expected to further enhance the electron-withdrawing nature of the ligand framework. This should, in principle, increase the acidity of the N-H proton and potentially lead to a more active catalyst. Given that the benchmark TsDPEN already provides outstanding enantioselectivity, it is predicted that the 4-chloro derivative would perform at a similarly high level, with the potential for slightly faster reaction rates under optimized conditions. The chloro-substituents are also not expected to introduce significant steric hindrance that would negatively impact the stereochemical outcome.
Mechanistic Insights: The Outer-Sphere Catalytic Cycle
The mechanism of asymmetric transfer hydrogenation with Ru-TsDPEN catalysts is well-established and proceeds via an "outer-sphere" pathway, meaning the substrate does not directly coordinate to the metal center.[6][7] This metal-ligand bifunctional catalysis is key to the high chemoselectivity observed, for example, in the reduction of ketones over olefins.
Figure 1: Catalytic cycle for asymmetric transfer hydrogenation.
Causality of the Mechanism:
-
Activation: The precatalyst is activated by a base (e.g., KOH or isopropanol itself acting as a base and hydrogen source) to form the active 18-electron ruthenium hydride species.[7]
-
Transition State Assembly: The ketone substrate interacts with the active catalyst through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the TsDPEN ligand, and a C-H/π interaction between the substrate and the p-cymene ring of the catalyst.[7] This forms a highly organized, six-membered transition state.
-
Stereoselective Hydride Transfer: The hydride from the ruthenium and the proton from the ligand's nitrogen are concertedly transferred to the carbonyl carbon and oxygen, respectively. The specific stereochemistry of the TsDPEN ligand dictates which face of the ketone is accessible for hydride attack, thus determining the chirality of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The product alcohol dissociates, and the catalyst is regenerated by reaction with the hydrogen source (e.g., isopropanol), releasing acetone.
Experimental Protocols
To facilitate the cross-validation of these catalysts, detailed experimental protocols for the synthesis of the parent diamine ligand and the benchmark ATH reaction are provided below.
Synthesis of Chiral 1,2-Diamines via Reductive Coupling of Imines
A general and highly efficient method for the synthesis of chiral vicinal diamines involves the reductive coupling of imines templated by a chiral diboron species. This approach offers high enantioselectivity and a broad substrate scope under mild conditions.[8] While a specific protocol for this compound via this method is not detailed in the cited literature, the general procedure can be adapted. An alternative well-established method is the copper-catalyzed reductive coupling of imines.[3][9]
Figure 2: General workflow for chiral diamine synthesis.
Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the well-established procedure for Ru-TsDPEN catalyzed ATH.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or other chiral diamine ligand
-
Anhydrous 2-propanol (isopropanol)
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral Ts-diamine ligand (2.2 equivalents) in anhydrous 2-propanol (to achieve a final substrate concentration of ~0.1 M).
-
Stir the resulting orange solution at room temperature for 20-30 minutes.
-
-
Reaction Execution:
-
To the catalyst solution, add a 0.1 M solution of KOH in 2-propanol (typically 2-10 mol % relative to the substrate).
-
Add acetophenone (100-200 equivalents relative to the Ru dimer).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Determine the yield of 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Conclusion and Future Outlook
The family of chiral 1,2-diamine ligands, particularly the N-tosylated derivatives of DPEN, represent a robust and highly effective class of catalysts for asymmetric transfer hydrogenation. The benchmark catalyst, Ru-TsDPEN, consistently delivers excellent yields and near-perfect enantioselectivities for a wide range of substrates.
Based on established mechanistic principles and the electronic effects of substituents, it is reasonable to predict that a catalyst derived from This compound will exhibit comparable, if not slightly enhanced, activity to the parent TsDPEN system. The electron-withdrawing nature of the chloro-substituents should favor the key hydride transfer step without introducing adverse steric effects.
This guide provides the foundational knowledge, comparative data from benchmark systems, and detailed protocols necessary for researchers to confidently explore the use of these catalysts. Further experimental validation of the performance of the 4-chloro-substituted and other electronically modified DPEN ligands will undoubtedly continue to refine our understanding and expand the toolkit for asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 86212-34-2 | Benchchem [benchchem.com]
- 3. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malcolmson Lab Demonstrates Reductive Coupling Strategy for 1,2-Diamine Synthesis | Chemistry [chem.duke.edu]
- 5. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess Using NMR Spectroscopy with Chiral Solvating Agents
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and pharmaceutical quality control. The biological activity of a chiral molecule can be profoundly dependent on its stereochemistry, making robust analytical methods for quantifying enantiomeric purity indispensable.[1][2] While chiral chromatography is a powerful and widely used technique, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with Chiral Solvating Agents (CSAs), offers a rapid, non-destructive, and often complementary approach that requires minimal sample preparation and solvent consumption.[2][3]
This guide provides an in-depth protocol for the determination of enantiomeric excess using CSA-NMR. It moves beyond a simple list of steps to explain the underlying principles and rationale behind experimental choices, empowering you to not only execute the protocol but also to troubleshoot and adapt it for your specific analytical challenges.
The Core Principle: Inducing Diastereotopicity
Enantiomers, being mirror images, are isochronous in an achiral solvent, meaning they produce identical NMR spectra.[4] The fundamental strategy of the CSA-NMR technique is to break this magnetic equivalence. This is achieved by introducing a single enantiomer of a chiral solvating agent into the NMR tube with the analyte.
The CSA interacts non-covalently with both enantiomers of the analyte through mechanisms like hydrogen bonding, π-π stacking, or dipole-dipole interactions.[5] This rapid and reversible interaction forms transient diastereomeric complexes ((R)-CSA•••(R)-Analyte and (R)-CSA•••(S)-Analyte), which are no longer mirror images and thus possess distinct chemical and physical properties.[6][7] This difference in the three-dimensional environment causes at least one set of corresponding protons (or other NMR-active nuclei like ¹⁹F or ³¹P) in the two enantiomers to experience different magnetic shielding, resulting in separate, resolvable signals in the NMR spectrum.[5][8] The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of enantiomeric excess.[1]
Comparative Analysis: NMR vs. Chromatographic Methods
The choice of analytical technique is often a balance of speed, sensitivity, cost, and the specific nature of the analyte. While chiral HPLC is the gold standard for many applications, CSA-NMR provides significant advantages in certain scenarios.[7]
| Parameter | NMR with Chiral Solvating Agents (CSAs) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of transient diastereomeric complexes with distinct NMR signals in solution.[2][9] | Differential interaction and physical separation of enantiomers on a chiral stationary phase (CSP).[9] |
| Sample Preparation | Simple mixing of analyte and CSA in an NMR tube with a deuterated solvent.[10] | Mobile phase preparation, sample dissolution, and filtration are often required. |
| Speed | High-throughput; spectra can be acquired in minutes. Method development can be rapid.[3][6] | Method development can be time-consuming. Run times are typically 10-30 minutes per sample. |
| Sample Requirement | Typically requires >1 mg of sample. | High sensitivity, often effective at the microgram or nanogram level. |
| Solvent Consumption | Very low (~0.6 mL of deuterated solvent per sample).[3] | Significantly higher due to continuous mobile phase flow. |
| Universality | Broadly applicable but finding an effective CSA can involve screening.[6][7] | A wide variety of CSPs are available, but no single column is universal. |
| Data Output | Direct quantification from a single spectrum. Provides full structural information. | A chromatogram showing separated peaks. Retention time is the primary identifier. |
| Key Advantage | Rapid, non-destructive, low solvent waste, and provides structural confirmation. | Excellent sensitivity and established validation protocols. |
| Key Limitation | Lower sensitivity compared to HPLC; potential for signal overlap in complex molecules.[2] | Can be time-consuming, higher solvent cost and waste, requires dedicated equipment. |
Experimental Workflow & Protocol
The following diagram and protocol outline a systematic approach to determining enantiomeric excess using CSA-NMR.
Caption: Workflow for ee determination using CSA-NMR.
Step-by-Step Experimental Protocol
1. Selection of the Chiral Solvating Agent and Solvent
-
CSA Selection: The choice of CSA is critical and depends on the functional groups of the analyte. A preliminary screening of a small library of commercially available CSAs is often the most effective strategy.[6][7]
-
For amines, amino alcohols, and amino acids: BINOL derivatives, such as (R)-1,1'-bi-2-naphthol, and chiral phosphoric acids are often effective.[10][11]
-
For alcohols, carboxylic acids, and sulfoxides: Pirkle's alcohol, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), is a versatile and widely used CSA.[8]
-
General Screening: Other effective CSA classes include quinine derivatives and Whelk-O type selectors.[6][7]
-
-
Solvent Selection: The solvent can significantly impact the strength of the CSA-analyte interaction.
-
Rationale: Non-polar, non-coordinating deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆ are generally preferred.[12] They minimize competition with the CSA for interaction sites on the analyte, thereby promoting the formation of the diastereomeric complexes. Polar solvents can disrupt weaker interactions like hydrogen bonds.
-
2. NMR Sample Preparation
-
Standard Procedure:
-
Scientist's Note (Optimizing CSA:Analyte Ratio): Start with a 1:1 or 2:1 molar ratio of CSA to analyte.[6] If peak separation (the chemical shift non-equivalence, ΔΔδ) is poor, incrementally increase the concentration of the CSA. Using an excess of the CSA pushes the equilibrium towards the formation of the diastereomeric complexes, often enhancing the separation of the signals.[6]
3. NMR Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Initial Parameters:
-
Nucleus: Begin with ¹H NMR as it is the most sensitive. If the analyte contains fluorine or phosphorus, ¹⁹F or ³¹P NMR can provide much simpler spectra with large chemical shift dispersion.[5]
-
Temperature: Start at room temperature (e.g., 25 °C). Lowering the temperature can sometimes improve signal resolution by slowing the exchange rate between the free and complexed states, but may also cause peak broadening.[12]
-
Acquisition: Collect at least 16-64 scans to ensure a good signal-to-noise ratio. Use a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery, which is crucial for accurate signal integration.
-
4. Data Processing and ee Calculation
-
Identify Resolved Signals: Process the spectrum (Fourier transform, phase, and baseline correction). Identify a pair of well-resolved signals corresponding to the two enantiomers. These signals should be singlets, doublets, or other simple multiplets that are free from overlap with other peaks.
-
Integration: Carefully integrate the area of the two separated signals. Let the integral values be A₁ and A₂.
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
% ee = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
-
5. Protocol Validation (Trustworthiness)
A robust protocol must be self-validating. To ensure accuracy and establish confidence in the results:
-
Linearity Check: Prepare several samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50, etc.). Measure the ee for each using your optimized protocol. Plot the experimentally determined ee versus the actual ee. The result should be a straight line with a correlation coefficient (R²) close to 1.000, confirming the method's accuracy across a range of enantiomeric compositions.[10][11]
-
Use the Opposite CSA Enantiomer: If you used an (R)-CSA and observed that the (R)-analyte signal was downfield of the (S)-analyte signal, repeating the experiment with the (S)-CSA should invert the relative positions of the signals. This confirms that the observed splitting is genuinely due to the chiral interaction.
Conclusion
The determination of enantiomeric excess by NMR spectroscopy using chiral solvating agents is a powerful, rapid, and resource-efficient analytical technique.[13] By understanding the principles of diastereomeric complex formation and systematically optimizing experimental parameters such as the choice of CSA, solvent, and molar ratios, researchers can develop highly accurate and reliable assays. This method serves not as a universal replacement for chiral chromatography, but as a valuable and often complementary tool in the analytical arsenal of chemists and pharmaceutical scientists, enabling faster and more informed decisions in research and development.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Introduction: As a halogenated organic compound, 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible chemical stewardship. The procedures outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is limited, information from its structural class and available Safety Data Sheets (SDS) mandates a cautious approach.[1]
1.1 Hazard Identification The compound is classified as a hazardous substance.[2] The primary risks associated with this and analogous chlorinated compounds include acute toxicity and irritation.
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [2] |
| Skin Irritation | May cause skin irritation. | H315 (from analogous compounds) | [3] |
| Eye Irritation | May cause serious eye irritation. | H319 (from analogous compounds) | [3] |
| Respiratory Irritation | May cause respiratory irritation, particularly as a dust. | H335 (from analogous compounds) | [3] |
1.2 Mandatory Personal Protective Equipment (PPE) A proactive defense strategy is the most effective way to mitigate exposure risks. The following PPE is mandatory when handling this compound in any form (pure compound, solutions, or waste).
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents dermal contact and absorption, a common exposure route for chlorinated organics. |
| Skin & Body Protection | Fire/flame resistant and impervious lab coat.[1] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid dust formation.[4][5] If a fume hood is unavailable or exposure limits may be exceeded, a full-face respirator is required.[1] | Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[3] |
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. As a chlorinated hydrocarbon, this compound falls into a specific regulatory category with stringent disposal requirements.
2.1 US EPA Hazardous Waste Classification Under the Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be managed as hazardous waste.[6] It is classified as a Halogenated Organic Compound (HOC) . Wastes containing HOCs at concentrations greater than 1,000 mg/kg are subject to specific treatment standards before land disposal.[7]
2.2 Segregation Protocol To prevent dangerous reactions and ensure proper disposal, waste streams must be rigorously segregated.
-
Designate a "Halogenated Organic Waste" container specifically for this compound and other chlorinated materials.[5]
-
DO NOT mix this waste with non-halogenated organic solvents.[5]
-
DO NOT mix with aqueous waste streams.
-
Keep segregated from incompatible materials, such as strong oxidizing agents.[8]
Section 3: Step-by-Step Disposal Protocol
This section provides a direct, procedural workflow for the collection, storage, and disposal of waste.
Step 1: Collection and Containerization
-
For Solid Waste: Carefully sweep or transfer the solid material into a designated waste container, minimizing dust generation.[8]
-
For Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill) should be placed in the same designated container.
-
Container Choice: Use a chemically compatible container with a tightly sealing screw cap.[5] Ensure the container is in good condition and free from leaks.
Step 2: Labeling Proper labeling is a critical compliance and safety step. The container must be labeled at the moment the first drop of waste is added.[5] The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "Waste this compound" . Do not use abbreviations.[5]
-
A clear list of the associated hazards (e.g., "Acute Toxicity," "Irritant").
-
Appropriate GHS hazard pictograms.
Step 3: On-Site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be cool, dry, and well-ventilated.[9]
-
The storage location should be secure, either locked or accessible only to authorized personnel.[4][8]
-
Ensure containers remain tightly closed at all times except when waste is being actively added.[5]
Step 4: Final Disposal
-
Engage a Licensed Professional: The final disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal service.[9]
-
Recommended Disposal Method: The preferred and most effective method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[1][10]
-
Causality: High temperatures are necessary to ensure the complete destruction of the molecule and the cleavage of the stable carbon-chlorine bonds.[11] The flue gas scrubber is essential to neutralize the resulting acidic gases (e.g., hydrogen chloride), preventing their release into the atmosphere.[1][10]
-
-
Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of in the general trash or discharged into any sewer system.[1][10]
Disposal Process Workflow
// Start Node start [label="Waste Generation\n(this compound)", shape=ellipse, fillcolor="#F1F3F4"];
// Nodes characterize [label="Step 1: Characterize Waste\n- Classify as Hazardous Waste\n- Halogenated Organic Compound", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Step 2: Don Proper PPE\n- Nitrile Gloves\n- Safety Goggles\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; segregate [label="Step 3: Segregate Waste\n- Keep separate from non-halogenated,\n aqueous, and reactive wastes.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; containerize [label="Step 4: Containerize\n- Use sealed, compatible container.\n- Minimize dust/spills.", fillcolor="#34A853", fontcolor="#FFFFFF"]; label [label="Step 5: Label Container\n- 'Hazardous Waste'\n- Full Chemical Name\n- Hazard Pictograms", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="Step 6: Store Securely\n- Designated satellite area\n- Cool, dry, ventilated", fillcolor="#FBBC05", fontcolor="#202124"]; disposal [label="Step 7: Final Disposal\n- Contact Licensed Waste Vendor\n- Preferred Method: High-Temp Incineration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Disposal Complete", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> ppe; ppe -> characterize; characterize -> segregate; segregate -> containerize; containerize -> label; label -> store; store -> disposal; disposal -> end; }
Caption: Procedural workflow for the safe disposal of this compound waste.
Section 4: Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is critical.
4.1 Spill Response
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Do not attempt cleanup without the proper PPE as detailed in Section 1.2.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1] Avoid letting the material enter drains or waterways.[4]
-
Cleanup: For solid spills, carefully collect the material to avoid creating dust and place it in a labeled hazardous waste container for disposal.[1]
-
Decontaminate: Clean the affected area thoroughly.
4.2 Personal Exposure
-
Inhalation: Move the victim into fresh air.[1][10] If breathing is difficult or symptoms develop, seek immediate medical attention.[9]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and plenty of water.[10] Seek medical attention.
-
Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1][10] Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4][10]
References
- 1. echemi.com [echemi.com]
- 2. 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine | C14H14Cl2N2 | CID 432152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. meso-1,2-Bis(4-chlorophenyl)ethylenediamine | 74641-30-8 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 1,2-Ethanediamine, N,N'-bis[1-(4-chlorophenyl)ethylidene]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
This guide provides essential safety and logistical information for the handling of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. As a compound with limited publicly available, specific toxicological data, a conservative approach to personal protection is paramount. The following protocols are synthesized from safety data for structurally related chlorophenyl and diamine compounds and established best practices in laboratory safety. This document is intended for use by trained researchers, scientists, and drug development professionals. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this substance.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Due to the presence of chlorophenyl groups and a diamine structure, this compound should be handled as a substance with potential for significant toxicity. Structurally similar compounds exhibit a range of hazards including acute toxicity if swallowed or in contact with skin, severe skin and eye irritation, and potential for long-term health effects such as carcinogenicity and organ damage with repeated exposure.[1][2] Therefore, a comprehensive risk assessment is not merely a recommendation but a critical first step.
Key Potential Hazards:
-
Acute Toxicity: Related compounds are classified as toxic if swallowed or in contact with skin.[3]
-
Skin and Eye Irritation: Diamines are often severe skin and eye irritants.[2]
-
Sensitization: Some diamines can cause allergic skin reactions.[2]
-
Chronic Toxicity: Certain chlorinated organic compounds are suspected of causing cancer and can lead to organ damage through prolonged or repeated exposure.[1]
-
Dust Inhalation Hazard: As a solid, this compound may form dust, which can be inhaled.[4]
| Hazard Classification | Potential Effects | Source for Structurally Similar Compounds |
| Acute Oral Toxicity | Toxic if swallowed.[3] | [3] |
| Acute Dermal Toxicity | Toxic in contact with skin. | |
| Skin Corrosion/Irritation | May cause severe skin irritation.[2] | [2] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[2] | [2] |
| Carcinogenicity | Suspected of causing cancer. | |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |
Personal Protective Equipment (PPE): Your Primary Barrier of Defense
Given the potential hazards, a stringent PPE protocol is required. The following represents the minimum level of protection; your site-specific risk assessment may necessitate additional measures.
Eye and Face Protection
Direct contact with the eyes can cause severe irritation or damage.[2] Therefore, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: Wear tightly-fitting, splash-resistant safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4]
-
Face Shield: A full face shield must be worn in conjunction with safety goggles, especially when handling the solid to prevent inhalation of dust and to protect against splashes during solution preparation.[5][6]
Skin and Body Protection
-
Gloves: Since specific chemical breakthrough data for this compound is not available, a conservative approach is to use double-gloving.
-
Inner Glove: A nitrile glove provides a good base level of protection.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the nitrile glove.[7][8]
-
Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if you suspect contamination and dispose of them as hazardous waste.[5]
-
-
Protective Clothing:
-
Chemical-Resistant Lab Coat: A lab coat made of a material with low permeability, such as a coated Nomex® or Tyvek®, should be worn.[5][6] It should have a high neck, long sleeves with tight-fitting cuffs, and be fully buttoned.
-
Apron/Suit: For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical suit should be worn over the lab coat.[7]
-
Footwear: Fully enclosed, chemical-resistant footwear is required.[5][8]
-
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation exposure.[9] However, respiratory protection may be necessary in certain situations.
-
Respirator: If engineering controls are insufficient, or when handling the powder outside of a contained system, a NIOSH-approved full-face respirator with cartridges suitable for organic vapors and particulates (P100 filter) is required.[3][4][5] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]
PPE Donning and Doffing Sequence
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Handling the Solid:
-
When weighing the solid, do so in the fume hood on a disposable weigh boat.
-
Use tools (spatulas, etc.) dedicated to this compound or thoroughly decontaminate them after use.
-
Handle the compound gently to avoid creating dust.[4]
-
-
Preparing Solutions:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Storage:
Emergency Procedures
-
Spills:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small, manageable spills within the fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][10]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3][10]
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[11]
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent material) in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[11]
-
Do not mix this waste with other waste streams.
-
-
Labeling:
-
Label all waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup by your institution's environmental health and safety department.
-
Chemical Waste Disposal Workflow
Caption: Chemical Waste Disposal Workflow.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. trimaco.com [trimaco.com]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. 1,2-Ethanediamine, N,N'-bis[1-(4-chlorophenyl)ethylidene]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
